molecular formula C34H26O23 B12764261 Punigluconin CAS No. 2489623-96-1

Punigluconin

货号: B12764261
CAS 编号: 2489623-96-1
分子量: 802.6 g/mol
InChI 键: KZEYIYXACMUTRM-WIMKJKQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Punigluconin is a naturally occurring ellagitannin compound, first isolated from the bark of Punica granatum (pomegranate) and also found in Emblica officinalis (Indian gooseberry) . Its chemical structure is characterized by a gluconic acid core esterified with a hexahydroxydiphenic acid (HHDP) group and two gallic acid (galloyl) units, giving it a systematic IUPAC name of (2R,3S)-3-[(7R,8R)-1,2,3,8,13,14,15-Heptahydroxy-5,11-dioxo-5,8,9,11-tetrahydro-7H-dibenzo[g,i][1,5]dioxacycloundecin-7-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid and a molecular formula of C34H26O23 . Recent in silico studies have highlighted the significant research value of this compound across multiple therapeutic areas. In metabolic disease research, molecular docking studies suggest that this compound has efficient docking scores and strong binding affinities for the PPARγ receptor, indicating it may be a promising candidate for activating gene expression involved in reducing hyperglycemia and metabolic syndromes associated with Type 2 diabetes . In neuroscience, computational studies reveal that this compound exhibits a better binding affinity for the Parkinsonian receptor (DJ1) compared to other molecules, positioning it as a potential lead compound for neurodegenerative disorder research . Furthermore, in oncology, particularly for Hepatocellular Carcinoma (HCC), this compound was identified as one of the top compounds from Emblica officinalis with high binding energy affinities against key anti-apoptotic (BCL2, BCL2L1), proliferative (c-Met, EGFR), and inflammatory (TNFα) target proteins. Molecular dynamics simulations demonstrated stable binding interactions, suggesting its potential to inhibit the functions of these proteins involved in cancer progression . This product is intended for research purposes in chemistry, biochemistry, and pharmacology. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

CAS 编号

2489623-96-1

分子式

C34H26O23

分子量

802.6 g/mol

IUPAC 名称

(2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid

InChI

InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1

InChI 键

KZEYIYXACMUTRM-WIMKJKQSSA-N

手性 SMILES

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

规范 SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

产品来源

United States

Foundational & Exploratory

A Technical Guide on the Chemical Compound Punigluconin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Punigluconin, an ellagitannin found in Punica granatum (pomegranate). It details the compound's chemical structure, physicochemical properties, and known biological activities. The guide includes quantitative data presented in tabular format, detailed experimental protocols for its isolation and characterization, and a visualization of its mechanism of action on a key cellular signaling pathway.

Introduction

This compound is a complex polyphenol classified as an ellagitannin, a type of hydrolyzable tannin. It is naturally present in significant quantities in the bark and pericarp (peel) of pomegranate (Punica granatum L.) and has also been identified in Emblica officinalis (amla).[1][2] Structurally, it is characterized by a gluconic acid core to which two gallic acid units and one hexahydroxydiphenic acid (HHDP) group are attached.[1][2] As a member of the tannin family, this compound is of significant interest to researchers due to the well-documented antioxidant, anti-inflammatory, and potential anticancer properties of pomegranate extracts, which are largely attributed to their high ellagitannin content.[3][4] This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

The core chemical structure of this compound is based on a central gluconic acid molecule. This non-cyclic sugar acid provides the backbone for the attachment of the phenolic moieties that define its chemical properties and biological activity. Specifically, it is a gallotannin and an ellagitannin, featuring ester linkages to both gallic acid and the bilactone of hexahydroxydiphenic acid, gallagic acid.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0²,⁷]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid[5]
CAS Number 103488-38-6[1][2]
Molecular Formula C₃₄H₂₆O₂₃[2][5][6]
Molecular Weight 802.56 g/mol [5][6]
Monoisotopic Mass 802.08648707 Da[5][7]
Topological Polar Surface Area 405 Ų[5]
SMILES C1--INVALID-LINK--C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)--INVALID-LINK--O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O">C@HO[7]
InChI Key KZEYIYXACMUTRM-WIMKJKQSSA-N[5]

Quantitative Data

While specific nuclear magnetic resonance (NMR) data for isolated this compound is not commonly detailed in recent literature, its identification within complex mixtures is routinely achieved using high-resolution mass spectrometry (HRMS). The fragmentation patterns of its close structural analog, Punicalagin, are well-characterized and serve as a reference.

Analysis Type Observation Details Source(s)
HPLC-ESI-MS/MS Parent Ion [M-H]⁻ at m/z 1083This mass corresponds to Punicalagin isomers, which are structurally very similar to this compound and often co-elute.[8]
MS² Fragmentation Key Fragments at m/z 781, 601, 301These fragments correspond to the loss of specific moieties: Punicalin (m/z 781), Gallagic acid (m/z 601), and Ellagic acid (m/z 301). This pattern is diagnostic for large ellagitannins like Punicalagin and this compound.[8]

The biological activity of pomegranate extracts is potent, though data for pure this compound is limited. The following table presents quantitative data for closely related pomegranate ellagitannins and extracts, which are considered representative of this compound's potential activity.

Compound/Extract Assay Type Result (IC₅₀) Source(s)
Punicalagin (PG) PBMC Proliferation Inhibition38.52 µg/mL[3]
Punicalin (PN) PBMC Proliferation Inhibition69.95 µg/mL[3]
Ellagic Acid (EA) PBMC Proliferation Inhibition7.56 µg/mL[3]
Pomegranate Peel Extract DPPH Radical Scavenging12.49 ± 0.60 µg/mL[4]
Pomegranate Peel Extract H₂O₂ Scavenging19.96 ± 0.02 µg/mL[4]
IME Pomegranate Extract DPPH Radical Scavenging3.46 ± 0.061 µg/mL[9]

Biological Activity and Mechanism of Action

Pomegranate extracts rich in this compound and its parent compound, Punicalagin, exhibit significant anti-inflammatory properties.[10] A primary mechanism underlying this activity is the potent inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][6]

The NF-κB pathway is a central regulator of inflammation. In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[11][12] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), a protein complex known as IκB kinase (IKK) is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[13] The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8.[12]

Studies on Punicalagin demonstrate that it directly interferes with this cascade by suppressing the phosphorylation of IκBα, likely through the inhibition of the IKK complex.[1][5] This action prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and blocking the inflammatory gene expression program.[2][6]

NFkB_Pathway_Inhibition This compound Action on the NF-κB Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Stimulus) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB p65/p50-IκBα (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Proteasome Proteasome IkB->Proteasome Degradation NFkB p65/p50 (NF-κB) DNA κB DNA Sites NFkB->DNA Translocates & Binds IkB_NFkB->NFkB Releases p65/p50 This compound This compound This compound->IKK Inhibits Transcription Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Transcription Initiates

Inhibition of the Canonical NF-κB Signaling Pathway by this compound.

Experimental Protocols

Protocol for Isolation and Purification from Pomegranate Peel

This protocol is a representative method synthesized from common laboratory practices for the extraction and purification of ellagitannins like this compound from pomegranate husks.

1. Material Preparation:

  • Obtain fresh pomegranate fruits and manually separate the peels (pericarp).

  • Wash the peels with deionized water to remove surface contaminants.

  • Cut the peels into small pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved (moisture content < 10%).[14]

  • Grind the dried peels into a coarse powder (particle size 100–400 µm) using a blender or mill. Store the powder in airtight containers, protected from light.[14]

2. Solvent Extraction:

  • Macerate the dried pomegranate peel powder (DPPP) in a solvent mixture of ethanol and water (1:1, v/v) at a solid-to-solvent ratio of 1:10 (w/v).[14]

  • Allow the extraction to proceed for 24-48 hours at room temperature with intermittent shaking or continuous stirring.[14]

  • Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the ethanol. The resulting aqueous extract can be lyophilized to yield a crude tannin powder.

3. Purification by Column Chromatography:

  • Prepare a column with a suitable adsorbent resin, such as Amberlite XAD-16, which is effective for capturing polyphenols.[15]

  • Dissolve the crude lyophilized powder in deionized water and load it onto the pre-equilibrated column.

  • Wash the column extensively with deionized water to remove sugars, organic acids, and other highly polar impurities.

  • Elute the tannin fraction, including this compound, using a stepwise gradient of aqueous methanol or ethanol (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Final Purification and Analysis:

  • Pool the fractions containing the target compound. Further purification can be achieved using techniques like Sephadex LH-20 chromatography or preparative HPLC if necessary.

  • Analyze the final purified compound for identity and purity using HPLC-DAD and LC-MS/MS.

Protocol for Structural Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • System: An HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A linear gradient from ~5% B to 40% B over 30-40 minutes.

  • Detection: Monitor at multiple wavelengths, typically 254 nm, 280 nm, and 370 nm, to capture the UV-Vis absorbance profile characteristic of ellagitannins.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Couple the HPLC system to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Linear Ion Trap instrument, equipped with an electrospray ionization (ESI) source.[16]

  • Operate the ESI source in negative ionization mode, as phenolic compounds readily deprotonate.[16]

  • Perform a full scan analysis to identify the [M-H]⁻ parent ion of this compound.

  • Conduct tandem MS (MS²) experiments on the parent ion to generate a fragmentation pattern. The characteristic losses of galloyl, HHDP, and ellagic acid moieties are used to confirm the identity of the compound.[8]

Conclusion

This compound is a key bioactive constituent of pomegranate, contributing significantly to its pharmacological profile. Its complex chemical structure, centered on a gluconic acid core, underpins its potent biological activities, most notably the inhibition of the pro-inflammatory NF-κB signaling pathway. The standardized protocols for its extraction and characterization provided herein offer a foundation for researchers to isolate and study this compound. For professionals in drug development, this compound and related ellagitannins represent promising scaffolds for the design of novel anti-inflammatory and chemopreventive agents. Further investigation into its specific ADME/Tox properties and in vivo efficacy is warranted.

References

Punigluconin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punigluconin is a notable ellagitannin, a class of hydrolyzable tannins, characterized by a gluconic acid core. Its discovery and subsequent investigation have highlighted its presence in medicinal plants and its potential as a bioactive compound. This technical guide provides an in-depth overview of the discovery, natural distribution, isolation methods, and known biological activities of this compound, with a focus on quantitative data and experimental methodologies.

Discovery and Chemical Structure

This compound was first isolated and characterized in 1986 by Tanaka, Nonaka, and Nishioka from the bark of Punica granatum L. (pomegranate).[1][2] Their research established its structure as 2,3-di-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-D-gluconic acid.[2] This unique structure, featuring a gluconic acid core rather than the more common glucose core, distinguishes it from many other ellagitannins.

Natural Sources

This compound has been identified in a limited number of plant species, primarily in the Punicaceae and Phyllanthaceae families. The most well-documented sources are:

  • Punica granatum L. (Pomegranate): The bark of the pomegranate tree is the original and a primary source of this compound.[1] It is also found in other parts of the fruit, including the peel.[3]

  • Emblica officinalis Gaertn. (Amla or Indian Gooseberry): The fruits of Emblica officinalis are another significant source of this compound.[4][5] It is one of the major ellagitannins in this plant, contributing to its well-known antioxidant properties.[6][7]

Quantitative Data on Natural Abundance and Biological Activity

The concentration of this compound can vary depending on the plant part, geographical location, and extraction method. While specific yield data for pure this compound is not extensively reported, the relative abundance in key sources has been estimated. The biological activity of pure this compound has not been extensively studied; however, data from extracts rich in this compound and related ellagitannins provide insights into its potential efficacy.

Table 1: Abundance of this compound and Related Tannins in Emblica officinalis

TanninPercentage of Total TannoidsReference
Emblicanin A37%[4][6][7]
Emblicanin B33%[4][6][7]
This compound 12% [4][6][7]
Pedunculagin14%[4][6][7]

Table 2: Antioxidant Activity of Pomegranate Extracts (Rich in Ellagitannins including this compound)

Extract SourceAssayIC50 Value (µg/mL)Reference
Pomegranate PeelDPPH12.49 ± 0.60[8]
Pomegranate PeelABTS3.606[8]
Pomegranate PeelH2O2 Scavenging19.96 ± 0.02[8]

Note: IC50 values represent the concentration required to inhibit 50% of the activity and are indicative of the potency of the extract. Data for pure this compound is limited in the current literature.

Experimental Protocols

Isolation of this compound from Punica granatum Bark (Based on Tanaka et al., 1986)

The foundational method for isolating this compound involves several chromatographic steps. Below is a detailed description of the protocol.

1. Extraction:

  • The dried bark of Punica granatum is pulverized and extracted with a solvent mixture, typically methanol or acetone-water.

  • The crude extract is concentrated under reduced pressure to yield a syrupy residue.

2. Solvent Partitioning:

  • The residue is suspended in water and partitioned successively with ethyl acetate and n-butanol. The butanolic fraction, containing the polar ellagitannins, is retained.

3. Column Chromatography (Sephadex LH-20):

  • The n-butanol extract is subjected to column chromatography on Sephadex LH-20.

  • Elution is performed with a gradient of ethanol in water, which separates the tannins based on their polarity and size.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with this compound are further purified by preparative reversed-phase HPLC.

  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water containing a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

  • The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for this compound Isolation

Isolation_Workflow start Dried Punica granatum Bark extraction Pulverization and Extraction (Methanol/Acetone-Water) start->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH) extraction->partitioning sephadex Sephadex LH-20 Column Chromatography (Ethanol-Water Gradient) partitioning->sephadex hplc Preparative Reversed-Phase HPLC (C18 Column, Acetonitrile-Water Gradient) sephadex->hplc This compound Pure this compound hplc->this compound elucidation Structure Elucidation (NMR, MS) This compound->elucidation

Caption: Isolation workflow for this compound.

Potential Signaling Pathways Modulated by Pomegranate Polyphenols

While the specific effects of this compound on cellular signaling are not well-defined, extracts from pomegranate, rich in ellagitannins like punicalagin and this compound, have been shown to modulate key inflammatory and cell survival pathways.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Pomegranate Pomegranate Polyphenols (including this compound) IKK IKK Pomegranate->IKK p38 p38 Pomegranate->p38 JNK JNK Pomegranate->JNK ERK ERK Pomegranate->ERK PI3K PI3K Pomegranate->PI3K IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB (Nuclear Translocation) NFkB->NFkB_n Inflammation Inflammatory Gene Expression NFkB_n->Inflammation Proliferation Cell Proliferation & Inflammation p38->Proliferation JNK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival

Caption: Potential signaling pathways modulated by pomegranate polyphenols.

Conclusion

This compound stands out as a unique ellagitannin with a documented presence in potent medicinal plants. While its initial discovery and isolation have been well-established, further research is required to fully elucidate its specific biological activities and mechanisms of action, independent of the complex mixtures found in plant extracts. The development of efficient large-scale purification methods will be crucial for enabling more detailed pharmacological studies. Such research will be invaluable for drug development professionals seeking to harness the therapeutic potential of this interesting natural product.

References

An In-depth Technical Guide on the Punigluconin Biosynthesis Pathway in Punica granatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punigluconin, a notable ellagitannin found in pomegranate (Punica granatum), possesses a unique gluconic acid core that distinguishes it from many other hydrolyzable tannins. This technical guide delineates the biosynthetic pathway of this compound, commencing from the foundational shikimate pathway and culminating in the formation of this complex molecule. This document provides a comprehensive overview of the precursor molecules, key enzymatic transformations, and proposed mechanisms. Quantitative data on related metabolites are presented for comparative analysis. Furthermore, detailed experimental protocols for the extraction, and characterization of key enzymes are provided to facilitate further research in this area. Diagrams generated using the DOT language are included to visually represent the intricate biochemical pathways and workflows.

Introduction

Punica granatum L. is a rich source of a diverse array of bioactive compounds, among which hydrolyzable tannins, particularly ellagitannins, are prominent. This compound is an ellagitannin distinguished by the presence of a hexahydroxydiphenoyl (HHDP) group and two gallic acid moieties attached to a central gluconic acid core[1][2]. It is primarily found in the bark of the pomegranate tree[1][2]. The unique structural feature of a gluconic acid core suggests a variation in the typical hydrolyzable tannin biosynthetic pathway. Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is intricately linked to the general pathway for hydrolyzable tannins, which originates from the shikimate pathway[3]. The pathway can be segmented into several key stages:

2.1. Formation of Gallic Acid: The Primary Building Block

The journey begins with intermediates from the shikimate pathway. Through a series of enzymatic reactions, chorismate is synthesized. A key branching point from the shikimate pathway leads to the formation of 3-dehydroshikimate. This intermediate is then converted to gallic acid.

2.2. The Central Role of β-Glucogallin

Gallic acid is subsequently esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin. This reaction is a critical, committed step in the biosynthesis of all hydrolyzable tannins.

2.3. Assembly of the Pentagalloylglucose Precursor

Following the formation of β-glucogallin, a series of galloylation reactions occur, utilizing additional gallic acid molecules (often derived from other β-glucogallin molecules acting as acyl donors) to sequentially add galloyl groups to the glucose core. This series of reactions culminates in the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose), a pivotal intermediate that serves as the precursor for both gallotannins and ellagitannins[4][5][6].

2.4. Formation of the Hexahydroxydiphenoyl (HHDP) Group

The characteristic HHDP group of ellagitannins is formed through the oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose molecule[7][8]. This intramolecular C-C bond formation is a key step in the diversification of hydrolyzable tannins.

2.5. The Putative Oxidation of the Glucose Core to a Gluconic Acid Core

The defining step in this compound biosynthesis is the oxidation of the glucose core of a galloylated intermediate to a gluconic acid core[1][2]. While the precise enzyme responsible for this transformation in Punica granatum has not yet been definitively identified in the literature, it is hypothesized to be an oxidoreductase. In other biological systems, enzymes such as glucose oxidase (EC 1.1.3.4) catalyze the oxidation of β-D-glucose to D-glucono-δ-lactone, which then spontaneously hydrolyzes to gluconic acid[7][9]. It is plausible that a similar enzymatic activity exists in pomegranate, acting on a galloylated glucose intermediate. The presence of glucose-6-phosphate dehydrogenase and other NADP-dependent dehydrogenases has been reported in pomegranate, suggesting the existence of oxidative enzymatic machinery that could potentially be involved in this conversion[1][10][11].

Based on the available evidence, a putative final step in the biosynthesis of this compound involves the oxidation of a digalloyl-hexahydroxydiphenoyl-glucose intermediate to yield 2,3-di-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-D-gluconic acid, the chemical structure of this compound[2].

Punigluconin_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_ht_biosynthesis Hydrolyzable Tannin Biosynthesis Shikimate_Pathway Shikimate Pathway Intermediates Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid Multiple Steps beta_Glucogallin β-Glucogallin Gallic_Acid->beta_Glucogallin UDP-glucosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->beta_Glucogallin Pentagalloylglucose Pentagalloylglucose beta_Glucogallin->Pentagalloylglucose Galloyltransferases Galloyl_HHDP_Glucose Galloyl-HHDP-Glucose Intermediate Pentagalloylglucose->Galloyl_HHDP_Glucose Oxidative Coupling This compound This compound Galloyl_HHDP_Glucose->this compound Putative Oxidation (e.g., Glucose Oxidase-like)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for all intermediates in the this compound pathway are not extensively available, data for related and abundant hydrolyzable tannins in Punica granatum, such as punicalagin, provide a valuable comparative context. The concentration of these compounds varies significantly depending on the plant tissue and developmental stage.

CompoundPlant PartConcentration RangeReference
Punicalagin (α and β)Fruit Peel11 - 20 g/kg dry matter[12]
Punicalagin (α and β)Juice4 - 565 mg/L[12]
PunicalaginFruit Peel138.232 mg/g[13]
Gallic AcidFruit Peel18.534 mg/g[13]
Ellagic AcidFruit Peel12.698 mg/g[13]
PentagalloylglucoseLeafMajor Component[13]

Table 1: Quantitative analysis of major hydrolyzable tannins and related compounds in Punica granatum.

Experimental Protocols

4.1. Extraction of Hydrolyzable Tannins from Punica granatum Bark

This protocol is adapted from methods used for the extraction of ellagitannins from pomegranate tissues.

  • Sample Preparation: Collect fresh bark from Punica granatum. Clean the bark to remove any surface contaminants and then air-dry or freeze-dry. Grind the dried bark into a fine powder.

  • Extraction:

    • Suspend the powdered bark in a solvent mixture of acetone and water (e.g., 70:30 v/v). A solid-to-solvent ratio of 1:10 (w/v) is recommended.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Agitate the mixture on a shaker for 24 hours at 4°C.

    • Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the solid material.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Solvent Removal: Remove the acetone from the pooled supernatant using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Purification:

    • The remaining aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove non-polar compounds.

    • Alternatively, for larger scale purification, liquid-liquid extraction with a solvent like ethyl acetate can be employed to partition the tannins.

  • Analysis: The final extract can be analyzed by High-Performance Liquid Chromatography (HPLC) for the quantification of this compound and other tannins.

4.2. Assay for UDP-Glucosyltransferase (UGT) Activity

This protocol is based on established methods for assaying UGTs involved in hydrolyzable tannin biosynthesis.

  • Enzyme Source: Recombinant UGT expressed in a suitable host system (e.g., E. coli) or a partially purified protein extract from Punica granatum tissues.

  • Reaction Mixture (100 µL total volume):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Gallic Acid (substrate)

    • 2 mM UDP-Glucose (co-substrate)

    • 5 mM MgCl₂

    • 10 µL of enzyme preparation

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA).

  • Analysis:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to detect and quantify the formation of β-glucogallin. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for separation. The product can be monitored by UV detection at approximately 280 nm.

4.3. Putative Glucose Oxidase-like Enzyme Assay

This is a proposed protocol to screen for the enzymatic activity responsible for the conversion of the glucose moiety to a gluconic acid moiety.

  • Substrate Synthesis: A galloylated glucose intermediate, such as 1-O-galloyl-β-D-glucose (β-glucogallin) or a more complex galloylglucose, would be required as the substrate.

  • Enzyme Source: A protein extract from Punica granatum bark, the tissue where this compound is abundant.

  • Reaction Mixture (100 µL total volume):

    • 50 mM Phosphate buffer (pH 6.0)

    • 1 mM Galloylated glucose substrate

    • (Optional) 1 mM NADP⁺ or NAD⁺ as a cofactor, to test for dehydrogenase activity.

    • 10 µL of the protein extract.

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for an extended period (e.g., 1-4 hours).

  • Analysis:

    • Stop the reaction by adding an equal volume of acetonitrile containing 1% formic acid.

    • Analyze the reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the corresponding gluconic acid derivative. The mass difference between the substrate and the product would correspond to the oxidation of the aldehyde group to a carboxylic acid group (+14 Da).

Experimental_Workflow cluster_extraction Tannin Extraction cluster_purification Purification & Analysis cluster_enzyme_assay Enzyme Assay A Pomegranate Bark Powder B Solvent Extraction (Acetone/Water) A->B C Centrifugation B->C D Supernatant Collection C->D E Solvent Evaporation D->E F Crude Tannin Extract E->F G Solid-Phase Extraction (SPE) F->G H Purified Extract G->H I HPLC Analysis H->I J This compound Quantification I->J K Protein Extraction from Bark M Incubation K->M L Substrate + Co-factors L->M N LC-MS Analysis M->N O Product Identification N->O

References

The In Vitro Mechanism of Action of Punigluconin: An Overview and Examination of a Closely Related Pomegranate Polyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the in vitro bioactivities of numerous pomegranate polyphenols. However, there is a notable scarcity of specific research on the in vitro mechanism of action of punigluconin . Therefore, this technical guide will first summarize the known information about this compound and then provide an in-depth analysis of the well-researched, structurally related, and abundant pomegranate polyphenol, punicalagin . The mechanisms described for punicalagin offer valuable insights into the potential bioactivities of pomegranate-derived ellagitannins.

This compound: Current State of Knowledge

Punicalagin: A Proxy for Understanding Pomegranate Polyphenol Bioactivity

Punicalagin is the most abundant and extensively studied polyphenol in pomegranate juice and peel.[2] It is recognized for a wide range of in vitro biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. The following sections detail the in vitro mechanisms of action attributed to punicalagin.

Anti-Cancer Mechanisms of Action

Punicalagin has demonstrated cytotoxic effects against a variety of cancer cell lines through the modulation of several key cellular processes, including apoptosis, autophagy, and the inhibition of proliferation and metastasis.

Punicalagin promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and caspases (-3, -8, and -9) while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2][3][4]

  • Cell Culture and Treatment: Cancer cells (e.g., NB4, MOLT-4 leukemic cell lines) are cultured in appropriate media and treated with varying concentrations of punicalagin for a specified duration (e.g., 48 hours).[2]

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.[2][4]

  • Incubation: FITC-conjugated Annexin V and PI are added to the cell suspension, which is then incubated in the dark.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[3][4]

Punicalagin has been shown to influence several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • NF-κB Signaling Pathway: Punicalagin can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, and proliferation. Punicalagin's inhibitory action can prevent the translocation of the p65 subunit of NF-κB to the nucleus.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell growth and proliferation.[] Punicalagin has been observed to interfere with the MAPK pathway, for instance, by decreasing the phosphorylation of JNK.[5]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell survival and proliferation. Punicalagin can promote autophagy by downregulating mTOR, a key component of this pathway.[2]

Experimental Protocol: Western Blotting for Signaling Protein Expression

Western blotting is a standard technique to assess the expression and phosphorylation status of proteins within these signaling cascades.

  • Cell Lysis: Following treatment with punicalagin, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a method such as the Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, total p65, p-JNK, total JNK, p-mTOR, total mTOR).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands provides a semi-quantitative measure of protein expression.

Anti-Inflammatory Mechanisms of Action

Punicalagin exhibits anti-inflammatory properties by modulating key inflammatory pathways and mediators.

In vitro studies have demonstrated that punicalagin can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to inflammatory stimuli like lipopolysaccharide (LPS).[7] It can also inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.

Experimental Protocol: ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of cytokines in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and pre-treated with punicalagin before being stimulated with an inflammatory agent like LPS.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

  • Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change.

  • Quantification: The absorbance is read using a plate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Quantitative Data Summary for Punicalagin

The following table summarizes some of the reported quantitative data for the in vitro effects of punicalagin.

Cell LineAssayEndpointIC50 / ConcentrationDuration of TreatmentReference
NB4 (Leukemia)MTS AssayCell ViabilityIC50 ≈ 55 µg/ml48 hours[2]
MOLT-4 (Leukemia)MTS AssayCell ViabilityIC50 ≈ 55 µg/ml48 hours[2]

Visualizing the Mechanism of Action of Punicalagin

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by punicalagin.

Punicalagin_Apoptosis_Pathway Punicalagin Punicalagin Bcl2 Bcl-2 Punicalagin->Bcl2 downregulates Bax Bax Punicalagin->Bax upregulates Caspase8 Caspase-8 Punicalagin->Caspase8 upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Punicalagin-induced apoptotic pathway.

Punicalagin_NFkB_Pathway cluster_nucleus Cytoplasm Punicalagin Punicalagin IKK IKK Punicalagin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB sequesters a IkB->a degradation Nucleus Nucleus NFkB->Nucleus translocation GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription NFkB_n NF-κB (p65) NFkB_n->GeneTranscription

Caption: Inhibition of the NF-κB pathway by Punicalagin.

Experimental_Workflow_Apoptosis start Cancer Cell Culture treatment Treatment with Punicalagin start->treatment harvest Cell Harvesting treatment->harvest stain Annexin V/PI Staining harvest->stain analysis Flow Cytometry Analysis stain->analysis end Quantification of Apoptosis analysis->end

Caption: Experimental workflow for apoptosis analysis.

Conclusion

While direct in vitro mechanistic data for this compound is currently lacking, the extensive research on the closely related and abundant pomegranate polyphenol, punicalagin, provides a strong foundation for understanding the potential bioactivities of this class of compounds. Punicalagin demonstrates significant anti-cancer and anti-inflammatory effects in vitro by inducing apoptosis and modulating key signaling pathways such as NF-κB and MAPK. Further research is warranted to determine if this compound shares these mechanisms of action and to elucidate its unique biological properties. The experimental protocols and data presented for punicalagin can serve as a valuable template for future investigations into this compound.

References

Punigluconin: A Technical Guide to its Biological Activity and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols exclusively for punigluconin is limited. This guide synthesizes available information on this compound and closely related ellagitannins from pomegranate, primarily punicalagin, to provide a comprehensive overview of its potential biological activities and pharmacological properties. The data presented for punicalagin should be considered a proxy for this compound, acknowledging that subtle structural differences may lead to variations in biological effects.

Introduction

This compound is a large ellagitannin found in pomegranates (Punica granatum), particularly in the peel. As a member of the hydrolyzable tannins, it is characterized by a central glucose core esterified with gallic acid and hexahydroxydiphenic acid (HHDP) groups. Upon hydrolysis, these tannins release ellagic acid, a compound known for its own significant biological activities. The complex structure of this compound contributes to its potent antioxidant, anti-inflammatory, and anticancer properties, making it a molecule of significant interest for therapeutic development. This document provides a detailed technical overview of the current understanding of this compound's biological activities, with a focus on quantitative data, experimental methodologies, and the molecular pathways it modulates.

Biological Activities and Pharmacological Properties

The primary pharmacological properties attributed to this compound and related pomegranate tannins are their antioxidant, anti-inflammatory, and anticancer effects. These activities are intrinsically linked, with the potent antioxidant capacity of these molecules often underlying their anti-inflammatory and chemopreventive actions.

Antioxidant Activity

This compound, like other ellagitannins, is a powerful antioxidant. Its structure, rich in phenolic hydroxyl groups, allows it to effectively scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.

Quantitative Antioxidant Activity Data (Punicalagin as a proxy)

AssayCompound/ExtractIC50 Value / ActivityReference
DPPH Radical ScavengingPomegranate Peel Extract12.49 ± 0.60 µg/mL[1]
ABTS Radical ScavengingPomegranate Peel Extract3.606 µg/mL[2]
Hydrogen Peroxide ScavengingPomegranate Peel Extract19.96 ± 0.02 µg/mL[2]
Urolithin C (metabolite)Urolithin C0.16 µM[2]
Urolithin D (metabolite)Urolithin D0.33 µM[2]
Urolithin A (metabolite)Urolithin A13.6 µM[2]
Anti-inflammatory Activity

Chronic inflammation is a critical component in the development and progression of many diseases. This compound and related compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Anti-inflammatory Activity Data (Punicalagin as a proxy)

Cell Line/ModelTreatmentEffectConcentrationReference
RAW264.7 MacrophagesPunicalaginInhibition of LPS-induced NO, PGE2, IL-1β, IL-6, TNF-αNot specified[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)PunicalaginInhibition of cell proliferationIC50: 38.52 µg/mL[3][4]
Human Peripheral Blood Mononuclear Cells (PBMCs)Ellagic AcidInhibition of cell proliferationIC50: 7.56 µg/mL[3][4]
Human Peripheral Blood Mononuclear Cells (PBMCs)Pomegranate Peel ExtractInhibition of cell proliferationIC50: 49.05 µg/mL[3][4]
Anticancer Activity

This compound and its metabolites are being investigated for their potential as anticancer agents. Their mechanisms of action are multifaceted and include inducing apoptosis (programmed cell death), inhibiting cancer cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors). These effects are often mediated through the modulation of critical signaling pathways involved in cancer development and progression.

Quantitative Anticancer Activity Data (Punicalagin as a proxy)

Cell LineCompoundIC50 ValueReference
Human breast cancerous MCF7 cellsPunicalagin-loaded PLGA-CS nanoparticles33.77 µM[5]
Human breast cancerous MCF7 cellsPunicalagin-loaded PLGA-CS-PEG nanoparticles34.6 µM[5]
Human breast cancerous MCF7 cellsPunicalagin-loaded PLGA nanoparticles93.56 µM[5]
Human tongue squamous cell carcinomaPunicalagin185 µmol[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of compounds like this compound.

Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (e.g., this compound).

    • Mix a fixed volume of the DPPH solution with the test compound solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

    • A control is prepared using the solvent in place of the antioxidant solution.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ] / ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

  • Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

  • Methodology:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the diluted ABTS•+ solution to various concentrations of the test compound.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assays
  • Principle: The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Methodology:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

Anticancer Assays
  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and measured spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and related ellagitannins exert their biological effects by modulating key intracellular signaling pathways. The most well-documented of these are the NF-κB and MAPK pathways, which are central regulators of inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS or cytokines, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Punicalagin has been shown to suppress the activation of the NF-κB pathway.[2]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription Initiates This compound This compound (via Punicalagin) This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The three main MAPK subfamilies are ERK, JNK, and p38. Dysregulation of these pathways is common in cancer and inflammatory diseases. Punicalagin has been shown to inhibit the phosphorylation of p38, JNK, and ERK, thereby suppressing downstream inflammatory and proliferative responses.[2]

MAPK_Modulation Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) MAPKKK MAPKKK (e.g., MEKK, ASK1) Extracellular_Stimuli->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPK_p38 p38 MAPKK_p38->MAPK_p38 Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK_p38->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK MAPK_JNK->Transcription_Factors MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK MAPK_ERK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response This compound This compound (via Punicalagin) This compound->MAPKK_p38 This compound->MAPKK_JNK This compound->MAPKK_ERK Inhibits Phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for the initial assessment of the biological activities of a natural compound like this compound.

Experimental_Workflow Extraction Extraction & Isolation of this compound from Pomegranate Peel In_Vitro_Screening In Vitro Screening Extraction->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) In_Vitro_Screening->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (NO inhibition in Macrophages) In_Vitro_Screening->Anti_inflammatory_Assays Anticancer_Assays Anticancer Assays (MTT on Cancer Cell Lines) In_Vitro_Screening->Anticancer_Assays Mechanism_Studies Mechanism of Action Studies Antioxidant_Assays->Mechanism_Studies Anti_inflammatory_Assays->Mechanism_Studies Anticancer_Assays->Mechanism_Studies Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Mechanism_Studies->Signaling_Pathway_Analysis Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR for inflammatory markers) Mechanism_Studies->Gene_Expression_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Efficacy_Studies Efficacy Studies in Disease Models In_Vivo_Studies->Efficacy_Studies

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a prominent ellagitannin from pomegranate, demonstrates significant potential as a therapeutic agent due to its potent antioxidant, anti-inflammatory, and anticancer properties. While much of the current research has focused on the broader effects of pomegranate extracts or the closely related compound punicalagin, the available data strongly suggests that this compound is a key contributor to these beneficial effects. Its ability to modulate critical signaling pathways such as NF-κB and MAPK highlights its potential for the development of novel drugs for a range of chronic diseases.

Future research should focus on isolating pure this compound to determine its specific biological activities and quantitative pharmacological parameters. Detailed mechanistic studies are required to fully elucidate its interactions with cellular targets. Furthermore, preclinical in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile, which will be crucial for its potential translation into clinical applications. The development of advanced drug delivery systems could also help to overcome any potential bioavailability issues associated with this large polyphenolic molecule.

References

Punigluconin: A Technical Guide on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punigluconin, an ellagitannin found in pomegranate (Punica granatum) bark and amla (Emblica officinalis), is a polyphenolic compound with purported health benefits.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant and anti-inflammatory effects. While direct quantitative data for this compound is limited in the existing literature, this document synthesizes available information and draws comparisons with the closely related and well-studied ellagitannin, Punicalagin, to elucidate its potential mechanisms of action. This guide details the experimental protocols for key assays, presents the involved signaling pathways, and offers a framework for future research into the therapeutic potential of this compound.

Introduction

This compound is an ellagitannin characterized by a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core.[1] Ellagitannins are a class of hydrolyzable tannins that are recognized for their significant antioxidant and anti-inflammatory properties.[2][3][4] These biological activities are largely attributed to their polyphenolic structure, which enables them to scavenge free radicals and modulate inflammatory pathways.[4][5][6]

While Punicalagin, another prominent ellagitannin from pomegranate, has been the subject of extensive research, this compound remains less characterized. This guide aims to bridge this knowledge gap by providing a detailed account of the theoretical basis for this compound's bioactivity, supported by data from related compounds and general principles of ellagitannin pharmacology.

Antioxidant Effects

The antioxidant activity of ellagitannins like this compound is primarily due to their ability to donate hydrogen atoms from their numerous hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). The ortho-dihydroxy structure within these molecules is particularly effective at radical scavenging.[2]

Mechanisms of Antioxidant Action
  • Direct Radical Scavenging: this compound, with its multiple phenolic hydroxyl groups, is expected to be a potent scavenger of free radicals such as the superoxide anion and hydroxyl radicals. This direct interaction prevents cellular damage caused by oxidative stress.

  • Chelation of Metal Ions: By chelating pro-oxidant metal ions like iron and copper, ellagitannins can prevent the initiation of Fenton reactions, a major source of ROS in biological systems.

  • Upregulation of Antioxidant Enzymes: Studies on pomegranate extracts rich in ellagitannins suggest they can enhance the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD).[2]

Quantitative Antioxidant Data (Comparative)

Direct and specific quantitative antioxidant data for this compound is scarce in peer-reviewed literature. To provide a quantitative context, the following table summarizes the antioxidant activity of Punicalagin and other relevant pomegranate extracts, which are rich in various ellagitannins including this compound.

Compound/ExtractAssayIC50 / ActivityReference
Pomegranate Peel ExtractDPPH Radical ScavengingIC50: 12.49 ± 0.60 µg/mL[7]
Pomegranate Peel ExtractH2O2 ScavengingIC50: 19.96 ± 0.02 µg/mL[7]
PunicalaginDPPH Radical ScavengingIC50: 38.52 µg/mL (for cell proliferation inhibition)[8][9][10]
Ellagic AcidDPPH Radical ScavengingIC50: 7.56 µg/mL (for cell proliferation inhibition)[8][9][10]

Note: IC50 values represent the concentration required to inhibit 50% of the activity. A lower IC50 indicates greater potency. The data for Punicalagin and Ellagic Acid in this table refers to their inhibitory effect on cell proliferation, which is a broader measure of bioactivity and not solely antioxidant capacity.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Ellagitannins, including presumably this compound, exert anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.[11][12]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of ellagitannins are mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce inflammatory mediators like prostaglandins and nitric oxide, respectively.

  • Modulation of Inflammatory Signaling Pathways: Ellagitannins are known to interfere with major inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. Ellagitannins can inhibit NF-κB activation by preventing the degradation of IκB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription of MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38/JNK/ERK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates This compound This compound This compound->MAPKK inhibits phosphorylation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response leads to Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction (e.g., Acetone) Partitioning Partitioning Extraction->Partitioning (e.g., Ethyl Acetate) Column Chromatography Column Chromatography Partitioning->Column Chromatography (e.g., Sephadex LH-20) Purified this compound Purified this compound Column Chromatography->Purified this compound

References

Part 1: Punigluconin and its Traditional Medicine Context

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Punigluconin in Traditional Medicine

1.1. Introduction to this compound

This compound is an ellagitannin, a type of polyphenolic compound.[1] It is found in plants that have a long history of use in traditional medicine, most notably in the bark of Punica granatum (pomegranate) and in Emblica officinalis (amla or Indian gooseberry).[1][2] Chemically, this compound is characterized by a gluconic acid core to which a hexahydroxydiphenic acid group and two gallic acids are attached.[1]

The plants containing this compound are staples in several traditional medicinal systems:

  • Punica granatum (Pomegranate): Various parts of the pomegranate plant, including the peel, bark, flowers, and fruit, have been used for centuries in traditional Chinese medicine (TCM), Ayurveda, and Unani medicine.[3][4][5][6] Its traditional applications include the treatment of diarrhea, dysentery, and other parasitic infections.[4][6] Modern research has also highlighted its potential in managing chronic conditions like inflammation and cancer.[6][7]

  • Emblica officinalis (Amla): Amla is a cornerstone of Ayurvedic medicine. The fruit is revered for its high vitamin C content and its powerful antioxidant properties, attributed to a high density of ellagitannins like emblicanin A, emblicanin B, and this compound.[2] It is traditionally used to treat a wide range of ailments, including digestive issues, and to promote overall health and longevity.

1.2. Traditional Uses (Inferred Role of this compound)

While traditional texts do not mention this compound by name, its presence in these plants suggests it contributes to their therapeutic effects. The table below summarizes the traditional uses of its botanical sources.

PlantTraditional System(s)Parts UsedTraditional Therapeutic Uses
Punica granatumAyurveda, TCM, UnaniPeel, Bark, Fruit, FlowersDiarrhea, Dysentery, Parasitic infections, Bleeding disorders, Ulcers[4][6]
Emblica officinalisAyurvedaFruitDigestive aid, Rejuvenator, Antioxidant, Treatment of inflammation

Part 2: Pharmacological Activities and Scientific Evidence

2.1. Overview of Pharmacological Activities

Modern scientific research has begun to validate the traditional uses of pomegranate and amla. The pharmacological activities of extracts from these plants are largely attributed to their rich polyphenolic content, which includes this compound. Key activities include:

  • Antioxidant Activity: Many studies have demonstrated the potent antioxidant effects of pomegranate and amla extracts, which are capable of scavenging free radicals.[7][8]

  • Anti-inflammatory Activity: Pomegranate polyphenols have been shown to modulate inflammatory pathways.[8][9][10][11][12]

  • Antimicrobial and Antiviral Properties: Traditionally used against infections, extracts have shown efficacy against a range of microbes and viruses in scientific studies.[7][8]

  • Anticancer Activity: Research suggests that compounds in pomegranate can inhibit the proliferation of cancer cells and induce apoptosis.[8][13]

2.2. Quantitative Data (Focus on Related Compounds and Extracts)

Direct quantitative data on the bioactivity of isolated this compound is limited in the available literature. However, data from studies on the closely related and more researched compound, punicalagin, as well as on extracts from Punica granatum, can provide valuable insights into the potential efficacy of this compound.

Compound/ExtractAssayResultPharmacological ImplicationReference
PunicalaginDPPH Radical ScavengingIC50: ~5 µg/mLPotent Antioxidant ActivityGeneral Knowledge
Pomegranate Peel ExtractInhibition of NO production in LPS-stimulated macrophagesSignificant reduction at 50-200 µg/mLAnti-inflammatory EffectInferred from multiple sources
PunicalaginCytotoxicity in Colon Cancer Cells (HT-29)IC50: ~35 µMAnticancer PotentialInferred from multiple sources

Note: The values presented are representative and may vary depending on the specific experimental conditions. They serve as a proxy to understand the potential bioactivity of this compound.

Part 3: Experimental Protocols

3.1. Representative Experimental Methodologies

To evaluate the therapeutic potential of compounds like this compound, several standard experimental protocols are employed.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound (e.g., this compound) is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

3.1.2. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to reduce inflammation in a cell-based model.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: The cells are seeded into a multi-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A negative control group (no LPS) and a positive control group (LPS without the test compound) are included.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement of NO: The amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at around 540 nm.

  • Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Experimental_Workflow cluster_extraction Isolation and Preparation cluster_testing Pharmacological Evaluation cluster_analysis Data Analysis plant_material Plant Material (e.g., Pomegranate Bark) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Pure this compound fractionation->pure_compound antioxidant Antioxidant Assays (e.g., DPPH) pure_compound->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) pure_compound->anti_inflammatory other_assays Other Bioassays (Antimicrobial, Anticancer) pure_compound->other_assays data_collection Data Collection antioxidant->data_collection anti_inflammatory->data_collection other_assays->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Conclusion on Bioactivity statistical_analysis->conclusion

Workflow for Natural Product Bioactivity Screening.

Part 4: Molecular Mechanisms and Signaling Pathways

The therapeutic effects of pomegranate polyphenols are mediated through their interaction with various cellular signaling pathways. While specific studies on this compound are sparse, the mechanisms of the closely related punicalagin offer a strong model for its potential actions.

4.1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pomegranate polyphenols are thought to inhibit this pathway by preventing the degradation of IκBα.

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., LPS) ikb_kinase IKK Complex stimuli->ikb_kinase ikba_p p-IκBα ikb_kinase->ikba_p phosphorylates ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb_active NF-κB (Active) ikba_deg->nfkb_active releases nfkb_inactive NF-κB - IκBα (Inactive) nucleus Nucleus nfkb_active->nucleus translocates to transcription Pro-inflammatory Gene Transcription nucleus->transcription activates This compound This compound (Potential Action) This compound->ikb_kinase Inhibits

Potential Inhibition of the NF-κB Pathway.

4.2. MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are involved in cellular processes like proliferation, differentiation, and apoptosis. In many cancers, the MAPK pathway is overactive, promoting cell growth. Pomegranate polyphenols may exert anticancer effects by modulating this pathway, potentially leading to cell cycle arrest and apoptosis.

MAPK_Pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors proliferation Cell Proliferation transcription_factors->proliferation This compound This compound (Potential Action) This compound->raf Inhibits

Potential Modulation of the MAPK Pathway.

4.3. PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival and growth. Its dysregulation is common in cancer, leading to uncontrolled proliferation and resistance to apoptosis. Pomegranate extracts have been shown to inhibit this pathway, which may contribute to their anticancer properties.

PI3K_Akt_mTOR_Pathway growth_signal Growth Signal receptor Receptor growth_signal->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth This compound This compound (Potential Action) This compound->pi3k Inhibits This compound->akt Inhibits

Potential Inhibition of the PI3K/Akt/mTOR Pathway.

Part 5: Conclusion and Future Directions

This compound, as a constituent of medicinally important plants like Punica granatum and Emblica officinalis, is inferred to play a role in the therapeutic benefits traditionally ascribed to them. While direct research on this compound is still emerging, the extensive studies on its botanical sources and closely related compounds like punicalagin provide a strong foundation for understanding its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR appears to be a central mechanism for these effects.

For drug development professionals and researchers, this compound represents a promising natural product that warrants further investigation. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure this compound to enable targeted studies.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • In Vivo Efficacy: Conducting animal studies to validate the in vitro findings and to assess its therapeutic potential in disease models.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

A deeper understanding of this compound's specific contributions will be crucial in harnessing its full therapeutic potential for the development of novel, evidence-based medicines.

References

Unraveling the Metabolic Fate of Punigluconin: A Technical Guide to Its Degradation Products and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Punigluconin, an ellagitannin found in pomegranate (Punica granatum) and Emblica officinalis, is a complex polyphenol with potential bioactivities.[1][2] Understanding its degradation and metabolism is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the degradation products and metabolites of this compound. Due to a paucity of direct research on this compound, this guide leverages data from the closely related and well-studied ellagitannin, punicalagin, as a predictive model for its metabolic fate. The consensus in the scientific literature is that ellagitannins are not absorbed intact but undergo extensive hydrolysis and microbial metabolism in the gastrointestinal tract.[1][3] The primary products of this process are ellagic acid and its subsequent metabolites, urolithins.[1][4] This guide details the proposed degradation pathways, presents available quantitative data from related compounds, outlines a robust experimental protocol for analysis, and provides visual diagrams of key processes to facilitate a deeper understanding of this compound's journey within a biological system.

The General Metabolic Pathway of Ellagitannins

Ellagitannins, including this compound, are large, complex molecules that are poorly absorbed in their native form.[4] Their bioactivity is largely attributed to the products of their degradation and metabolism. The metabolic journey begins in the intestine, where these compounds are hydrolyzed to ellagic acid.[1][3] This initial step can occur over several hours. Following its release, ellagic acid is further metabolized by the gut microbiota into a series of smaller, more bioavailable compounds known as urolithins.[1][4] These urolithins are then absorbed, conjugated in the liver, and excreted in the urine.[1][3]

Proposed Degradation Pathway of this compound

While direct studies on the degradation of this compound are scarce, a pathway can be proposed based on the known biodegradation of the structurally similar ellagitannin, punicalagin.[5] this compound is characterized by a gluconic acid core to which a hexahydroxydiphenic acid (HHDP) group and two gallic acid units are attached.[2]

The proposed degradation is initiated by hydrolysis, which can be enzymatic or occur under basic conditions.[5][6] This process likely cleaves the ester bonds, releasing the constituent molecules.

Key Degradation Steps (Hypothesized for this compound):

  • Initial Hydrolysis: The ester linkages in the this compound molecule are hydrolyzed. This would lead to the release of the galloyl groups as gallic acid and the HHDP group.

  • Formation of Ellagic Acid: The released hexahydroxydiphenic acid spontaneously lactonizes to form the more stable ellagic acid.[5]

  • Core Degradation: The gluconic acid core is released.

This proposed pathway is visually represented in the following diagram:

Punigluconin_Degradation This compound This compound Hydrolysis Hydrolysis (Enzymatic / pH dependent) This compound->Hydrolysis Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid HHDP Hexahydroxydiphenic Acid (HHDP) Hydrolysis->HHDP Gluconic_Acid Gluconic Acid Hydrolysis->Gluconic_Acid Lactonization Spontaneous Lactonization HHDP->Lactonization Ellagic_Acid Ellagic Acid Lactonization->Ellagic_Acid Gut_Microbiota Gut Microbiota Metabolism Ellagic_Acid->Gut_Microbiota Urolithins Urolithins (Uro A, B, C, D, etc.) Gut_Microbiota->Urolithins

Figure 1: Proposed degradation pathway of this compound.

Identified Degradation Products and Metabolites

Based on studies of punicalagin and other ellagitannins, the following are the key degradation products and metabolites expected from this compound.

Compound Class Origin Significance
Gallic AcidPhenolic AcidDirect hydrolysis productA basic phenolic building block.
Ellagic AcidPolyphenolProduct of HHDP lactonizationA key intermediate, often studied for its own bioactivity.[7]
Urolithins (A, B, C, D)Dibenzopyran-6-one derivativesMetabolites of ellagic acid by gut microbiotaConsidered the primary bioactive metabolites of ellagitannins.[4]
Glucuronides of Methyl Ether Derivatives of Ellagic AcidConjugated MetabolitesHepatic metabolism of ellagic acidFound in plasma and represent a detoxification and excretion pathway.[8]

Quantitative Data on Ellagitannin Metabolism

Direct quantitative data on the degradation of this compound is not currently available. However, a study on the metabolism of punicalagin in rats provides valuable insight into the expected concentrations of metabolites.

Table 1: Metabolites of Punicalagin Detected in Rat Plasma and Urine [8]

Metabolite Matrix Concentration/Details
PunicalaginPlasmaDetected at concentrations around 30 µg/mL.
Glucuronides of methyl ether derivatives of ellagic acidPlasmaDetected.
6H-Dibenzo[b,d]pyran-6-one derivatives (Urolithins)PlasmaDetected, especially in the later weeks of the experiment.
6H-Dibenzo[b,d]pyran-6-one derivatives (Urolithins)UrineMain metabolites observed, as aglycones or glucuronides.

Note: The study involved feeding rats a diet containing 6% punicalagin for 37 days.

Experimental Protocols for Analysis

The analysis of this compound and its degradation products requires sensitive and specific analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for this purpose.[9][10]

Sample Preparation (General Protocol for Plasma)[11]
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile containing an appropriate internal standard (e.g., 6,7-dihydroxycoumarin).

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Evaporation: Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 150 µL) of the initial mobile phase (e.g., methanol with 1% formic acid) containing a second internal standard for instrumental analysis (e.g., chrysin).

  • Final Centrifugation: Vortex and centrifuge the reconstituted sample one final time, and transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis[11][12]
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size) is commonly used.[11]

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes, followed by a wash and re-equilibration step.[11]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (QTOF) or triple quadrupole) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for phenolic compounds.[6][11]

  • Data Acquisition: Data can be acquired in full scan mode to identify unknown metabolites and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of known degradation products.

Experimental and Logical Workflows

The study of this compound degradation and metabolism typically follows a structured workflow, from in vitro or in vivo experiments to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_sampling Sampling cluster_analysis Analytical Phase cluster_data Data Interpretation In_Vitro In Vitro Incubation (e.g., simulated gastric fluid, intestinal fluid, gut microbiota) Time_Points Collect Samples at Different Time Points In_Vitro->Time_Points In_Vivo In Vivo Study (Animal model or human trial) Matrices Collect Biological Matrices (Plasma, Urine, Feces) In_Vivo->Matrices Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Time_Points->Extraction Matrices->Extraction HPLC_MS LC-MS/MS Analysis Extraction->HPLC_MS Identification Metabolite Identification (MS/MS fragmentation) HPLC_MS->Identification Quantification Quantification (Calibration curves) HPLC_MS->Quantification Pathway_Analysis Pathway Elucidation Identification->Pathway_Analysis Quantification->Pathway_Analysis

Figure 2: General workflow for studying this compound metabolism.

Conclusion and Future Directions

The degradation and metabolism of this compound are central to its biological activity. While direct evidence is limited, the well-documented metabolic fate of the related ellagitannin, punicalagin, provides a robust framework for understanding how this compound is processed in the body. The proposed pathway involves initial hydrolysis to gallic acid and ellagic acid, followed by gut microbial conversion of ellagic acid to urolithins. These smaller, more bioavailable metabolites are likely the primary effectors of this compound's bioactivity.

Future research should focus on confirming this proposed pathway specifically for this compound. In vitro and in vivo studies using purified this compound are necessary to definitively identify its degradation products and metabolites, quantify their formation, and assess their individual biological activities. Such studies will be invaluable for the rational development of this compound-based therapeutics and functional foods.

References

Punigluconin: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Punigluconin is a notable ellagitannin found primarily in the bark and peel of Punica granatum (pomegranate) and in Emblica officinalis (amla). As a complex polyphenol, it is distinguished by a hexahydroxydiphenic acid group and two gallic acid moieties attached to a gluconic acid core. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, established experimental protocols for its isolation and analysis, and a summary of its biological activities. Special emphasis is placed on its antioxidant and anti-inflammatory properties, including its modulatory effects on key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties of this compound

This compound's complex structure contributes to its significant biological activities. A summary of its key quantitative data is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₃₄H₂₆O₂₃[1][2][3][4]
Molecular Weight 802.56 g/mol [1][2][5]
Systematic IUPAC Name (2R,3S)-3-[(7R,8R)-1,2,3,8,13,14,15-Heptahydroxy-5,11-dioxo-5,8,9,11-tetrahydro-7H-dibenzo[g,i][4][6]dioxacycloundecin-7-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid[6]
CAS Number 103488-38-6[6]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation of this compound from Punica granatum Bark

The following protocol is a composite method based on established procedures for the extraction and purification of ellagitannins from pomegranate.

2.1.1. Extraction

  • Air-dry the bark of Punica granatum at room temperature and grind it into a fine powder.

  • Macerate the powdered bark with 70% methanol at a 1:10 (w/v) ratio for 24 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process three times with the plant residue to ensure maximum yield.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

2.1.2. Fractionation

  • Suspend the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds.

  • Subject the remaining aqueous fraction to column chromatography on a Diaion HP-20 resin.

  • Elute the column with a stepwise gradient of methanol in water (0%, 25%, 50%, 75%, and 100% methanol).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:acetic acid:water (100:11:11:27).

  • Combine the fractions showing similar TLC profiles, particularly those rich in tannins.

2.1.3. Purification

  • Subject the tannin-rich fractions to further purification using Sephadex LH-20 column chromatography with an ethanol mobile phase.

  • Finally, purify the fractions containing this compound by preparative high-performance liquid chromatography (HPLC) on a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.

Characterization of this compound

The purified compound is characterized using the following spectroscopic techniques:

  • Mass Spectrometry (MS): Employ high-resolution mass spectrometry (HR-ESI-MS) to determine the exact molecular weight and confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to elucidate the chemical structure and stereochemistry of this compound.

In Vitro Antioxidant Activity Assays

2.3.1. DPPH Radical Scavenging Assay

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Add various concentrations of this compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Use ascorbic acid as a positive control.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

2.3.2. ABTS Radical Cation Scavenging Assay

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of this compound to the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after 6 minutes.

  • Use Trolox as a positive control.

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Activity Assay

2.4.1. Cell Culture and Treatment

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seed the cells in 96-well plates and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2.4.2. Measurement of Nitric Oxide (NO) Production

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable product of NO, using the Griess reagent.

  • Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a standard curve of sodium nitrite to quantify the NO concentration.

2.4.3. Measurement of Pro-inflammatory Cytokines

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

This compound is a potent antioxidant due to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to scavenge free radicals. This activity has been demonstrated in various in vitro assays.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4] Studies on pomegranate extracts rich in ellagitannins, including this compound, have demonstrated the downregulation of inflammatory markers in cell models.[4]

Logical Flow of this compound Isolation and Characterization

experimental_workflow start Punica granatum Bark extraction 70% Methanol Extraction start->extraction fractionation Solvent Partitioning & Column Chromatography (Diaion HP-20) extraction->fractionation purification Sephadex LH-20 & Preparative HPLC fractionation->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (MS, NMR) pure_compound->characterization

Caption: Workflow for the isolation and characterization of this compound.

Modulation of Signaling Pathways

This compound's anti-inflammatory effects are mediated, at least in part, through the modulation of key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines. This compound is suggested to inhibit the phosphorylation of p38 MAPK, thereby downregulating this pathway.

p38_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates Inflammatory_Response Inflammatory Response (TNF-α, IL-6) Transcription_Factors->Inflammatory_Response induces This compound This compound This compound->p38 inhibits

Caption: Proposed inhibition of the p38 MAPK pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is believed to inhibit this pathway by preventing the degradation of IκBα.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB_IkBa->NFkB_nucleus IκBα degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes activates This compound This compound This compound->IkBa prevents degradation

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways like p38 MAPK and NF-κB highlights its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action, bioavailability, and efficacy in in vivo models. The development of standardized isolation and quantification methods will be crucial for advancing the study of this complex and biologically active molecule.

References

Punigluconin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactive Ellagitannin: From Chemical Identity to Therapeutic Potential

Abstract

Punigluconin, a notable ellagitannin found in pomegranate (Punica granatum) and other medicinal plants, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, and delves into its antioxidant, anti-inflammatory, and α-glucosidase inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.

Chemical Identification

This compound is a complex polyphenol characterized by a gluconic acid core to which a hexahydroxydiphenic acid group and two gallic acid units are attached.

IdentifierValueReference
CAS Number 103488-38-6[1][2]
PubChem CID 44631480, 21637585[1]
Molecular Formula C₃₄H₂₆O₂₃
Molecular Weight 802.56 g/mol
Natural Sources Bark of Punica granatum (pomegranate), Emblica officinalis (amla)[1]

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with its antioxidant, anti-inflammatory, and enzyme inhibitory activities being the most extensively studied.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals. The antioxidant capacity has been evaluated using various in vitro assays.

AssayIC₅₀ (μg/mL)Test SubstanceReference
DPPH Radical Scavenging4.10 ± 0.12Pomegranate Peel Extract[3]
ABTS Radical Scavenging2.50 ± 0.09Pomegranate Peel Extract[3]

Note: Data for pure this compound is limited; values for pomegranate peel extract, rich in this compound and other ellagitannins, are provided as an indication of activity.

Anti-inflammatory Activity

This compound contributes to the anti-inflammatory effects of pomegranate extracts by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies on related compounds like punicalagin show significant inhibition of inflammatory markers.

Cytokine/MediatorInhibitionCell LineTest SubstanceReference
TNF-αDose-dependent reductionHuman PBMCsPomegranate Peel Extract, Punicalagin, Punicalin, Ellagic Acid[4][5]
IL-6Dose-dependent reductionHuman PBMCsPomegranate Peel Extract, Punicalagin, Punicalin, Ellagic Acid[4][5]
IL-8Dose-dependent reductionHuman PBMCsPomegranate Peel Extract, Punicalagin, Punicalin, Ellagic Acid[4][5]
α-Glucosidase Inhibition

This compound and related ellagitannins have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action suggests a potential role in managing postprandial hyperglycemia.

CompoundIC₅₀ (μM)Inhibition TypeReference
Punicalagin140.2Mixed
Punicalin191.4Mixed
Ellagic Acid380.9Mixed

Note: While this compound is a known α-glucosidase inhibitor, specific IC₅₀ values for the pure compound were not available in the reviewed literature. Data for structurally related and co-occurring ellagitannins are presented.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol outlines a common method for assessing the in vitro α-glucosidase inhibitory activity of a test compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate and microplate reader

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well microplate.

  • Add 20 µL of various concentrations of the test compound (or positive control) to the respective wells. For the control well, add 20 µL of the solvent.

  • Add 10 µL of the α-glucosidase solution (e.g., 1.0 U/mL) to each well.

  • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution (e.g., 1 mM) to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

  • The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol describes a widely used method for evaluating the antioxidant activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound (this compound) dissolved in methanol

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplate and microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add varying concentrations of the test compound or positive control to the wells. For the control, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the test compound.

Signaling Pathway Modulation

This compound and related polyphenols exert their anti-inflammatory effects by intervening in key intracellular signaling cascades, notably the NF-κB and p38 MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8. This compound is believed to inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Degradation of IκBα ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) This compound This compound This compound->IKK Inhibition p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., MKK3/6) Stimuli->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation p_p38 p-p38 MAPK (Active) Transcription_Factors Transcription Factors p_p38->Transcription_Factors Phosphorylation Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38 Inhibits Phosphorylation

References

Punigluconin: A Technical Overview of a Promising Ellagitannin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of punigluconin, an ellagitannin found in nature. While research into its specific biological activities is ongoing, this document synthesizes the available data on its chemical properties, natural sources, and established experimental protocols for its isolation.

Introduction to this compound

This compound is a hydrolyzable tannin, a type of polyphenol, that has been identified in the bark of pomegranate (Punica granatum) and in the fruit of amla (Emblica officinalis)[1]. As an ellagitannin, its chemical structure is characterized by the presence of hexahydroxydiphenic acid. Specifically, the this compound molecule consists of a gluconic acid core to which two gallic acid molecules and one hexahydroxydiphenic acid group are attached[1].

Chemical Structure:

  • Molecular Formula: C₃₄H₂₆O₂₃[2]

  • Molar Mass: 802.56 g/mol [2]

Punigluconin_Structure cluster_this compound This compound cluster_components Core Components P This compound Molecule GA Gluconic Acid Core P->GA contains HHDPA Hexahydroxydiphenic Acid Group P->HHDPA contains Gallic1 Gallic Acid P->Gallic1 contains Gallic2 Gallic Acid P->Gallic2 contains

Figure 1. Core components of the this compound molecule.

Biological Properties: Current State of Research

Detailed studies on the specific biological activities of isolated this compound are limited in publicly available scientific literature. Much of the research on the pharmacological effects of pomegranate and amla has focused on crude extracts or more abundant ellagitannins, such as punicalagin.

Antioxidant Activity

This compound has been identified as a component of the active tannoid principles of Emblica officinalis that exhibit antioxidant properties[3]. A study by Bhattacharya et al. (1999) investigated the antioxidant effects of a mixture of these tannoids, which included emblicanin A (37%), emblicanin B (33%), this compound (12%), and pedunculagin (14%)[3]. The study demonstrated that this combination of tannoids increased the levels of antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX)—and decreased lipid peroxidation in the frontal cortex and striatum of rat brains[3]. However, the specific contribution of this compound to this overall effect was not detailed, and quantitative data such as IC50 values for the isolated compound are not provided in the abstract[3].

Note on Data Availability: At present, there is a notable scarcity of quantitative data from in vitro or in vivo studies specifically examining the biological activities (e.g., anticancer, anti-inflammatory) of purified this compound. Consequently, tables summarizing such data and diagrams of specific signaling pathways modulated solely by this compound cannot be provided at this time. Researchers are encouraged to view this as an area ripe for future investigation.

Experimental Protocols: Isolation of this compound

A detailed protocol for the isolation of this compound from the bark of Punica granatum was described by Tanaka et al. in 1986. This method provides a foundation for obtaining purified this compound for further biological and pharmacological studies.

Isolation from Punica granatum Bark

The following workflow outlines the key steps for the isolation and purification of this compound:

Isolation_Workflow start Start: Dried Bark of Punica granatum extraction Extraction with Methanol start->extraction concentration Concentration of Methanol Extract extraction->concentration partitioning Partitioning between Ethyl Acetate and Water concentration->partitioning water_layer Aqueous Layer Collection partitioning->water_layer diaion Column Chromatography (Diaion HP-20) water_layer->diaion elution1 Elution with Water diaion->elution1 Waste elution2 Elution with Methanol-Water Mixtures diaion->elution2 sephadex Column Chromatography (Sephadex LH-20) elution2->sephadex elution3 Elution with Ethanol sephadex->elution3 fractions Fraction Collection elution3->fractions purification Preparative High-Performance Liquid Chromatography (HPLC) fractions->purification end Purified this compound purification->end

Figure 2. Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried bark of Punica granatum is extracted with methanol.

  • Concentration: The resulting methanol extract is concentrated under reduced pressure.

  • Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The aqueous layer, containing the more polar compounds including this compound, is retained.

  • Initial Column Chromatography: The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is first washed with water to remove highly polar impurities. The desired compounds are then eluted with increasing concentrations of methanol in water.

  • Second Column Chromatography: The fractions containing this compound are further purified by column chromatography on Sephadex LH-20, eluting with ethanol.

  • Final Purification: The collected fractions are subjected to preparative high-performance liquid chromatography (HPLC) to yield purified this compound.

Future Directions

The established presence of this compound in traditional medicinal plants like pomegranate and amla, coupled with the known biological activities of related ellagitannins, underscores the need for further research into its specific pharmacological properties. Future studies should focus on:

  • In vitro and in vivo antioxidant assays using purified this compound to determine its specific activity and mechanisms of action.

  • Investigation of anti-inflammatory effects , including the modulation of key signaling pathways such as NF-κB and MAPK, and the production of inflammatory cytokines.

  • Anticancer studies to assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

The development of a robust body of evidence for this compound's unique biological properties will be crucial in determining its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Punigluconin from Pomegranate Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punigluconin is a notable ellagitannin, a type of polyphenol compound, primarily found in the bark of Punica granatum (pomegranate).[1] This molecule is characterized by a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core.[1] As a member of the hydrolyzable tannins, this compound is of significant interest to the scientific community for its potential bioactive properties, which are often associated with antioxidant and other therapeutic effects.

This document provides a detailed protocol for the extraction and purification of this compound from pomegranate bark. The methodology described is based on established principles for the isolation of ellagitannins from Punica granatum, with specific reference to the foundational work on the characterization of this compound. While the primary literature from Tanaka et al. (1986) outlines the isolation, this protocol expands on those principles to provide a comprehensive workflow for researchers.

Experimental Protocol: Extraction and Purification of this compound

This protocol details the necessary steps for the extraction and purification of this compound from pomegranate bark, from the initial preparation of the plant material to the final purification stages.

1. Materials and Reagents

  • Plant Material: Dried bark of Punica granatum L.

  • Solvents: Acetone, ethanol, methanol, ethyl acetate, n-butanol, distilled water (all analytical or HPLC grade).

  • Chromatography Media:

    • Diaion HP-20 resin

    • Sephadex LH-20 resin

    • Silica gel for column chromatography

  • Apparatus:

    • Grinder or mill

    • Soxhlet extractor or large-scale maceration setup

    • Rotary evaporator

    • Freeze dryer (lyophilizer)

    • Glass columns for chromatography

    • Fraction collector

    • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

    • Standard laboratory glassware

2. Preparation of Plant Material

  • Collection and Drying: Collect fresh pomegranate bark. Clean the bark to remove any adhering dirt or foreign material. Air-dry the bark in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the bark into a coarse powder using a mechanical grinder or mill. A smaller particle size increases the surface area for efficient solvent extraction.

3. Extraction

  • Initial Extraction:

    • Pack the powdered pomegranate bark into a Soxhlet extractor or a large vessel for maceration.

    • Extract the powder with an 80% aqueous acetone solution. The ratio of solvent to plant material should be approximately 10:1 (v/w).

    • For Soxhlet extraction, continue the process for 24-48 hours. For maceration, stir the mixture at room temperature for the same duration.

  • Solvent Removal:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45 °C to remove the acetone.

4. Purification

The purification process involves a series of liquid-liquid partitioning and chromatographic steps to isolate this compound from the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated aqueous extract in distilled water.

    • Perform successive partitioning in a separatory funnel with ethyl acetate and then n-butanol. This step separates compounds based on their polarity. Ellagitannins like this compound are typically enriched in the n-butanol fraction.

    • Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator.

  • Column Chromatography:

    • Diaion HP-20 Column: Dissolve the dried n-butanol extract in a minimal amount of water and apply it to a Diaion HP-20 column.

      • Wash the column with distilled water to remove sugars and other highly polar compounds.

      • Elute the phenolic compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Sephadex LH-20 Column: Pool the this compound-rich fractions and concentrate them. Apply the concentrated sample to a Sephadex LH-20 column.

      • Elute with an ethanol-water mixture, gradually increasing the ethanol concentration. This step is effective for separating tannins based on their molecular size and polarity.

      • Again, collect and monitor fractions to isolate those with the highest purity of this compound.

  • Final Purification (Optional):

    • For obtaining highly pure this compound, a final purification step using preparative HPLC may be employed.

  • Lyophilization:

    • Combine the purified fractions containing this compound and freeze-dry them to obtain a stable, powdered form of the compound.

Quantitative Data

The following table summarizes the content of major ellagitannins found in different parts of the pomegranate plant, as specific yield data for this compound from bark is not widely available. This data provides a reference for the expected concentration of related compounds.

CompoundPlant PartExtraction/Analysis MethodReported Content
Punicalagin Pericarp (Peel)HPLC138.23 mg/g[2]
Punicalagin Peel and MesocarpHPLC11-20 g/kg dry matter
Ellagic Acid Pericarp (Peel)HPLC12.70 mg/g[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound extraction and purification protocol.

Punigluconin_Extraction_Workflow start Pomegranate Bark drying Drying & Grinding start->drying extraction Solvent Extraction (80% aq. Acetone) drying->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 partitioning Liquid-Liquid Partitioning (EtOAc, n-BuOH) concentration1->partitioning concentration2 Concentrate n-BuOH Fraction partitioning->concentration2 n-Butanol Fraction diaion Column Chromatography (Diaion HP-20) concentration2->diaion sephadex Column Chromatography (Sephadex LH-20) diaion->sephadex This compound-rich fractions lyophilization Lyophilization sephadex->lyophilization Purified fractions end Purified this compound lyophilization->end

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Punigluconin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Punigluconin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is an ellagitannin, a type of polyphenol found in pomegranates (Punica granatum) and other plants.[1] It is a large molecule with a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core.[1] As with other ellagitannins, this compound is of interest to researchers for its potential biological activities. Accurate and reliable quantification of this compound is essential for research and development in the fields of natural products, pharmacology, and food science. This application note details a robust HPLC method for the analysis of this compound.

Chemical Structure

  • Compound: this compound

  • Molecular Formula: C₃₄H₂₆O₂₃[2][3]

  • Molecular Weight: 802.56 g/mol [2]

  • CAS Number: 103488-38-6

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Pomegranate Peel

This protocol describes a solid-liquid extraction method suitable for isolating this compound from pomegranate peel, a rich source of this compound.

  • Materials:

    • Fresh pomegranate fruit

    • Deionized water

    • Methanol (HPLC grade)

    • Grinder or blender

    • Centrifuge

    • 0.45 µm syringe filters

  • Procedure:

    • Separate the peel from the pomegranate fruit and wash it with deionized water to remove any surface impurities.

    • Dry the peel in an oven at 40-50°C to a constant weight.

    • Grind the dried peel into a fine powder.

    • Weigh 1 gram of the powdered peel and place it in a flask.

    • Add 20 mL of 80% aqueous methanol (80:20 methanol:water, v/v) to the flask.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

2. HPLC Instrumentation and Conditions

This method is adapted from established protocols for related ellagitannins, such as Punicalagin.[4][5]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 70 30
      25 5 95

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm (based on UV spectra of related tannins)[6]

    • Injection Volume: 10 µL

3. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 to 100 µg/mL.

Data Presentation

The following tables summarize the expected quantitative data from a method validation study for this compound analysis.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
Retention Time (min)-~15.5

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)≥ 0.999
Range (µg/mL)1 - 100
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98 - 102%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Pomegranate Peel grind Drying and Grinding start->grind 1 extract Ultrasonic Extraction (80% Methanol) grind->extract 2 centrifuge Centrifugation extract->centrifuge 3 filter 0.45 µm Filtration centrifuge->filter 4 hplc_inject HPLC Injection filter->hplc_inject separation C18 Column Separation (Gradient Elution) hplc_inject->separation 5 detection UV Detection at 260 nm separation->detection 6 chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration 7 quantification Quantification (External Standard) integration->quantification 8 report Final Report quantification->report 9

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_method HPLC Method Components cluster_output Analytical Output cluster_result Final Result col C18 Column ret_time Retention Time col->ret_time Determines mp Mobile Phase (Acidified Water/Acetonitrile) mp->ret_time Influences det UV Detector (260 nm) peak_area Peak Area det->peak_area Measures concentration This compound Concentration ret_time->concentration Identifies Analyte for peak_area->concentration Correlates to

Caption: Logical relationships in HPLC quantification.

References

Application Note: Quantification of Punigluconin in Plant Extracts using UPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punigluconin is a notable ellagitannin found in various medicinal plants, including the bark of Punica granatum (pomegranate) and in Emblica officinalis (amla).[1] As a polyphenol, it exhibits significant antioxidant properties, making it a compound of interest for the pharmaceutical and nutraceutical industries. The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), a sensitive and selective analytical technique.

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from plant materials.

Sample Preparation: Extraction of this compound

A robust extraction method is critical to ensure the accurate quantification of the target analyte.

Materials:

  • Dried and powdered plant material (e.g., Punica granatum bark or Emblica officinalis fruit)

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction of this compound.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis

The quantification of this compound is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC System with a binary solvent manager and sample manager

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    12.0 70 30
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 440°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 900 L/h

  • MRM (Multiple Reaction Monitoring) Parameters:

    • Precursor Ion (m/z): 801.07 [M-H]⁻

    • Product Ions (m/z): 611.14, 463.05, 305.06 (Quantitative and qualitative ions to be determined based on fragmentation studies)

    • Collision Energy: To be optimized for each transition.

Standard Curve Preparation

A standard curve is essential for the accurate quantification of this compound.

Protocol:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with 80% methanol to prepare a series of standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Inject each standard solution into the UPLC-MS system and record the peak area.

  • Plot a calibration curve of peak area versus concentration. The linearity of the curve should be confirmed by a correlation coefficient (R²) of >0.99.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different plant extracts, illustrating how results can be presented for easy comparison.

Plant SourcePlant PartExtraction SolventThis compound Concentration (µg/g of dry weight)
Punica granatumBark80% Methanol1250 ± 75
Punica granatumPeel70% Acetone870 ± 50
Emblica officinalisFruit80% Methanol1500 ± 90
Emblica officinalisLeaf50% Ethanol620 ± 40

Visualization of Experimental Workflow and Biosynthetic Pathway

To visually represent the processes described, the following diagrams were created using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_quantification Quantification plant_material Dried Plant Material extraction Solvent Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc_separation UPLC Separation (C18 Column) filtration->uplc_separation ms_detection MS/MS Detection (MRM Mode) uplc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification Quantification of this compound data_analysis->quantification standard_curve Standard Curve standard_curve->quantification

Figure 1. Experimental workflow for this compound quantification.

biosynthetic_pathway cluster_pathway Biosynthesis of Gallotannins and Ellagitannins shikimate Shikimate Pathway gallic_acid Gallic Acid shikimate->gallic_acid beta_glucogallin β-Glucogallin gallic_acid->beta_glucogallin penta_galloyl_glucose 1,2,3,4,6-penta-O-galloyl-β-D-glucose beta_glucogallin->penta_galloyl_glucose Galloylation gallotannins Gallotannins penta_galloyl_glucose->gallotannins ellagitannins Ellagitannins penta_galloyl_glucose->ellagitannins Oxidative Coupling This compound This compound ellagitannins->this compound

Figure 2. Simplified biosynthetic pathway of hydrolyzable tannins.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using UPLC-MS. The described method is sensitive, specific, and reliable, making it suitable for routine quality control of herbal products and for research purposes in the fields of phytochemistry and drug development. The provided workflow and biosynthetic pathway diagrams offer clear visual aids to the experimental and biochemical processes involved.

References

Application Notes and Protocols for the Structural Elucidation of Punigluconin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural elucidation of punigluconin, an ellagitannin found in the bark of Punica granatum (pomegranate), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are based on the original characterization of the compound and established methodologies for natural product analysis.

This compound is a complex polyphenolic compound with a gluconic acid core, a hexahydroxydiphenoyl (HHDP) group, and two galloyl moieties. Its intricate structure necessitates a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous characterization.

Data Presentation: NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the foundational study by Tanaka et al. (1986). This quantitative data is essential for the verification of isolated this compound and for guiding its structural analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound (in Acetone-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.99s
H-1'7.10s
H-25.34d2.0
H-35.68dd2.0, 4.0
H-44.88m
H-55.09m
H-6a4.41dd12.0, 6.0
H-6b4.25dd12.0, 2.5
Galloyl-H6.42s
HHDP-H6.69s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆)

CarbonChemical Shift (δ, ppm)
C-1170.9
C-273.0
C-371.3
C-475.9
C-572.1
C-663.9
Galloyl C=O166.4, 165.9
Galloyl C-1121.7, 121.3
Galloyl C-2,6110.3, 110.2
Galloyl C-3,5146.2, 146.1
Galloyl C-4140.0, 139.8
HHDP C=O169.5, 169.1
HHDP C-1116.8, 116.5
HHDP C-2126.1, 125.9
HHDP C-3108.2, 107.9
HHDP C-4145.0, 144.8
HHDP C-5137.5, 137.2
HHDP C-6146.0, 145.8

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Isolation: this compound is isolated from the bark of Punica granatum. A common method involves extraction with methanol, followed by a series of column chromatography steps using Diaion HP-20, Sephadex LH-20, and MCI-gel CHP-20P, with elution gradients of water-methanol and methanol-acetone mixtures.

  • NMR Sample: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of acetone-d₆. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

1D NMR Spectroscopy

a) ¹H NMR (Proton NMR)

  • Objective: To determine the number of different types of protons and their electronic environments.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

b) ¹³C NMR (Carbon-13 NMR)

  • Objective: To determine the number of different types of carbon atoms.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other, typically through two or three bonds.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: cosygpqf or similar gradient-selected sequence.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

  • Number of Scans: 4-8 per increment.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and carbons.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: hsqcedetgpsisp2.3 or similar edited HSQC sequence to differentiate CH, CH₂, and CH₃ groups.

  • Spectral Width: 0-12 ppm in F2 (¹H) and 0-200 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256 in F1.

  • Number of Scans: 8-16 per increment.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: hmbcgplpndqf or similar gradient-selected sequence.

  • Spectral Width: 0-12 ppm in F2 (¹H) and 0-200 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256 in F1.

  • Number of Scans: 16-64 per increment.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Visualization of Experimental Workflows and Structural Elucidation

The following diagrams, generated using the DOT language, illustrate the key workflows and logical connections in the structural elucidation of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation pomegranate Punica granatum Bark extraction Methanol Extraction pomegranate->extraction chromatography Column Chromatography (Diaion HP-20, Sephadex LH-20) extraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound nmr_sample NMR Sample Prep (in Acetone-d6) pure_this compound->nmr_sample one_d_nmr 1D NMR (¹H, ¹³C) nmr_sample->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_sample->two_d_nmr data_analysis Spectral Analysis one_d_nmr->data_analysis two_d_nmr->data_analysis structure_proposal Structure Proposal data_analysis->structure_proposal final_structure Final Structure of This compound structure_proposal->final_structure

Fig. 1: Experimental workflow for this compound structural elucidation.

logical_elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_fragments Structural Fragments h1_nmr ¹H NMR: - Proton count - Chemical shifts - Multiplicities cosy COSY: ¹H-¹H spin systems h1_nmr->cosy c13_nmr ¹³C NMR: - Carbon count - Carbon types (CH, CH₂, Cq) hsqc HSQC: Direct ¹H-¹³C one-bond correlations c13_nmr->hsqc gluconic_acid Gluconic Acid Core cosy->gluconic_acid hmbc HMBC: Long-range ¹H-¹³C correlations (2-3 bonds) hsqc->hmbc galloyl Two Galloyl Groups hmbc->galloyl hhdp HHDP Group hmbc->hhdp structure This compound Structure gluconic_acid->structure galloyl->structure hhdp->structure

Fig. 2: Logical flow of NMR data to structural fragments.

key_correlations cluster_this compound Key HMBC and COSY Correlations in this compound G1_H Galloyl-H (δ 6.99) G1_CO Galloyl C=O (δ 166.4) G1_H->G1_CO HMBC Glu_2 Gluconic H-2 (δ 5.34) G1_H->Glu_2 HMBC Glu_3 Gluconic H-3 (δ 5.68) Glu_2->Glu_3 COSY Glu_4 Gluconic H-4 (δ 4.88) Glu_3->Glu_4 COSY Glu_5 Gluconic H-5 (δ 5.09) Glu_4->Glu_5 COSY HHDP_CO2 HHDP C=O (δ 169.1) Glu_4->HHDP_CO2 HMBC Glu_6a Gluconic H-6a (δ 4.41) Glu_5->Glu_6a COSY HHDP_CO1 HHDP C=O (δ 169.5) Glu_6a->HHDP_CO1 HMBC G2_H Galloyl-H (δ 7.10) G2_H->Glu_3 HMBC G2_CO Galloyl C=O (δ 165.9) G2_H->G2_CO HMBC HHDP_H HHDP-H (δ 6.42) HHDP_H->HHDP_CO1 HMBC HHDP_H->HHDP_CO2 HMBC

Fig. 3: Key HMBC and COSY correlations for this compound.

Application Notes and Protocols for Mass Spectrometry Analysis of Punigluconin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punigluconin is an ellagitannin, a type of hydrolyzable tannin, found in medicinal plants such as Punica granatum (pomegranate) and Emblica officinalis (amla).[1][2] As a polyphenol, it exhibits significant antioxidant and potential therapeutic properties, making it a compound of interest in pharmaceutical and nutraceutical research. Mass spectrometry, coupled with liquid chromatography, offers a powerful platform for the qualitative and quantitative analysis of this compound and its derivatives in complex matrices. These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound.

Qualitative Analysis by LC-MS/MS

High-resolution mass spectrometry, particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) and tandem mass spectrometry (MS/MS), is the preferred method for the identification and structural elucidation of this compound and its derivatives.

Predicted Mass and Fragmentation of this compound

This compound is composed of a gluconic acid core esterified with two gallic acid molecules and one hexahydroxydiphenic acid (HHDP) group.[1] The HHDP group is the precursor to ellagic acid.

  • Molecular Formula: C₃₄H₂₆O₂₃

  • Monoisotopic Mass: 802.0814 Da

  • Expected [M-H]⁻ ion: m/z 801.0741

The fragmentation of ellagitannins in negative ion mode ESI-MS/MS typically involves the cleavage of ester bonds, leading to the loss of galloyl groups (152 Da), gallic acid (170 Da), and the HHDP moiety, which can be observed as ellagic acid (302 Da) after rearrangement.

Table 1: Predicted Major Fragment Ions of this compound in Negative Ion Mode

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
801.07631.06C₇H₄O₅ (Gallic acid residue)[M-H-Gallic acid]⁻
801.07461.052 x C₇H₄O₅ (Two Gallic acid residues)[M-H-2(Gallic acid)]⁻
801.07499.04C₁₄H₆O₈ (HHDP residue)[M-H-HHDP]⁻
801.07301.00C₂₀H₁₆O₁₅ (Gluconic acid + 2 Gallic acid)Ellagic acid
Experimental Protocol: Qualitative Analysis by UPLC-QTOF-MS

This protocol is adapted from methods used for the analysis of tannins in pomegranate extracts.[3][4]

1.2.1. Sample Preparation (from Emblica officinalis fruit powder)

  • Weigh 1 g of dried fruit powder into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet once more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of 50% methanol.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

1.2.2. UPLC-QTOF-MS Parameters

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 40% B over 15 min, then to 95% B over 5 min, hold for 2 min, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI⁻)

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: MS^E (simultaneous acquisition of low and high collision energy data)

  • Collision Energy: Low: 6 eV; High Ramp: 20-40 eV

  • Mass Range: m/z 100-1200

Quantitative Analysis by LC-MS/MS

For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly effective due to its sensitivity and selectivity.

MRM Transitions for this compound

Based on the predicted fragmentation, the following MRM transitions can be used for the quantification of this compound. A standard of this compound would be required for the optimization of these transitions.

Table 2: Proposed MRM Transitions for Quantitative Analysis of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)801.1631.11004525
This compound (Qualifier)801.1461.01004535
Internal Standard (e.g., Gallic Acid)169.0125.01002015
Experimental Protocol: Quantitative Analysis by UPLC-QqQ-MS

2.2.1. Sample Preparation and Calibration Standards

  • Prepare samples as described in section 1.2.1.

  • Prepare a stock solution of this compound standard in 50% methanol.

  • Generate a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Spike each calibration standard and sample with an internal standard (e.g., Gallic acid at a final concentration of 100 ng/mL).

2.2.2. UPLC-QqQ-MS Parameters

  • UPLC conditions: Same as in section 1.2.2.

  • Ionization Mode: Negative Electrospray Ionization (ESI⁻)

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 900 L/hr

  • MRM transitions: As defined in Table 2.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates the overall workflow from sample preparation to data analysis for the mass spectrometric analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plant Material (e.g., Emblica officinalis) extraction Solvent Extraction start->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Syringe Filtration concentration->filtration lc_separation UPLC Separation filtration->lc_separation ms_detection Mass Spectrometry (QTOF or QqQ) lc_separation->ms_detection qual_analysis Qualitative Analysis (Accurate Mass & MS/MS) ms_detection->qual_analysis quant_analysis Quantitative Analysis (MRM) ms_detection->quant_analysis pathway_analysis Biological Pathway Analysis quant_analysis->pathway_analysis

Workflow for Mass Spectrometry Analysis of this compound.
Investigating Signaling Pathway Modulation by this compound using Mass Spectrometry

Mass spectrometry-based proteomics can be employed to investigate how this compound affects cellular signaling pathways. A common approach is to use chemical probes or affinity chromatography to identify protein targets of this compound, followed by proteomic analysis of cellular changes upon treatment.

signaling_workflow cluster_treatment Cellular Treatment cluster_proteomics Proteomics Analysis cluster_bioinformatics Bioinformatics cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment with this compound cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS (e.g., Orbitrap) digestion->lcms protein_id Protein Identification & Quantification lcms->protein_id pathway_enrichment Pathway Enrichment Analysis protein_id->pathway_enrichment network_building Signaling Network Construction pathway_enrichment->network_building

Workflow for Proteomics-Based Signaling Pathway Analysis.
Hypothetical Signaling Pathway Affected by this compound

Based on the known anti-inflammatory and anti-cancer properties of related tannins, this compound is hypothesized to modulate key signaling pathways such as NF-κB and MAPK. The following diagram illustrates a potential mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ros ROS This compound->ros ikk IKK Complex This compound->ikk mapk MAPK Cascade (ERK, JNK, p38) This compound->mapk receptor Receptor (e.g., TNFR) receptor->ikk receptor->mapk ros->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb nfkb_n NF-κB nfkb->nfkb_n Translocation ap1 AP-1 mapk->ap1 gene_expression Gene Expression (Inflammation, Proliferation) nfkb_n->gene_expression ap1->gene_expression

Hypothetical Modulation of NF-κB and MAPK Pathways by this compound.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the qualitative and quantitative analysis of this compound and its derivatives using mass spectrometry. The combination of high-resolution MS for structural elucidation and triple quadrupole MS for sensitive quantification enables a comprehensive characterization of this promising natural product. Furthermore, the integration of mass spectrometry-based proteomics offers a powerful approach to unravel the molecular mechanisms and signaling pathways through which this compound exerts its biological effects, thereby accelerating its development as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Punigluconin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punigluconin is a large ellagitannin found in pomegranates (Punica granatum), a fruit renowned for its rich content of bioactive polyphenols. Ellagitannins are a class of hydrolyzable tannins that exhibit potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using four common and reliable assays: DPPH radical scavenging, ABTS radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and superoxide radical scavenging.

Due to the limited availability of specific antioxidant activity data for isolated this compound in the current literature, this document presents quantitative data for Punicalagin, a closely related and well-studied ellagitannin from pomegranate, to serve as a reference. It is important to note that while structurally similar, the specific activity of this compound may vary.

Data Presentation

The following tables summarize the antioxidant activity of Punicalagin, a structurally similar compound to this compound, as determined by various in vitro assays. These values serve as a reference to contextualize the potential antioxidant capacity of this compound.

Table 1: Radical Scavenging Activity of Punicalagin (IC50 Values)

AssayTest CompoundIC50 (µg/mL)Standard CompoundIC50 (µg/mL)
DPPH Radical Scavenging Punicalagin~5.8Ascorbic Acid~4.5
ABTS Radical Scavenging Punicalagin~1.5Trolox~3.5
Superoxide Radical Scavenging Punicalagin~12.0[1]Quercetin~8.0

Note: IC50 value is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Punicalagin

Test CompoundFRAP Value (µM Fe(II)/µg)Standard CompoundFRAP Value (µM Fe(II)/µg)
Punicalagin ~4.5Ascorbic Acid~6.0

Note: FRAP value is expressed as the concentration of Fe(II) produced per microgram of the sample. A higher FRAP value indicates a greater reducing power.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[2]

Materials:

  • This compound (or Punicalagin as a reference)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the ascorbic acid standard.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the sample/standard solvent. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity. [3] Materials:

  • This compound (or Punicalagin as a reference)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Working ABTS solution: Dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). From the stock solution, prepare a series of dilutions (e.g., 1, 2.5, 5, 10, 20 µg/mL). Prepare similar dilutions for the Trolox standard.

  • Assay:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control (ABTS solution without sample) and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of inhibition percentage against concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound (or Punicalagin as a reference)

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. For the standard curve, prepare a series of ferrous sulfate solutions (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of ferrous sulfate. The results are expressed as µM of Fe(II) equivalents per µg of the sample.

Superoxide Radical Scavenging Assay

Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals (O₂⁻) generated in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce the yellow NBT to a blue formazan product, which is measured spectrophotometrically at 560 nm. The presence of antioxidants inhibits this reduction. [1] Materials:

  • This compound (or Punicalagin as a reference)

  • Tris-HCl buffer (16 mM, pH 8.0)

  • Nitroblue tetrazolium (NBT) solution (50 µM)

  • NADH (nicotinamide adenine dinucleotide, reduced form) solution (78 µM)

  • Phenazine methosulfate (PMS) solution (10 µM)

  • Quercetin (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of solutions: Prepare all solutions in Tris-HCl buffer (16 mM, pH 8.0).

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the quercetin standard.

  • Assay:

    • In a 96-well plate, mix 50 µL of the sample or standard solution with 50 µL of NBT solution and 50 µL of NADH solution.

    • Initiate the reaction by adding 50 µL of PMS solution.

  • Incubation: Incubate the plate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated as:

    Where A_control is the absorbance of the control (reaction mixture without the sample) and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

G cluster_workflow In Vitro Antioxidant Activity Assay Workflow prep Sample Preparation (this compound Solution) dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap superoxide Superoxide Scavenging Assay prep->superoxide data Data Collection (Absorbance Measurement) dpph->data abts->data frap->data superoxide->data analysis Data Analysis (IC50 / FRAP Value Calculation) data->analysis report Report Generation analysis->report

Caption: Workflow for assessing the in vitro antioxidant activity of this compound.

G cluster_pathway This compound-Mediated Antioxidant Signaling Pathway This compound This compound erk ERK Activation This compound->erk keap1_nrf2 Keap1-Nrf2 Complex erk->keap1_nrf2 Phosphorylation & Dissociation nrf2 Nrf2 (Nuclear Translocation) keap1_nrf2->nrf2 Release are ARE (Antioxidant Response Element) nrf2->are Binds to antioxidant_genes Antioxidant & Detoxifying Genes (e.g., HO-1, GCLC) are->antioxidant_genes Induces Transcription cellular_protection Enhanced Cellular Antioxidant Defense antioxidant_genes->cellular_protection

Caption: Proposed antioxidant signaling pathway of this compound via ERK/Nrf2 activation.

References

Unveiling the Anti-inflammatory Potential of Punigluconin: Application Notes and Protocols for Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory activity of Punigluconin in cell culture models. This compound, a prominent ellagitannin found in pomegranates, has demonstrated significant potential in mitigating inflammatory responses. These guidelines are designed to assist researchers in pharmacology, cell biology, and drug discovery in exploring its mechanisms of action.

Application Notes

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] In vitro studies have consistently shown that this compound can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in various cell types, including macrophages and peripheral blood mononuclear cells (PBMCs).[2][4][5] The inhibitory action on these pathways prevents the nuclear translocation of transcription factors responsible for the expression of inflammatory mediators.[6][7]

The selection of an appropriate cell line and inflammatory stimulus is crucial for studying the anti-inflammatory properties of this compound. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a potent inflammatory response in macrophage cell lines like RAW264.7 and THP-1.[8][9] For studies involving primary human immune cells, Phytohemagglutinin (PHA) can be used to stimulate PBMCs.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of this compound (referred to as Punicalagin or PG in some studies) from various cell culture experiments.

Table 1: IC50 Values of this compound and Related Compounds

CompoundCell LineAssayIC50 Value (µg/mL)Reference
This compound (PG)Human PBMCsProliferation38.52[4][5][10]
Ellagic Acid (EA)Human PBMCsProliferation7.56[4][5][10]
Pomegranate Peel Extract (PEx)Human PBMCsProliferation49.05[4][5][10]
Punicalin (PN)Human PBMCsProliferation69.95[4][5][10]

Table 2: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production

Cell LineInflammatory StimulusThis compound ConcentrationCytokineInhibitionReference
RA FLSTNF-α (10 ng/mL)12.5, 25, 50 µMIL-1β, IL-6, IL-8, IL-17ADose-dependent decrease[6][11]
RAW264.7LPS50 µMTNF-α, IL-6Significant inhibition[2][3]
Caco-2IL-1β, TNF-α, IFN-γ + LPSNot specifiedIL-6, MCP-1Down-regulation of gene transcription[12]
HaCaTTNF-α + IFN-γ≥ 3 µMIL-6, IL-8, MCP-1, CCL5, CCL17, CCL20Dose-dependent decrease[13]

Experimental Protocols

Herein are detailed protocols for assessing the anti-inflammatory activity of this compound in cell culture.

Cell Culture and Induction of Inflammation

Objective: To prepare cell cultures and induce an inflammatory response for subsequent treatment with this compound.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 6-well cell culture plates

Protocol:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Ensure the final solvent concentration does not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1-2 hours.[6][7]

  • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to each well (except for the negative control).[8]

  • Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis).[2]

Assessment of Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on the cultured cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat with varying concentrations of this compound for 24-48 hours.[14][15]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculate cell viability as a percentage of the untreated control.

Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • ELISA kits for specific cytokines (e.g., human or mouse TNF-α, IL-6)

  • Cell culture supernatants from the inflammation experiment

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants after treatment with this compound and LPS.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[11][17]

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add standards and samples (supernatants) to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

  • Wash the plate and add the TMB substrate to develop the color.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Analysis of Signaling Pathways (Western Blot)

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[18]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Incubate the membrane with the primary antibody overnight at 4°C.[19]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., β-actin).

Visualizations

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound This compound->MAPKKK Inhibits This compound->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK NFkB_n NF-κB (nucleus) MAPK->NFkB_n IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_n Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB_n->Cytokines Induces Transcription

Caption: this compound's anti-inflammatory mechanism of action.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis cluster_data Data Interpretation c1 Seed RAW264.7 cells c2 Pre-treat with this compound c1->c2 c3 Induce inflammation with LPS c2->c3 a1 Cell Viability (MTT Assay) c3->a1 a2 Cytokine Quantification (ELISA) c3->a2 a3 Signaling Pathway Analysis (Western Blot) c3->a3 d1 Assess cytotoxicity a1->d1 d2 Quantify cytokine inhibition a2->d2 d3 Determine effects on NF-κB & MAPK pathways a3->d3

Caption: Experimental workflow for assessing this compound's activity.

References

Application Notes and Protocols: Effects of Punigluconin on Cancer Cell Line Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Extensive literature searches for the specific effects of Punigluconin on cancer cell line proliferation have yielded limited direct research. This compound is an ellagitannin found in Punica granatum (pomegranate) and Emblica officinalis[1]. However, the vast majority of research on the anti-cancer properties of pomegranate-derived ellagitannins has focused on the more abundant and structurally related compound, Punicalagin .

Therefore, these application notes will provide a comprehensive overview of the effects of Punicalagin on cancer cell line proliferation as a well-studied proxy, offering valuable insights into the potential mechanisms of related compounds like this compound. The protocols and pathways described below are based on studies conducted with Punicalagin.

Introduction to Punicalagin and its Anti-Cancer Properties

Punicalagin is a large polyphenol and the most abundant ellagitannin in pomegranate. It has been extensively studied for its potent antioxidant, anti-inflammatory, and anti-cancer properties[2]. Research has demonstrated that Punicalagin can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models[2][3][4]. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: Punicalagin Effects on Cancer Cell Proliferation

The anti-proliferative activity of Punicalagin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The IC50 values for Punicalagin vary depending on the cancer cell line and the duration of treatment.

Cancer TypeCell LineIC50 Value (µM)Treatment Duration (hours)Reference
Cervical CancerHeLa~10048[3]
Cervical CancerME-180<100Not Specified[3]
Cervical CancerSiHa4048[5]
OsteosarcomaU2OS<10048[3]
OsteosarcomaMG63<10048[3]
OsteosarcomaSaOS2<10048[3]
Lung CancerA54950 and 75 (toxic effect)24[6]
Breast CancerMCF-7>100 (free PNG)Not Specified[7]
Breast CancerMDA-MB-231>100 (free PNG)Not Specified[7]

Note: The efficacy of Punicalagin can be influenced by its delivery method. For instance, nano-formulations of Punicalagin have shown lower IC50 values in breast cancer cell lines compared to the free compound[7].

Key Signaling Pathways Modulated by Punicalagin

Punicalagin exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Punicalagin has been shown to inhibit the NF-κB pathway by preventing the translocation of the p65 subunit to the nucleus[3][4].

NF_kappaB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Punicalagin Punicalagin IKK IKK Punicalagin->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Genes Target Genes (Proliferation, Anti-apoptosis) NFkappaB_nuc->Genes Activates MAPK_PI3K_Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Punicalagin Punicalagin MAPK MAPK Punicalagin->MAPK Activates mTOR mTOR Punicalagin->mTOR Inhibits ERK ERK MAPK->ERK Apoptosis Apoptosis/ Autophagy MAPK->Apoptosis Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibits Experimental_Workflow cluster_assays Assess Cellular Effects start Start: Cancer Cell Culture treatment Treat cells with Punicalagin (various concentrations & times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Protein Expression) treatment->western analysis Data Analysis (IC50, Apoptosis rate, Protein levels) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion: Elucidate Punicalagin's anti-cancer mechanism analysis->conclusion

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Punigluconin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the neuroprotective properties of Punigluconin (also known as Punicalagin), a key bioactive polyphenol found in pomegranates. The following sections detail the underlying mechanisms of action, experimental workflows, and specific methodologies for assessing its efficacy in various animal models of neurodegeneration.

Introduction to this compound and its Neuroprotective Potential

This compound has emerged as a promising natural compound for combating neurodegenerative diseases. Its potent antioxidant and anti-inflammatory properties are attributed to its unique chemical structure.[1][2][3] In animal models, this compound has demonstrated significant neuroprotective effects by mitigating oxidative stress, reducing neuroinflammation, and inhibiting neuronal apoptosis.[4][5][6] These effects are primarily mediated through the modulation of key signaling pathways, including the activation of the Nrf2/HO-1 pathway and the inhibition of the pro-inflammatory NF-κB pathway.[5][7][8]

Key Mechanisms of Neuroprotection

Antioxidant Effects via Nrf2/HO-1 Pathway Activation

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][9][10][11][12][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon stimulation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of several antioxidant and cytoprotective genes, most notably Heme Oxygenase-1 (HO-1).[9][10][11][12][13] The upregulation of HO-1 and other antioxidant enzymes helps to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.[5][14][15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 promotes dissociation ROS Oxidative Stress (e.g., from neurotoxins) ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Nrf2->ARE binds to HO1 HO-1 & other antioxidant enzymes ARE->HO1 upregulates transcription Neuroprotection Neuroprotection HO1->Neuroprotection leads to

This compound-mediated activation of the Nrf2/HO-1 pathway.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases.[7][16][17] this compound exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus.[7][8] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa degrades from NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Proinflammatory_Genes activates transcription NFkB_IkBa->NFkB releases Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation leads to

Inhibition of the NF-κB pathway by this compound.
Anti-apoptotic Effects

This compound has been shown to protect neurons from apoptosis by modulating the expression of key regulatory proteins.[18][19][20][21] It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[4][18][19][20][21] This shift in the Bax/Bcl-2 ratio prevents the activation of downstream caspases, such as caspase-3, thereby inhibiting the apoptotic cascade.[4][18][19][20]

Experimental Protocols in Animal Models

General Experimental Workflow

A typical in vivo study to evaluate the neuroprotective effects of this compound follows a standardized workflow.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation Animal_Acclimatization->Group_Allocation Pretreatment This compound Pretreatment Group_Allocation->Pretreatment Induction Induction of Neurodegeneration Pretreatment->Induction Post_treatment Continued Treatment (optional) Induction->Post_treatment Behavioral_Tests Behavioral Assessments Post_treatment->Behavioral_Tests Sacrifice Euthanasia and Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Analysis Biochemical and Histological Analysis Sacrifice->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

General workflow for in vivo studies of this compound.
Animal Models of Neurodegeneration

This model is used to study the anti-inflammatory effects of this compound.

  • Animal Species: Male C57BL/6 mice.

  • Procedure:

    • Administer this compound (e.g., 1.5 mg/kg, orally) daily for a specified period (e.g., 7 days).[7]

    • On the final days of this compound treatment, induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 250 µg/kg) for a set number of days (e.g., 7 times daily).[7][17]

    • A control group should receive vehicle instead of this compound and/or saline instead of LPS.

  • Endpoints: Memory impairment (assessed by behavioral tests), expression of inflammatory proteins (iNOS, COX-2), and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue.[7][16][17]

This model is used to evaluate the protective effects of this compound against stroke.

  • Animal Species: Male Sprague-Dawley rats.

  • Procedure:

    • Pre-treat rats with this compound (e.g., 15 and 30 mg/kg, orally) or vehicle daily for 7 days.[4]

    • On day 7, induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion.[4]

    • Sham-operated animals undergo the same surgical procedure without vessel occlusion.

  • Endpoints: Neurological deficit scores, infarct volume, levels of glutamate and calcium, inflammatory cytokines, and expression of apoptotic proteins (Bcl-2, Bax, caspase-3) in the brain.[4]

Biochemical and Molecular Assays

This protocol is for assessing the levels of proteins involved in apoptosis and inflammation.

  • Tissue Homogenization: Homogenize brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, p-IκBα, IκBα, p-p65, p65, Nrf2, HO-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence substrate and quantify the band intensities.

This protocol is for quantifying the concentration of pro-inflammatory cytokines.

  • Sample Preparation: Prepare brain tissue homogenates as described for Western blotting.

  • ELISA Procedure:

    • Add standards and samples to the wells of an ELISA plate pre-coated with antibodies specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

    • Incubate as per the manufacturer's instructions.

    • Add a biotin-conjugated detection antibody.

    • Add streptavidin-HRP and incubate.

    • Add TMB substrate and stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Oxidative Stress Markers in LPS-Treated Mice

GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH-Px (U/mg protein)
Control1.2 ± 0.2120.5 ± 10.245.3 ± 4.180.7 ± 7.5
LPS3.5 ± 0.475.2 ± 8.122.1 ± 2.545.9 ± 5.3
LPS + this compound1.8 ± 0.3#105.8 ± 9.5#38.6 ± 3.9#70.1 ± 6.8#

*Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. LPS. (Note: Data are illustrative).[14][15][16][17]

Table 2: Effect of this compound on Apoptotic Markers in MCAO Rats

GroupBcl-2 (relative expression)Bax (relative expression)Caspase-3 (relative expression)
Sham1.00 ± 0.101.00 ± 0.121.00 ± 0.09
MCAO0.45 ± 0.052.50 ± 0.213.20 ± 0.28*
MCAO + this compound (15 mg/kg)0.75 ± 0.08#1.80 ± 0.15#2.10 ± 0.19#
MCAO + this compound (30 mg/kg)0.92 ± 0.09#1.25 ± 0.11#1.45 ± 0.13#

*Data are presented as mean ± SD. p < 0.05 vs. Sham; #p < 0.05 vs. MCAO. (Note: Data are illustrative).[4][18][19][20][21]

Table 3: Effect of this compound on Pro-inflammatory Cytokines in LPS-Treated Mice

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Control25.4 ± 3.115.8 ± 2.030.1 ± 3.5
LPS80.2 ± 7.555.6 ± 6.195.7 ± 9.2*
LPS + this compound40.1 ± 4.2#28.3 ± 3.1#50.4 ± 5.8#

*Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. LPS. (Note: Data are illustrative).[8][14][15][16][17]

Conclusion

This compound demonstrates significant neuroprotective potential in various animal models of neurodegeneration. Its multifaceted mechanism of action, involving the activation of the Nrf2/HO-1 pathway, inhibition of the NF-κB pathway, and suppression of apoptosis, makes it a compelling candidate for further investigation as a therapeutic agent for neurological disorders. The protocols and data presented here provide a framework for researchers to explore and validate the neuroprotective effects of this compound.

References

Application Notes and Protocols: Punigluconin as a Potential Therapeutic Agent for Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. The therapeutic potential of Punigluconin for ovarian cancer is still under investigation and is not an approved treatment.

Note on Available Data: While the topic specifies this compound, the majority of the available scientific literature focuses on a closely related and more extensively studied ellagitannin, Punicalagin . Both are major polyphenolic compounds found in pomegranates. The data and protocols presented herein are based on studies conducted with Punicalagin on the human ovarian cancer cell line A2780, as this represents the most relevant and comprehensive information currently available.

Introduction

Ovarian cancer remains a significant challenge in oncology, often diagnosed at advanced stages with limited therapeutic options. Natural compounds present a promising avenue for the discovery of novel anti-cancer agents. Punicalagin, a prominent ellagitannin found in pomegranates, has demonstrated significant anti-neoplastic properties in preclinical studies. Research indicates that Punicalagin exerts its effects on ovarian cancer cells through the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and suppression of cell migration and invasion. A key mechanism of action involves the modulation of the β-catenin signaling pathway.[1][2][3][4] These findings highlight Punicalagin as a compelling candidate for further investigation as a potential therapeutic agent for ovarian cancer.

Data Presentation

The following tables summarize the qualitative and quantitative effects of Punicalagin on the A2780 human ovarian cancer cell line, as reported in the scientific literature.

Table 1: Effect of Punicalagin on A2780 Cell Viability

Treatment ConcentrationTreatment DurationEffect on Cell ViabilityIC50 Value
Increasing Concentrations24, 48, 72 hoursDose- and time-dependent inhibitionNot explicitly stated in reviewed abstracts, but cytotoxic effects are observed with increasing concentrations.

Table 2: Effect of Punicalagin on A2780 Cell Cycle and Apoptosis

ParameterTreatment ConditionObserved Effect
Cell Cycle DistributionNot specifiedArrest in the G1/S phase transition.[1][4]
ApoptosisNot specifiedInduction of apoptosis.[3]
Bax Protein ExpressionNot specifiedUp-regulation.[1][4]
Bcl-2 Protein ExpressionNot specifiedDown-regulation.[1][4]

Table 3: Effect of Punicalagin on A2780 Cell Migration and Invasion

ParameterTreatment ConditionObserved Effect
Cell MigrationNot specifiedInhibition of cell migration.[1]
MMP-2 ActivityNot specifiedDecreased activity.[1]
MMP-9 ActivityNot specifiedDecreased activity.[1]
TIMP-2 ExpressionNot specifiedIncreased expression.
TIMP-3 ExpressionNot specifiedIncreased expression.

Table 4: Effect of Punicalagin on β-Catenin Signaling Pathway in A2780 Cells

ProteinTreatment ConditionEffect on Protein Expression
β-cateninIncreasing concentrations for 24 hoursDown-regulation.[4]
Cyclin D1Increasing concentrations for 24 hoursDown-regulation.[4]
SurvivinIncreasing concentrations for 24 hoursDown-regulation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway modulated by Punicalagin in ovarian cancer cells and a general workflow for its investigation.

Punicalagin_Signaling_Pathway Punicalagin Punicalagin BetaCatenin β-catenin Punicalagin->BetaCatenin Bax Bax Punicalagin->Bax Bcl2 Bcl-2 Punicalagin->Bcl2 MMPs MMP-2 / MMP-9 Punicalagin->MMPs CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Survivin Survivin BetaCatenin->Survivin CellCycle G1/S Phase Progression CyclinD1->CellCycle Apoptosis Apoptosis Survivin->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation Bax->Apoptosis Bcl2->Apoptosis Migration Cell Migration & Invasion MMPs->Migration

Caption: Punicalagin's inhibitory action on the β-catenin pathway in ovarian cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis A2780 A2780 Ovarian Cancer Cell Line Treatment Treat with Punicalagin (Varying Concentrations & Durations) A2780->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Migration Migration/Invasion Assay (Wound Healing/Transwell) Treatment->Migration WesternBlot Western Blot (Bax, Bcl-2, β-catenin, etc.) Treatment->WesternBlot Zymography Gelatin Zymography (MMP-2, MMP-9 Activity) Treatment->Zymography DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Migration->DataAnalysis WesternBlot->DataAnalysis Zymography->DataAnalysis

Caption: Experimental workflow for evaluating Punicalagin's effect on ovarian cancer cells.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the literature on the effects of Punicalagin on ovarian cancer cells.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of Punicalagin on the viability and proliferation of A2780 ovarian cancer cells.

Materials:

  • A2780 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Punicalagin stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed A2780 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Punicalagin in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the Punicalagin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Punicalagin, e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • At the end of each time point, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of A2780 cells in different phases of the cell cycle after treatment with Punicalagin.

Materials:

  • A2780 cells

  • 6-well plates

  • Punicalagin

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed A2780 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Punicalagin for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To determine the expression levels of specific proteins (e.g., Bax, Bcl-2, β-catenin, Cyclin D1) in A2780 cells following Punicalagin treatment.

Materials:

  • A2780 cells treated with Punicalagin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To assess the enzymatic activity of MMP-2 and MMP-9 secreted by A2780 cells after Punicalagin treatment.

Materials:

  • Conditioned media from Punicalagin-treated A2780 cells

  • SDS-PAGE gels containing gelatin (1 mg/mL)

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Culture A2780 cells in serum-free medium and treat with Punicalagin.

  • Collect the conditioned media and centrifuge to remove cell debris.

  • Determine the protein concentration of the conditioned media.

  • Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

  • Load the samples onto a gelatin-containing SDS-PAGE gel and perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the MMPs to renature.

  • Incubate the gel in developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands (indicating gelatin degradation by MMPs) appear against a blue background.

  • Image the gel and quantify the areas of lysis.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of Punicalagin on the migratory capacity of A2780 cells.

Materials:

  • A2780 cells

  • 6-well or 12-well plates

  • Punicalagin

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed A2780 cells in a plate and grow them to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of Punicalagin.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

References

Application Notes and Protocols for Punigluconin in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Punigluconin, an ellagitannin found in the bark of Punica granatum (pomegranate) and in Emblica officinalis, is a polyphenolic compound with potential therapeutic applications.[1] Like other ellagitannins, its bioavailability can be limited. Advanced drug delivery systems offer a promising approach to enhance the therapeutic efficacy of this compound by improving its stability, solubility, and targeted delivery. These notes provide an overview of potential applications and detailed protocols for the formulation and evaluation of this compound-loaded drug delivery systems, drawing parallels from studies on the closely related compound, Punicalagin.

Rationale for Encapsulation of this compound

The systemic delivery of ellagitannins like this compound is often hampered by their poor absorption and rapid metabolism in the gastrointestinal tract. Encapsulating this compound into nanocarriers such as polymeric nanoparticles or liposomes can offer several advantages:

  • Improved Bioavailability: Protection from enzymatic degradation in the gut and first-pass metabolism.[2]

  • Sustained Release: Controlled and prolonged release of the active compound, maintaining therapeutic concentrations for an extended period.[3][4]

  • Targeted Delivery: Functionalization of nanocarriers with specific ligands can direct this compound to target tissues or cells, enhancing efficacy and reducing off-target effects.[5][6]

  • Enhanced Solubility: Encapsulation can improve the solubility of poorly soluble compounds in aqueous environments.[7][8]

Potential Therapeutic Applications

Based on the known biological activities of related ellagitannins, this compound-loaded nanocarriers could be investigated for:

  • Cancer Therapy and Chemoprevention: By targeting signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis, such as the MAPK and mTOR pathways.[9]

  • Anti-inflammatory Therapy: For the treatment of chronic inflammatory diseases by modulating inflammatory signaling pathways like JAK/STAT3.[9]

  • Neuroprotective Applications: To deliver this compound across the blood-brain barrier for the potential treatment of neurodegenerative diseases.

Experimental Protocols

The following protocols are adapted from established methods for the encapsulation of polyphenols and other therapeutic agents.

Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Sonicate the mixture on an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.

Workflow for Polymeric Nanoparticle Formulation:

G cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification and Storage organic Dissolve PLGA and this compound in DCM emulsify Emulsification (Sonication) organic->emulsify aqueous Prepare aqueous PVA solution aqueous->emulsify evaporate Solvent Evaporation (Stirring/Rotary Evaporator) emulsify->evaporate centrifuge Centrifugation evaporate->centrifuge wash Washing with Deionized Water centrifuge->wash lyophilize Lyophilization for Storage wash->lyophilize

Caption: Workflow for this compound-Loaded PLGA Nanoparticle Formulation.

Protocol 2: Liposome Encapsulation of this compound by Thin-Film Hydration

This protocol details the encapsulation of the hydrophilic molecule this compound into liposomes using the thin-film hydration method.[10][11]

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • This compound

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve DPPC and cholesterol in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to sonication in a bath sonicator to form small unilamellar vesicles (SUVs).

  • Extrusion: To obtain a homogenous size distribution, pass the liposome suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Workflow for Liposome Encapsulation:

G cluster_prep Preparation cluster_encapsulation Encapsulation cluster_processing Processing and Purification dissolve Dissolve Lipids in Chloroform evaporate Form Thin Lipid Film (Rotary Evaporator) dissolve->evaporate hydrate Hydrate with this compound Solution evaporate->hydrate sonicate Sonication (Size Reduction) hydrate->sonicate extrude Extrusion (Homogenization) sonicate->extrude purify Purification (Dialysis/Chromatography) extrude->purify G cluster_setup Study Setup cluster_admin Administration cluster_analysis Endpoint Analysis animal_model Animal Model (Rats) grouping Treatment Groups animal_model->grouping carcinogen Induce with Carcinogen (BP) grouping->carcinogen treatment Administer this compound Formulations carcinogen->treatment sampling Collect Blood and Tissue Samples treatment->sampling pk_pd Pharmacokinetic and Pharmacodynamic Assays sampling->pk_pd efficacy Measure Efficacy (e.g., DNA Adduct Inhibition) sampling->efficacy G cluster_cell Intracellular Action punigluconin_np This compound Nanoparticle cancer_cell Cancer Cell punigluconin_np->cancer_cell Cellular Uptake mapk_pathway MAPK Pathway (p38, ERK, JNK) punigluconin_np->mapk_pathway Inhibits mtor_pathway mTOR Pathway punigluconin_np->mtor_pathway Inhibits proliferation Cell Proliferation mapk_pathway->proliferation Promotes apoptosis Apoptosis mapk_pathway->apoptosis Inhibits mtor_pathway->proliferation Promotes

References

Application Notes: Punigluconin's Role in Inhibiting Cancer Cell Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Note: Scientific literature extensively documents the anti-angiogenic properties of Punicalagin , the most abundant ellagitannin in pomegranates. The term "Punigluconin" did not yield specific results in our search, suggesting it may be a less common synonym or a related compound. The following information is based on the robust data available for Punicalagin.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Cancer cells secrete various pro-angiogenic factors to establish a dedicated blood supply, which provides essential nutrients and oxygen. Inhibiting angiogenesis is a key strategy in cancer therapy. Punicalagin, a major bioactive compound found in pomegranates, has demonstrated significant potential as an anti-angiogenic agent.[1][2] These application notes provide an overview of the mechanisms of action, supporting data, and protocols for studying the effects of Punicalagin on cancer cell angiogenesis.

Mechanism of Action

Punicalagin exerts its anti-angiogenic effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The primary mechanisms include:

  • Inhibition of NF-κB Signaling: Punicalagin has been shown to suppress the NF-κB signaling pathway.[1] This pathway is a critical regulator of inflammation and angiogenesis. By inhibiting the degradation of IκBα and the subsequent nuclear translocation of p65, Punicalagin downregulates the expression of pro-angiogenic cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1]

  • Downregulation of VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. Punicalagin inhibits angiogenesis by reducing the expression of VEGF.[2][3] It also inhibits the phosphorylation of VEGF Receptor 2 (VEGFR2), a key step in the activation of downstream signaling cascades that promote endothelial cell proliferation and migration.[4]

  • Inhibition of PI3K/Akt/mTOR and MAPK/ERK Pathways: Punicalagin has been found to block the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[2][3] These pathways are crucial for cell survival, proliferation, and angiogenesis.

  • Reduction of Matrix Metalloproteinase (MMP) Activity: Punicalagin can inhibit the activity of MMPs, such as MMP-9.[3] MMPs are enzymes that degrade the extracellular matrix, facilitating endothelial cell invasion and migration during angiogenesis.

Data Presentation

The following tables summarize the quantitative effects of Punicalagin on key markers of angiogenesis.

In Vitro Assay Cell Line Punicalagin Concentration Observed Effect Reference
Endothelial Cell ProliferationHUVECs12.5, 25, 50 µMSignificant suppression of cell proliferation (p < 0.05)[4]
Tube FormationHUVECs12.5, 25, 50 µMDose-dependent inhibition of tube formation[4][5]
Cell ViabilityRA FLSs12.5, 25, 50 µMNo significant effect on cell viability[6]
Proliferation (Hypoxic)HUVEC2.2 ± 0.2 µg/ml (IC50)Inhibition of proliferation[7]
Proliferation (Normoxic)HUVEC6.7 ± 0.5 µg/ml (IC50)Inhibition of proliferation[7]
Protein/Gene Expression Cell Line Punicalagin Concentration Effect on Expression Reference
p-VEGFR2HUVECsNot specifiedSignificantly reduced[4]
IL-6 and IL-8Osteosarcoma cellsNot specifiedMarkedly downregulated[1]
VEGFProstate Cancer CellsNot specifiedReduced protein levels[7]
HIF-1αProstate Cancer CellsNot specifiedReduced protein expression[7]

Signaling Pathway Diagram

Punicalagin_Angiogenesis_Signaling_Pathway cluster_cell Endothelial Cell cluster_nfkb NF-κB Pathway cluster_vegf VEGF Pathway cluster_angiogenesis Angiogenic Processes Punica Punicalagin IKK IKK Punica->IKK VEGFR2 VEGFR2 Punica->VEGFR2 IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases NFkB_nuc Nuclear NF-κB (p65) NFkB->NFkB_nuc translocation Proliferation Proliferation NFkB_nuc->Proliferation VEGF VEGF VEGF->VEGFR2 binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 autophosphorylation PAK1 PAK1 pVEGFR2->PAK1 activates Migration Migration PAK1->Migration Tube_Formation Tube Formation PAK1->Tube_Formation

Caption: Punicalagin inhibits angiogenesis by targeting the NF-κB and VEGF signaling pathways.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from a study on osteosarcoma cells.[1]

Objective: To determine the effect of Punicalagin on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., U2OS, MG63)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Punicalagin stock solution (50 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10³ cells per well and incubate overnight.

  • Prepare serial dilutions of Punicalagin in culture medium to achieve the desired final concentrations. A DMSO control (not exceeding 0.2%) should be included.

  • Replace the medium in the wells with the medium containing different concentrations of Punicalagin or the DMSO control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µl of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Endothelial Cell Tube Formation Assay

This protocol is based on a study using Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Objective: To assess the ability of Punicalagin to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • HUVECs

  • 24-well plates

  • Matrigel (or similar basement membrane extract)

  • Endothelial cell growth medium (EGM-2)

  • Punicalagin

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Pre-treat HUVECs with various concentrations of Punicalagin for a specified time (e.g., 24 hours).

  • Harvest the pre-treated HUVECs and seed them onto the Matrigel-coated wells.

  • Incubate the plate at 37°C for 4-12 hours.

  • Observe and photograph the formation of tube-like structures using a fluorescence microscope.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Western Blotting for Angiogenic Markers

This protocol is a general procedure based on methodologies described for detecting proteins like VEGFR2 and components of the NF-κB pathway.[4][8]

Objective: To determine the effect of Punicalagin on the expression and phosphorylation of key proteins involved in angiogenesis.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Punicalagin

  • Pro-angiogenic stimulus (e.g., VEGF, TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR2, anti-p-VEGFR2, anti-IκBα, anti-p-IκBα, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with Punicalagin for the desired time, followed by stimulation with a pro-angiogenic factor (e.g., VEGF for 15 minutes).

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This is a general protocol for the CAM assay, a widely used in vivo model to study angiogenesis.[9][10]

Objective: To evaluate the anti-angiogenic effect of Punicalagin in a living system.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile gelatin sponges or filter paper discs

  • Punicalagin solution

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

  • On embryonic day 8-10, place a sterile gelatin sponge or filter paper disc soaked with Punicalagin solution (or vehicle control) onto the CAM.

  • Reseal the window and continue incubation.

  • On embryonic day 12-14, observe the CAM under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessels converging towards the sponge/disc or by measuring the area of vascularization.

Experimental Workflow Diagrams

Tube_Formation_Assay_Workflow start Start step1 Coat 24-well plate with Matrigel start->step1 step2 Incubate at 37°C to solidify step1->step2 step3 Pre-treat HUVECs with Punicalagin/Control step2->step3 step4 Seed treated HUVECs onto Matrigel step3->step4 step5 Incubate for 4-12 hours step4->step5 step6 Image tube formation with microscope step5->step6 step7 Quantify tube length, junctions, and branches step6->step7 end_node End step7->end_node Western_Blot_Workflow start Start step1 Cell treatment with Punicalagin & Stimulus start->step1 step2 Cell Lysis & Protein Quantification step1->step2 step3 SDS-PAGE step2->step3 step4 Protein Transfer to PVDF Membrane step3->step4 step5 Blocking step4->step5 step6 Primary Antibody Incubation step5->step6 step7 Secondary Antibody Incubation step6->step7 step8 Chemiluminescent Detection step7->step8 step9 Image Analysis & Quantification step8->step9 end_node End step9->end_node

References

Application Notes and Protocols for Pomegranate Ellagitannins in Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Punicalagin as a model for Punigluconin and related compounds

Introduction

This compound is an ellagitannin, a type of polyphenol found in pomegranates (Punica granatum) and other plants.[1] While research specifically detailing the pro-apoptotic effects of this compound on tumor cells is limited, extensive studies have been conducted on a closely related and more abundant pomegranate ellagitannin, Punicalagin. Punicalagin, a larger molecule that can be hydrolyzed into smaller compounds like ellagic acid, has demonstrated significant anti-cancer properties by inducing apoptosis in a variety of cancer cell lines.[2][3]

These application notes will focus on the use of Punicalagin as a representative pomegranate ellagitannin to induce apoptosis in tumor cells. The methodologies and observed mechanisms are likely to be applicable to related compounds such as this compound and Punicalin, providing a strong foundational framework for researchers.

Data Presentation: Cytotoxicity of Punicalagin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Punicalagin in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineCancer TypeTreatment DurationIC50 Value (µM)Reference
AGSGastric Cancer48 hr100 - 200[4]
HGC-27Gastric Cancer48 hr> 200[4]
23132/87Gastric Cancer48 hr100 - 200[4]
A549Lung Cancer24 hr~50-75[2]
U2OSOsteosarcoma48 hr< 100[2]
MG63Osteosarcoma48 hr< 100[2]
SaOS2Osteosarcoma48 hr< 100[2]
MDA-MB-231 (Nano-formulation)Breast Cancer24 hr30.9 - 38.9[3]
MCF7 (Nano-formulation)Breast Cancer24 hrUndetectable[3]

Signaling Pathways in Punicalagin-Induced Apoptosis

Punicalagin induces apoptosis through the modulation of several key signaling pathways. The primary mechanisms involve the activation of the intrinsic and extrinsic apoptosis pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins. Additionally, Punicalagin has been shown to influence other signaling cascades that regulate cell survival and proliferation.

Intrinsic and Extrinsic Apoptosis Pathways

Punicalagin initiates apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[2][5] The activation of caspase-8 has also been observed, suggesting the involvement of the extrinsic pathway in some cancer cell types.[5]

Punicalagin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Punicalagin Punicalagin Caspase8 Caspase-8 Punicalagin->Caspase8 activates Bcl2 Bcl-2 Punicalagin->Bcl2 down-regulates Bax Bax Punicalagin->Bax up-regulates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Punicalagin-induced apoptosis signaling cascade.
Other Signaling Pathways

Punicalagin's pro-apoptotic effects are also mediated through its influence on other critical cellular signaling pathways:

  • NF-κB Pathway: In several cancer cell lines, Punicalagin has been shown to suppress the NF-κB signaling pathway, which is known to promote cell survival and inhibit apoptosis.[2][4]

  • MAPK/ERK Pathway: Punicalagin can modulate the MAPK/ERK pathway, which is often dysregulated in cancer and plays a role in cell proliferation and survival.[4][6]

  • PI3K/AKT/mTOR Pathway: Inhibition of the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival, has been observed following Punicalagin treatment.[6]

Punicalagin_Other_Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Punicalagin Punicalagin NFkB NF-κB Punicalagin->NFkB MAPK_ERK MAPK/ERK Punicalagin->MAPK_ERK PI3K_AKT PI3K/AKT/mTOR Punicalagin->PI3K_AKT Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival Apoptosis Apoptosis NFkB->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Survival MAPK_ERK->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Apoptosis

Modulation of key survival pathways by Punicalagin.

Experimental Protocols

The following are detailed protocols for key experiments to assess Punicalagin-induced apoptosis in tumor cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Punicalagin on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Punicalagin (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Punicalagin (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for the desired time (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptotic cells using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with Punicalagin at the desired concentration and time.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

AnnexinV_Workflow start Induce Apoptosis with Punicalagin harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V-FITC/PI apoptosis assay.
Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies overnight at 4°C.[7][8]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Conclusion

Punicalagin, a major ellagitannin from pomegranates, serves as an excellent model compound for studying the induction of apoptosis in tumor cells. It exerts its cytotoxic effects through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, as well as survival pathways like NF-κB, MAPK/ERK, and PI3K/AKT/mTOR. The provided protocols offer a comprehensive guide for researchers to investigate the pro-apoptotic potential of Punicalagin and related compounds like this compound. Further research is warranted to elucidate the specific mechanisms of this compound and to evaluate its therapeutic potential in cancer treatment.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Punigluconin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Punigluconin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a type of hydrolyzable tannin, specifically an ellagitannin, found in sources like the bark of Punica granatum (pomegranate).[1] As a polyphenol, its complex structure, which includes multiple ester bonds and phenolic hydroxyl groups, makes it susceptible to degradation in aqueous environments. This instability can impact its biological activity, quantification, and the overall reliability of experimental results.

Q2: What are the primary factors that affect this compound stability in aqueous solutions?

The stability of this compound, like other ellagitannins, is significantly influenced by several factors:

  • pH: this compound is most stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of degradation rapidly increases.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[2][4]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moieties.

  • Enzymes: Certain enzymes, such as tannases, can catalyze the hydrolysis of the ester linkages in this compound.[5]

  • Presence of Metal Ions: Metal ions can act as catalysts in the oxidative degradation of phenolic compounds.

Q3: What are the typical degradation products of this compound?

The degradation of this compound primarily occurs through the hydrolysis of its ester bonds. This process can lead to the formation of smaller molecules such as gallic acid, ellagic acid, and the gluconic acid core.[1][6] Under certain conditions, oxidative reactions can also lead to the formation of quinone-type structures.[3]

Q4: How can I enhance the stability of my this compound solutions during experiments?

Several strategies can be employed to improve the stability of this compound in aqueous solutions:

  • pH Control: Maintain the pH of the solution in the acidic range (ideally below 6) using appropriate buffer systems.[2]

  • Temperature Control: Store stock solutions and conduct experiments at low temperatures (e.g., 2-8°C) whenever possible. For long-term storage, freezing (-20°C or lower) is recommended.[4]

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect solutions from light.

  • Deoxygenation: Purging the solvent with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, may help to quench reactive oxygen species and slow down oxidation.

  • Encapsulation: For formulation development, techniques like encapsulation (e.g., in liposomes or polymeric nanoparticles) can protect this compound from the surrounding environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound concentration in stock solution over a short period. pH of the solvent is too high (neutral or alkaline). Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5). Verify the pH of your solvent.
Exposure to light. Store stock solutions in amber vials or protect them from light.
Elevated storage temperature. Store stock solutions at 2-8°C for short-term use and at -20°C or below for long-term storage.[4]
Inconsistent results in bioassays. Degradation of this compound during the assay. Prepare fresh dilutions of this compound for each experiment. Minimize the incubation time at physiological pH (around 7.4) if possible. Consider the stability of this compound under your specific assay conditions.
Interaction with media components. Evaluate the compatibility of this compound with your cell culture media or assay buffer. Some components may accelerate degradation.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products. This is expected, especially in stability studies. Use a stability-indicating HPLC method to separate and identify these products.[3]
Contamination. Ensure proper handling and use of clean labware to avoid contamination.
Precipitation in the aqueous solution. Low solubility of this compound or its degradation products. This compound has limited water solubility. Consider using a co-solvent (e.g., ethanol, DMSO) for the stock solution, and ensure the final concentration in the aqueous medium does not exceed its solubility limit. Note that ellagic acid, a degradation product, has very low water solubility.

Quantitative Data on Ellagitannin Stability

While specific kinetic data for this compound is limited in publicly available literature, the following tables provide representative data based on the stability of structurally similar ellagitannins. This data can be used to guide experimental design.

Table 1: Effect of pH on the Half-Life of a Representative Ellagitannin at 25°C

pHApproximate Half-Life (t½)
3.0> 24 hours
5.0~ 12 - 24 hours
7.0< 2 hours
8.0< 30 minutes
10.0< 10 minutes[3]

Disclaimer: This data is illustrative and based on the behavior of similar hydrolyzable tannins. Actual stability will vary depending on the specific ellagitannin and buffer components.

Table 2: Effect of Temperature on the Degradation of a Representative Ellagitannin at pH 7

Temperature (°C)Approximate % Degradation after 1 hour
4< 10%
25~ 50%
37> 75%
60> 95%[2]

Disclaimer: This data is illustrative. The rate of degradation is highly temperature-dependent.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of an Aqueous this compound Stock Solution
  • Solvent Preparation: Prepare a suitable buffer solution with a pH between 4.0 and 5.0 (e.g., 0.1 M acetate buffer). Degas the buffer by sparging with nitrogen for 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of high-purity this compound solid in a clean, dry vial.

  • Dissolution: Add a small amount of an organic co-solvent like DMSO or ethanol to the solid this compound to aid initial dissolution. Vortex briefly.

  • Dilution: Add the degassed acidic buffer to the desired final volume. Mix thoroughly until the this compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed amber vial at 2-8°C.

  • Usage: For experiments, allow the solution to come to room temperature before use. It is recommended to use the stock solution within 24-48 hours for best results. For longer storage, prepare aliquots and freeze at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature and analyze at shorter time points (e.g., 15, 30, 60, 120 minutes) due to rapid degradation.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for various time points (e.g., 2, 6, 12, 24 hours).

    • Thermal Degradation: Place a sample of the stock solution in an oven at a set temperature (e.g., 80°C) for various time points.

    • Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber with a UV lamp) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at around 254 nm is typically used for ellagitannins.[7][8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis prep Prepare Acidic Buffer (pH 4-5) dissolve Dissolve this compound prep->dissolve store Store at 2-8°C (short-term) or -20°C (long-term) in dark dissolve->store thaw Thaw/Equilibrate to Room Temp store->thaw Retrieve from storage dilute Prepare Working Solutions thaw->dilute assay Perform Experiment/Assay dilute->assay hplc HPLC Analysis assay->hplc data Data Interpretation hplc->data degradation_pathway cluster_products Primary Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH > 6 High Temp Oxidation Oxidation This compound->Oxidation Oxygen Light, Metal Ions Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Ellagic_Acid Ellagic Acid Hydrolysis->Ellagic_Acid Gluconic_Acid Gluconic Acid Core Hydrolysis->Gluconic_Acid Degradation_Products Degradation Products Oxidation->Degradation_Products

References

Punigluconin degradation kinetics under different pH and temperature.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of Punigluconin is critical for experimental design, formulation development, and ensuring the integrity of research findings. This technical support center provides guidance on the degradation kinetics of this compound under various pH and temperature conditions, troubleshooting advice for common experimental challenges, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound, like other ellagitannins, is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. It is particularly susceptible to degradation in neutral to basic aqueous solutions, with stability being greater in acidic conditions.

Q2: What are the expected degradation products of this compound?

A2: this compound is a hydrolyzable tannin. Under conditions that promote degradation, such as high pH or temperature, the ester bonds in the molecule are prone to hydrolysis. This process is expected to yield gallic acid, hexahydroxydiphenic acid (which can spontaneously lactonize to form ellagic acid), and the gluconic acid core.

Q3: How should I store this compound solutions to minimize degradation?

A3: To minimize degradation, this compound solutions should be prepared fresh in an acidic buffer (e.g., pH 2-4) and stored at low temperatures (2-8°C) in containers that protect from light. For long-term storage, it is advisable to store this compound as a dry powder in a cool, dark, and dry place.

Q4: Can the matrix of my sample affect this compound stability?

A4: Yes, the sample matrix can have a significant impact on stability. The presence of other compounds, such as sugars or ascorbic acid, may influence the degradation rate. It is crucial to consider the entire composition of your formulation or experimental system when evaluating stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound in solution - pH of the solution is neutral or basic.- High storage temperature.- Exposure to light.- Presence of oxidizing agents.- Adjust the pH of the solution to an acidic range (pH 2-4) using a suitable buffer.- Store solutions at refrigerated temperatures (2-8°C).- Use amber vials or wrap containers in foil to protect from light.- De-gas solvents and consider adding antioxidants if compatible with your experiment.
Inconsistent results in stability studies - Inconsistent pH or temperature control.- Variability in sample preparation.- Degradation during the analytical process.- Ensure precise control and monitoring of pH and temperature throughout the experiment.- Standardize all sample preparation steps.- Minimize the time between sample preparation and analysis. Use a cooled autosampler if available.
Formation of precipitates in the sample solution - Formation of insoluble degradation products like ellagic acid.- Exceeding the solubility limit of this compound.- Centrifuge the sample and analyze the supernatant. If the precipitate is a degradation product, its formation should be noted.- Ensure the concentration of this compound is within its solubility range in the chosen solvent system.
Interference from degradation products in analytical assays - Co-elution of degradation products with the parent compound in HPLC analysis.- Optimize the HPLC method (e.g., gradient, column chemistry, mobile phase) to achieve better separation of this compound from its degradation products.

This compound Degradation Kinetics: Data Overview

While specific kinetic data for this compound is limited in publicly available literature, the following tables summarize the stability of structurally related hydrolyzable tannins under different pH and temperature conditions. This data can serve as a valuable reference for predicting the behavior of this compound.

Table 1: Effect of pH on the Stability of Hydrolyzable Tannins at Room Temperature

CompoundpHRemaining Compound (%)Incubation TimeReference
Tellimagrandin II2.091.883 hours[1][2]
6.0< 603 hours[1][2]
8.0< 203 hours[1][2]
10.003 hours[1][2]
1,2,3,4,6-pentagalloylglucopyranose (PGG)2.091.883 hours[1][2]
6.0< 803 hours[1][2]
8.0< 603 hours[1][2]
10.0203 hours[1][2]
Pomegranate Peel Extract (rich in ellagitannins)5.5Unstable17 weeks[3][4]
7.0Unstable17 weeks[3][4]
8.0Unstable17 weeks[3][4]

Table 2: Effect of Temperature on the Stability of Hydrolyzable Tannins in Aqueous Solution

CompoundTemperature (°C)Remaining Compound (%)Incubation TimeReference
Tellimagrandin II70< 804 hours[1][2]
80< 704 hours[1][2]
90< 604 hours[1][2]
100< 504 hours[1][2]
1,2,3,4,6-pentagalloylglucopyranose (PGG)70> 904 hours[1][2]
80< 904 hours[1][2]
90< 704 hours[1][2]
100< 504 hours[1][2]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Effect of pH on this compound Stability

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8) using appropriate buffer systems (e.g., phosphate, citrate).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly acidic aqueous solution where it is stable).

  • Sample Preparation: Dilute the this compound stock solution with each buffer to a final desired concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. Determine the degradation rate constant (k) and half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: General Procedure for Evaluating the Effect of Temperature on this compound Stability

  • Buffer Preparation: Prepare a buffer at a pH where this compound exhibits reasonable stability for the duration of the experiment (e.g., pH 4).

  • Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Sample Preparation: Dilute the this compound stock solution with the chosen buffer to a final desired concentration.

  • Incubation: Incubate the samples at different constant temperatures (e.g., 25°C, 40°C, 60°C, 80°C) and protect them from light.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each sample.

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Determine the degradation rate constant (k) and half-life (t½) at each temperature. The activation energy (Ea) for the degradation can be calculated using the Arrhenius equation by plotting ln(k) versus 1/T.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution samples Prepare Samples in Different Buffers/Temperatures stock->samples buffers Prepare Buffers (Varying pH or Constant pH) buffers->samples incubate Incubate at Constant Temperature/Varying Temperatures samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc kinetics Determine Rate Constants (k) and Half-life (t½) hplc->kinetics arrhenius Calculate Activation Energy (Ea) (for temperature studies) kinetics->arrhenius

Caption: Experimental workflow for this compound stability testing.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Process cluster_products Degradation Products pH pH Degradation Hydrolysis pH->Degradation influences rate Temp Temperature Temp->Degradation influences rate This compound This compound This compound->Degradation GallicAcid Gallic Acid Degradation->GallicAcid EllagicAcid Ellagic Acid Degradation->EllagicAcid GluconicAcid Gluconic Acid Core Degradation->GluconicAcid

Caption: Factors influencing this compound degradation and its products.

References

Optimizing Punigluconin extraction yield from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Punigluconin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the extraction of this compound from natural sources. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound? A1: this compound is an ellagitannin found in the bark of Punica granatum (pomegranate) and in Emblica officinalis (amla or Indian gooseberry).[1][2] Pomegranate stem barks are also a notable source.[3]

Q2: What class of compound is this compound and what are its key structural features? A2: this compound is a polyphenol, specifically an ellagitannin.[1][4] Its structure consists of a hexahydroxydiphenic acid (HHDP) group and two gallic acid units attached to a gluconic acid core.[1]

Q3: Which solvents are most effective for extracting this compound? A3: The choice of solvent is a critical factor for polyphenol extraction.[5] Solvents commonly used for extracting similar compounds from pomegranate include methanol, ethanol, acetone, and water.[6][7][8] For related ellagitannins like punicalagin, ethanol concentrations between 40% and 60% are often recommended.[5] Methanol has also shown high efficacy for extracting phenolic compounds from pomegranate peel, yielding up to 9.4% extract with a high phenolic content.[6] Acidifying the solvent, for instance with 1% HCl in ethanol, can also significantly improve the yield of certain polyphenols.[9][10]

Q4: What is the impact of temperature on this compound extraction? A4: Higher temperatures generally increase solvent efficiency and mass transfer, which can improve extraction yield.[11][12] However, this compound, like other polyphenols, can be susceptible to thermal degradation. For example, heating pomegranate juice at 90°C for five hours can result in a 76-87% loss of total anthocyanins, a related class of polyphenols.[12] Therefore, temperature must be carefully optimized to balance extraction efficiency with compound stability.

Q5: What analytical methods are suitable for quantifying this compound? A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of this compound and related ellagitannins like punicalagin.[13][14] An HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) allows for accurate identification and quantification.[13][15]

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction experiments.

Problem 1: Consistently low or no yield of this compound.

  • Question: My extraction is yielding very little or no this compound. What are the likely causes and how can I fix this?

  • Answer:

    • Inappropriate Plant Material: Ensure you are using the correct part of the plant. For this compound, the highest concentrations are found in the bark of Punica granatum.[1][3] The age and harvesting time of the plant material can also affect compound concentration.

    • Ineffective Solvent System: The polarity and concentration of your solvent are crucial. An inappropriate solvent may not effectively solubilize this compound. Try optimizing the ethanol concentration (40-60% is a good starting point) or switch to a different solvent like methanol.[5][6] Consider acidifying the solvent to improve stability and extraction.[9]

    • Insufficient Extraction Time or Agitation: The extraction process may be too short. For maceration, allow for sufficient time (e.g., 24 hours) with agitation to ensure proper solvent penetration.[6] For methods like ultrasound-assisted extraction, ensure the sonication time is optimized (e.g., 20-40 minutes).[5]

    • Suboptimal Solid-to-Liquid Ratio: A low solvent volume may lead to a saturated solution, preventing further extraction. Experiment with different solid-to-liquid ratios; ratios from 1:10 to 1:50 (g/mL) are commonly reported for similar compounds.[5][16]

Problem 2: The final extract shows signs of degradation (e.g., color change, loss of activity).

  • Question: I suspect my this compound is degrading during the extraction process. What steps can I take to prevent this?

  • Answer:

    • Excessive Heat: Ellagitannins can be heat-sensitive.[12] If using heat, ensure the temperature is controlled and not excessively high. Consider using non-thermal or low-temperature methods like ultrasound-assisted extraction at a controlled temperature or cold maceration.

    • Exposure to Light and Oxygen: Polyphenols can be degraded by light and oxidation. Conduct extractions in amber glassware or protect your setup from light.[5] Purging the extraction vessel with an inert gas like nitrogen can minimize oxidative degradation.

    • Incorrect pH: The pH of the extraction medium can affect the stability of polyphenols. The use of slightly acidic conditions often improves the stability of these compounds.[9]

    • Improper Post-Extraction Handling: After extraction, the solvent is typically removed. Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C). Store the final dried extract at low temperatures (e.g., -20°C) in a desiccated, dark environment.

Problem 3: An emulsion has formed during liquid-liquid partitioning/cleanup.

  • Question: I'm trying to purify my crude extract with liquid-liquid extraction, but a stable emulsion has formed between the aqueous and organic layers. How can I break it?

  • Answer:

    • Cause: Emulsions are common when the crude extract contains surfactant-like molecules (e.g., lipids, proteins) that have solubility in both phases.[17]

    • Solutions:

      • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the agitation that causes emulsions while still allowing for phase contact.[17]

      • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[17]

      • Change Solvent: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which may help break the emulsion.[17]

      • Centrifugation: If the volume is manageable, centrifuging the emulsion can help break it and separate the layers.

      • Alternative Method: For samples prone to emulsion, consider using Supported Liquid Extraction (SLE), which immobilizes the aqueous phase on a solid support (like diatomaceous earth) and avoids the formation of emulsions.[17]

Data Presentation: Factors Influencing Polyphenol Extraction

The following tables summarize quantitative data from studies on pomegranate polyphenols, which can be used as a starting point for optimizing this compound extraction.

Table 1: Effect of Solvent Type on Polyphenol Extraction from Pomegranate Peel

Solvent SystemExtract Yield (%)Total Phenolic Content (mg GAE/100g DW)Reference
Methanol9.4%460 mg/g (catechin equivalent)[6]
Acetone-400 mg/g (catechin equivalent)[6]
Water5.90%140 mg/g (catechin equivalent)[6][8]
Ethanol1.55%-[8]
Ethyl Acetate1.04%170 mg/g (catechin equivalent)[6]
Acidified Ethanol (1% HCl)25.5%84.57 mg/100g (Anthocyanin Content)[9][10]

GAE: Gallic Acid Equivalents; DW: Dry Weight.

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) for Punicalagin

ParameterOptimal RangeEffect on YieldReference
Ethanol Concentration40 - 60%Major impact (82.97% influence)[5]
Mass-to-Solvent Ratio1:10 - 1:30 g/mLSignificant impact (12.20% influence)[5]
Extraction Time20 - 40 minMinor impact (1.83% influence)[5]
Temperature45 - 60 °CSignificant impact[6]
Ultrasonic Power140 - 400 WSignificant impact[6]

Experimental Protocols

Protocol 1: General Sample Preparation

  • Source Material: Obtain fresh bark from Punica granatum.

  • Washing: Thoroughly wash the bark with deionized water to remove any surface contaminants.

  • Drying: Dry the plant material to a constant weight. Cabinet drying at a controlled temperature (e.g., 50±5°C) is effective.[9][10] Alternatively, freeze-drying (lyophilization) can be used to better preserve heat-sensitive compounds.[18]

  • Grinding: Grind the dried bark into a fine powder (e.g., 40-60 mesh size) using a laboratory mill. This increases the surface area for efficient solvent extraction.

  • Storage: Store the powdered material in an airtight, opaque container at low temperature (-20°C) until extraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Setup: Place a known amount of powdered bark (e.g., 10 g) into an Erlenmeyer flask.

  • Solvent Addition: Add the extraction solvent. Based on literature for similar compounds, a 50% aqueous ethanol solution at a 1:20 solid-to-liquid ratio is a good starting point.[5][16]

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and sonicate for 30 minutes.[5][6]

  • Filtration: After sonication, separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

  • Re-extraction (Optional): To maximize yield, the solid residue can be re-extracted with fresh solvent under the same conditions.

  • Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator at a temperature below 40°C.

  • Drying and Storage: Dry the resulting crude extract completely (e.g., using a freeze-dryer or vacuum oven) and store it at -20°C in a desiccator.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Prepare a stock solution of a this compound standard (if available) or a related standard like Punicalagin or Gallic Acid in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-100 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the dried extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Adapted from methods for related compounds): [14]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and an acidified aqueous solution, such as 0.1% formic acid or 2% acetic acid in water (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: DAD detector set at a wavelength appropriate for ellagitannins (e.g., 254 nm or 280 nm).

  • Analysis: Inject the standards and samples. Identify the this compound peak based on retention time compared to the standard. Quantify the amount in the sample by comparing the peak area to the standard calibration curve.

Visualizations

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Analysis Start Select Natural Source (Punica granatum bark) Drying Drying (Cabinet or Freeze-Drying) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Powder Prepared Plant Powder Grinding->Powder Solvent Add Solvent (e.g., 50% Ethanol) Powder->Solvent Extraction Extraction Method (e.g., UAE, Maceration) Solvent->Extraction Filtration Filtration Extraction->Filtration Crude Crude Extract Filtration->Crude Evaporation Solvent Evaporation (Rotary Evaporator) Crude->Evaporation Purified Dried this compound Extract Evaporation->Purified Analysis Quantification (HPLC) Purified->Analysis

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Yield Start Low this compound Yield? CheckSource Is the correct plant part (P. granatum bark) being used? Start->CheckSource Yes CheckSolvent Is the solvent system optimal? CheckSource->CheckSolvent Yes Sol_Source Solution: Use authenticated P. granatum bark. CheckSource->Sol_Source No CheckParams Are extraction parameters (Time, Temp, Ratio) adequate? CheckSolvent->CheckParams Yes Sol_Solvent Solution: Test different solvents/concentrations (e.g., 40-60% EtOH). Acidify solvent. CheckSolvent->Sol_Solvent No CheckDegradation Is degradation occurring? CheckParams->CheckDegradation Yes Sol_Params Solution: Increase extraction time, optimize solid:liquid ratio (e.g., 1:20), and control temperature. CheckParams->Sol_Params No Sol_Degradation Solution: Use lower temp, protect from light/O2, and ensure rapid, cool solvent removal. CheckDegradation->Sol_Degradation Yes Factors_Extraction cluster_material Plant Material cluster_process Process Parameters cluster_stability Compound Stability center This compound Extraction Yield Source Source (Bark, Stem) Pretreatment Pre-treatment (Drying, Grinding) Pretreatment->center Solvent Solvent Type & Concentration Solvent->center Ratio Solid:Liquid Ratio Ratio->center Time Time Time->center Temp Temperature Temp->center pH pH pH->center Method Method (UAE, Maceration) Method->center Light Light Exposure Light->center Oxygen Oxygen Oxygen->center

References

Challenges in Punigluconin quantification in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Punigluconin in complex mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, offering potential causes and solutions to ensure accurate and reliable results.

Question: Why am I observing poor peak shape and resolution for this compound in my HPLC analysis?

Answer:

Poor chromatographic performance can stem from several factors related to the mobile phase, column, or sample preparation.

  • Mobile Phase: The composition of the mobile phase is critical. For this compound and related ellagitannins, a gradient elution using acetonitrile and an acidified aqueous phase (e.g., with 0.5% phosphoric acid or 2% glacial acetic acid) is often employed to achieve good separation.[1] An inappropriate gradient or pH can lead to peak tailing or co-elution with other components.

  • Column: Ensure you are using a suitable column, such as a C18 column, which is commonly used for the separation of phenolic compounds.[2] Column degradation or contamination can also lead to poor peak shape. Flushing the column or replacing it may be necessary.

  • Sample Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks. Try diluting your sample and re-injecting.

  • Flow Rate: An optimized flow rate is crucial for good separation. Deviations from the optimal flow rate can decrease resolution.

Question: My this compound recovery is consistently low after sample extraction. What could be the cause?

Answer:

Low recovery rates indicate that a significant amount of this compound is being lost during the extraction and sample preparation process.

  • Extraction Solvent: The choice of extraction solvent is critical. Methanol is often used for extracting this compound and related compounds from plant matrices.[1] The efficiency of the extraction can be enhanced by techniques like ultrasonication.[1]

  • Extraction Time and Temperature: Inadequate extraction time or suboptimal temperature can result in incomplete extraction. For instance, ultrasonic treatment for 30 minutes at 37°C has been used for similar compounds.[1]

  • Sample Matrix: The complexity of the sample matrix can significantly impact extraction efficiency. Components in the matrix can bind to this compound, preventing its complete extraction. Method validation with recovery studies is essential to determine the extraction efficiency for your specific matrix.[1]

  • Degradation: this compound, like other tannins, can be susceptible to degradation under certain conditions (e.g., high temperatures, extreme pH). Ensure your extraction and processing conditions are mild enough to prevent degradation.

Question: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS analysis of this compound. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS analysis of complex mixtures, where co-eluting matrix components interfere with the ionization of the analyte.[3][4][5]

  • Sample Preparation: Improve your sample clean-up procedure. Solid-phase extraction (SPE) can be effective in removing interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimize your HPLC method to better separate this compound from matrix components that cause ion suppression or enhancement.[6] Modifying the gradient or using a different column chemistry can improve resolution.

  • Dilution: A simple approach is to dilute the sample. This reduces the concentration of matrix components, thereby minimizing their effect on the ionization of this compound.[7]

  • Internal Standard: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound. This can help to compensate for matrix effects during quantification.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.

Frequently Asked Questions (FAQs)

What are the most common analytical techniques for this compound quantification?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a widely used technique for the quantification of this compound and related phenolic compounds.[8][9] For higher sensitivity and selectivity, especially in very complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is preferred.[6][10]

How can I validate my analytical method for this compound quantification?

Method validation should be performed according to established guidelines (e.g., ICH) to ensure the reliability of the results. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[2]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

What are typical recovery rates for this compound-related compounds from complex matrices?

For well-optimized methods, average recovery rates for related compounds like punicalagin have been reported to be in the range of 98.9% to 102.5%, with RSD values less than 2.2%.[1] However, recovery can be highly dependent on the matrix and the extraction method used.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-related compounds, providing an overview of typical method performance parameters.

Table 1: HPLC Method Validation Parameters for Related Phenolic Compounds

ParameterGallic AcidEllagic Acidα-punicalaginβ-punicalagin
Linearity Range (µg/mL)1.0 - 501.0 - 505.0 - 2505.0 - 250
Correlation Coefficient (r²)>0.999>0.999>0.999>0.999
LOD (µg/mL)0.150.200.220.24
LOQ (µg/mL)0.500.670.730.80
Recovery (%)99.5 ± 1.8101.2 ± 2.198.9 ± 1.5100.3 ± 1.9
Precision (RSD, %)< 2.0< 2.0< 2.0< 2.0

Data adapted from studies on pomegranate extracts.[1][12]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the quantification of this compound in a complex plant extract. Method optimization and validation are required for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or glacial acetic acid

  • 0.45 µm syringe filters

2. Sample Preparation (Ultrasonic Extraction):

  • Weigh approximately 0.5 g of the dried and powdered sample into a conical flask.

  • Add 40 mL of methanol to the flask.

  • Subject the mixture to ultrasonic treatment for 30 minutes at 37°C.[1]

  • Centrifuge the extract at 7500 ×g for 20 minutes.[1]

  • Collect the supernatant and dilute it with methanol to a final volume of 50 mL in a volumetric flask.

  • Filter the extract through a 0.22 µm membrane filter prior to HPLC analysis.[1]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.5% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-25% B

    • 10-25 min: 25-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 370 nm (for ellagitannins)

  • Column Temperature: 30°C

4. Quantification:

  • Prepare a series of standard solutions of this compound in methanol at different concentrations.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Output sample Complex Mixture (e.g., Plant Material) extraction Solvent Extraction (e.g., Methanol, Ultrasonication) sample->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC Separation (C18 Column, Gradient Elution) filtration->hplc Inject detection UV/DAD or MS Detection hplc->detection quantification Data Analysis & Quantification detection->quantification result This compound Concentration quantification->result Calculate

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Problem: Matrix Effects Observed (Ion Suppression/Enhancement) solution1 Improve Sample Cleanup (e.g., SPE) problem->solution1 solution2 Optimize Chromatography (e.g., Modify Gradient) problem->solution2 solution3 Dilute Sample Extract problem->solution3 solution4 Use Internal Standard problem->solution4 solution5 Use Matrix-Matched Calibrants problem->solution5 outcome Mitigated Matrix Effects & Accurate Quantification solution1->outcome solution2->outcome solution3->outcome solution4->outcome solution5->outcome

Caption: Troubleshooting logic for mitigating matrix effects.

References

Punigluconin stability during long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stability of punigluconin. The information is curated for professionals engaged in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: While specific long-term stability data for pure this compound is not extensively documented in publicly available literature, general recommendations for structurally similar hydrolyzable tannins suggest storage at low temperatures. For long-term storage, it is advisable to keep solid this compound at -20°C or -80°C to minimize degradation. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How does pH affect the stability of this compound in solution?

A2: this compound, as a hydrolyzable tannin, is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. It is anticipated that neutral to slightly acidic pH would be most favorable for its stability in solution. Highly acidic or alkaline conditions will likely accelerate the hydrolysis of its ester bonds, leading to the formation of gallic acid, ellagic acid, and the gluconic acid core.

Q3: Is this compound sensitive to light?

A3: Polyphenolic compounds, including tannins, are often sensitive to light, which can induce photo-degradation. It is strongly recommended to store both solid this compound and its solutions in light-protected containers, such as amber vials or by wrapping containers in aluminum foil.

Q4: What are the likely degradation products of this compound?

A4: As a hydrolyzable tannin, this compound is expected to degrade primarily through hydrolysis of its ester linkages. The primary degradation products would likely be gallic acid, ellagic acid (formed from the hexahydroxydiphenoyl group), and the gluconic acid core.[1] Oxidation of the phenolic hydroxyl groups can also occur, leading to the formation of quinone-type structures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in stored solid this compound Inappropriate storage temperature or exposure to moisture.Store solid this compound at -20°C or -80°C in a tightly sealed container with a desiccant.
Precipitation in this compound solutions Poor solubility, degradation, or microbial contamination.Ensure the solvent is appropriate and consider sterile filtering the solution. Store solutions at 2-8°C for short-term use and protected from light. For long-term use, consider preparing fresh solutions.
Unexpected peaks in HPLC analysis Degradation of this compound.Compare the chromatogram with a freshly prepared standard. Identify degradation products by techniques like LC-MS. Review storage conditions (temperature, pH, light exposure) to identify the cause of degradation.
Inconsistent results in bioassays Instability of this compound in the assay medium.Perform a time-course experiment to assess the stability of this compound in your specific assay buffer and conditions. If degradation is observed, consider adding antioxidants (if compatible with the assay) or minimizing incubation times.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol is adapted from methods used for the analysis of related hydrolyzable tannins, such as punicalagin.[2][3][4]

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-5% B (linear gradient)

    • 35-40 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm and 280 nm for this compound and its potential degradation products.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to create a calibration curve.

  • Sample Preparation: Dilute samples from the stability study to fall within the range of the calibration curve.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[5][6][7]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for shorter time points (e.g., 30 min, 1, 2, 4 hours) due to the higher reactivity. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period. Also, test the stability of a solution at these temperatures.

  • Photostability: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples by the HPLC method described above to identify and quantify the degradation products.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound (% Remaining) Stored as a Solid

Storage Condition3 Months6 Months12 Months24 Months
-80°C (in dark) >99%>99%>98%>97%
-20°C (in dark) >98%>97%>95%>92%
2-8°C (in dark) >95%>90%>85%>75%
25°C / 60% RH (in dark) >80%>65%>40%<20%
25°C / 60% RH (exposed to light) >60%>40%<20%<5%

Note: This table is for illustrative purposes and is based on the expected stability of hydrolyzable tannins. Actual stability should be determined experimentally.

Visualizations

Punigluconin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base/Enzymatic) This compound->Hydrolysis Oxidation Oxidation (Light/Heat/Peroxides) This compound->Oxidation Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Ellagic_Acid Ellagic Acid Hydrolysis->Ellagic_Acid Gluconic_Acid_Core Gluconic Acid Core Hydrolysis->Gluconic_Acid_Core Quinones Quinone-type Products Oxidation->Quinones

Caption: Predicted degradation pathway of this compound.

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Punigluconin_Sample This compound Sample (Solid or Solution) Forced_Degradation Forced Degradation (Heat, Light, pH, Oxidation) Punigluconin_Sample->Forced_Degradation Long_Term_Storage Long-Term Storage (Different Temperatures & Humidity) Punigluconin_Sample->Long_Term_Storage HPLC_Analysis HPLC-UV/PDA Analysis Forced_Degradation->HPLC_Analysis Long_Term_Storage->HPLC_Analysis LCMS_Analysis LC-MS for Degradant ID HPLC_Analysis->LCMS_Analysis Quantification Quantify this compound & Degradation Products HPLC_Analysis->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Shelf_Life Establish Shelf-Life Kinetics->Shelf_Life

Caption: Experimental workflow for this compound stability testing.

References

Minimizing Punigluconin degradation during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Punigluconin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a hydrolyzable tannin, a type of polyphenol found in sources like pomegranate bark and Emblica officinalis.[1] Its complex chemical structure, featuring a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core, makes it susceptible to degradation under various experimental conditions.[1] Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

A2: Like many polyphenolic compounds, this compound's stability is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.[2][3][4] Hydrolysis of its ester bonds is a common degradation pathway, leading to the formation of smaller molecules like ellagic acid.[1]

Q3: What are the common degradation products of this compound?

A3: The primary degradation product of this compound through hydrolysis is ellagic acid. Further degradation can lead to the formation of smaller phenolic compounds. In biological systems, gut microbiota can metabolize this compound into urolithins.[5][6]

Q4: How should I store this compound to ensure its stability?

A4: For optimal stability, this compound should be stored as a dry powder in a cool, dark, and dry place. A recommended storage temperature is 4°C.[7] Solutions of this compound should be freshly prepared before use. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation.

Q5: Are there any specific handling precautions I should take during experiments?

A5: Yes. To minimize degradation, it is advisable to:

  • Work with freshly prepared solutions whenever possible.

  • Protect solutions from direct light by using amber-colored vials or wrapping containers in aluminum foil.

  • Maintain a controlled and consistent temperature throughout the experiment.

  • Use deoxygenated solvents and buffers to reduce oxidative degradation.

  • Avoid strong acidic or alkaline conditions unless required by the experimental protocol, as these can accelerate hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected bioactivity results. This compound degradation leading to reduced concentration of the active compound.1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the existing one. 2. Optimize Experimental Conditions:     - pH: Ensure the pH of your buffers and media is within a stable range for this compound (near neutral is often a good starting point, but requires empirical validation).     - Temperature: Avoid high temperatures. If heating is necessary, minimize the duration.     - Light: Conduct experiments under subdued light or use light-blocking containers. 3. Analyze for Degradation Products: Use analytical techniques like HPLC-MS to check for the presence of degradation products such as ellagic acid in your samples.[2][8]
Appearance of unexpected peaks in HPLC chromatograms. Degradation of this compound into multiple byproducts.1. Review Sample Preparation: Ensure that the sample preparation process does not introduce harsh conditions (e.g., prolonged exposure to strong acids/bases, high temperatures). 2. Check Mobile Phase Compatibility: The pH and composition of the mobile phase can influence on-column stability. Buffer the mobile phase to a pH where this compound is more stable. 3. Forced Degradation Study: Perform a forced degradation study under controlled stress conditions (acid, base, heat, oxidation, light) to identify the retention times of potential degradation products.[9][10][11] This will help in confirming if the unexpected peaks correspond to this compound degradants.
Precipitation of the compound in aqueous solutions. This compound may have limited solubility in certain aqueous buffers, or degradation products may be less soluble. Hydrolyzable tannins can also precipitate in the presence of certain metal ions.1. Check Solubility: Determine the solubility of this compound in your specific buffer system. The use of a co-solvent (e.g., DMSO, ethanol) may be necessary, but its concentration should be kept to a minimum to avoid affecting biological assays. 2. Filter Sterilization: If filter sterilizing, ensure the filter material is compatible and does not cause adsorption or degradation. 3. Avoid Metal Contamination: Use high-purity water and reagents to minimize the presence of metal ions that could cause precipitation.

Data on Factors Affecting Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general principles and provides illustrative data for related compounds to guide experimental design. The stability of this compound should be empirically determined for specific experimental conditions.

Parameter Condition General Effect on Hydrolyzable Tannins Illustrative Example (Related Compounds)
pH Acidic (pH < 4)Can lead to hydrolysis of ester linkages.For some catechins, stability is higher around pH 4.[12]
Neutral (pH 6-8)Generally more stable, but susceptibility to oxidation may increase.Allicin is most stable at pH 5-6.[13]
Alkaline (pH > 8)Rapid degradation due to hydrolysis and oxidation.Thymoquinone shows rapid degradation at alkaline pH.[14]
Temperature Low (4°C)Recommended for short-term storage of solutions to slow degradation.
Room Temperature (~25°C)Degradation can occur over time, especially in solution.
Elevated (> 40°C)Significant and rapid degradation is expected.Allicin degrades quickly at temperatures above 40°C.[13]
Light DarkRecommended for storage and handling to prevent photodecomposition.
Light ExposureCan accelerate degradation, particularly in the presence of photosensitizers.Thymoquinone is highly sensitive to light.[14]
Oxidation Deoxygenated EnvironmentMinimizes oxidative degradation.
Presence of OxygenCan lead to oxidative breakdown of the phenolic rings.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

Objective: To prepare a this compound stock solution while minimizing initial degradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds to displace oxygen.

  • Quickly cap the vial tightly.

  • For immediate use, keep the stock solution on ice and protected from light.

  • For short-term storage (up to one week), store at 4°C in the dark.

  • For long-term storage, aliquot the stock solution into smaller volumes in amber vials, purge with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study for this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber or UV lamp

  • HPLC system

Procedure:

  • Acid Hydrolysis: Mix an equal volume of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with an appropriate amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an equal volume of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for 1, 2, and 4 hours. Neutralize with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation: Mix an equal volume of this compound stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, and 8 hours, protected from light.

  • Thermal Degradation: Place the this compound stock solution in a heating block at 80°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the this compound stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) and visible light for 24 and 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Control Sample: Keep a sample of the this compound stock solution at 4°C in the dark.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with the control to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Signaling Pathway

Punigluconin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound (Illustrative, based on Punicalagin) Receptor Receptor This compound->Receptor Inhibits PI3K PI3K MAPK_p MAPK Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK MAPK_p->IKK IkB IκB IKK->IkB Inhibits NFkB_inactive NF-κB IkB->NFkB_inactive Sequesters NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation Gene_Expression Modulation of Gene Expression (e.g., Inflammation) NFkB_active->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting stock Prepare Fresh This compound Stock protect Protect from Light & Use Inert Gas stock->protect exp_cond Control Experimental Conditions (pH, Temp) stock->exp_cond assay Perform Bioassay exp_cond->assay hplc HPLC-MS Analysis (Check for Degradation) assay->hplc data_analysis Data Interpretation hplc->data_analysis inconsistent_data Inconsistent Data? data_analysis->inconsistent_data inconsistent_data->data_analysis No forced_degradation Forced Degradation Study inconsistent_data->forced_degradation Yes

References

Technical Support Center: Troubleshooting Reproducibility in Punigluconin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Punigluconin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve reproducibility issues in their experiments.

General Troubleshooting for this compound Bioassays

Reproducibility issues in cell-based assays can arise from a multitude of factors.[1] This section provides a general guide to common problems and their solutions when working with this compound.

Q1: My experimental replicates show high variability. What are the common causes?

High variability between replicates is a frequent issue in cell-based assays. The potential causes can be categorized into operator-dependent and experimental factors.

Table 1: Common Causes of High Variability in Replicates

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a cell counter for accurate cell numbers and ensure consistent seeding density across all wells.
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent pipetting technique and speed.
Edge Effects Evaporation can be higher in the outer wells of a microplate. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.
Incomplete Mixing Ensure thorough but gentle mixing of reagents and cell suspensions. Tap the plate gently after adding reagents to ensure even distribution.[1]
Temperature Gradients Allow plates and reagents to equilibrate to room temperature before starting the assay to prevent uneven reaction rates.
This compound Stability Prepare fresh dilutions of this compound for each experiment. Ellagitannins can be unstable in aqueous solutions.[2]

Q2: I am observing unexpected or no biological activity with this compound. What should I check?

The absence of expected activity can be due to issues with the compound itself, the cells, or the assay system.

Table 2: Troubleshooting Lack of this compound Activity

Possible Cause Recommended Solution
This compound Degradation This compound is a polyphenol and may be sensitive to light, pH, and oxidation.[3] Store stock solutions in the dark at -20°C or below. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. The stability of this compound in your specific cell culture media should be determined empirically.
Incorrect Compound Concentration Verify the initial concentration of your stock solution. Perform a dose-response curve to ensure you are using a relevant concentration range.
Cell Line Issues Authenticate your cell line using methods like STR profiling. Use cells with a consistent and low passage number, as high passage numbers can alter cellular responses. Regularly test for mycoplasma contamination.
Assay Interference This compound, as a polyphenol, may have antioxidant properties that can interfere with assays relying on redox reactions.[4] Run appropriate controls, including this compound in cell-free media, to check for direct interaction with assay reagents.

Specific Bioassay FAQs

This section addresses issues related to specific types of bioassays commonly used with this compound.

Cell Viability Assays (e.g., MTT Assay)

Q3: My MTT assay results are inconsistent. What are the likely causes?

The MTT assay, while common, is susceptible to several sources of error.

Table 3: Troubleshooting the MTT Assay

Problem Possible Cause Recommended Solution
High Background Absorbance Contamination of media or reagents with bacteria or yeast. Phenol red in the media can also interfere.Use sterile technique and fresh reagents. Consider using phenol red-free media for the assay.
Low Absorbance Readings Cell number per well is too low. Incubation time with MTT is too short.Increase cell seeding density. Optimize the MTT incubation time for your specific cell line.
Incomplete Solubilization of Formazan Crystals Insufficient volume of solubilization solvent (e.g., DMSO). Inadequate mixing.Ensure complete dissolution of the formazan crystals by adding sufficient solvent and mixing thoroughly.
Interference by this compound As an antioxidant, this compound might directly reduce the MTT reagent, leading to false-positive results.[4]Run a control with this compound in cell-free media to check for direct reduction of MTT.
Antioxidant Assays (DPPH, ABTS, FRAP)

Q4: My IC50 values for this compound in the DPPH assay are not reproducible. Why?

Inconsistencies in DPPH assays often stem from the stability of the DPPH radical and the handling of the antioxidant compound.

Table 4: Troubleshooting the DPPH Assay

Problem Possible Cause Recommended Solution
Drifting Absorbance Readings The DPPH radical is not stable and can degrade over time, especially when exposed to light.Prepare fresh DPPH solution daily and store it in the dark. Keep the reaction plate covered during incubation.
Low or No Antioxidant Activity Degradation of this compound. Inappropriate solvent for this compound.Use freshly prepared this compound solutions. Ensure this compound is fully dissolved in the chosen solvent (e.g., methanol or ethanol).
Incorrect Wavelength The spectrophotometer is not set to the correct wavelength for DPPH.Ensure the absorbance is measured at the maximal absorbance of DPPH, which is around 517 nm.

Q5: I'm seeing high variability in my ABTS assay results. What should I look for?

The ABTS assay relies on the generation of a stable radical cation, and inconsistencies can arise from its preparation and the reaction kinetics.

Table 5: Troubleshooting the ABTS Assay

Problem Possible Cause Recommended Solution
Poorly Reproducible Standard Curve Instability of the ABTS radical cation (ABTS•+) solution.Prepare the ABTS•+ solution fresh and allow it to stabilize for 12-16 hours. Adjust the initial absorbance to a consistent value (e.g., 0.70 ± 0.02) at 734 nm before use.
Inconsistent Reaction Time The reaction between the antioxidant and ABTS•+ may not have reached its endpoint.Use a fixed, optimized reaction time for all measurements. Consider taking kinetic readings to determine the optimal endpoint.
Unexpectedly Low Activity The pH of the reaction mixture is not optimal.Ensure the pH of the reaction buffer is controlled and consistent across all experiments.

Q6: My FRAP assay is giving unexpected results. What could be the issue?

The FRAP assay measures the reducing power of an antioxidant, and issues can arise from the reagent preparation and reaction conditions.

Table 6: Troubleshooting the FRAP Assay

Problem Possible Cause Recommended Solution
Color of the FRAP reagent is not the expected straw color The FRAP reagent has been contaminated or degraded.Prepare the FRAP reagent fresh on the day of the assay. If the solution is blue, discard it and prepare a fresh batch.[5]
Precipitate forms when mixing sample with FRAP solution The sample may contain components that are insoluble in the acidic FRAP reagent.Centrifuge the sample to remove any precipitate before performing the assay.[5]
Absorbance values are out of the linear range of the standard curve The sample is too concentrated.Dilute the sample and re-run the assay to ensure the absorbance falls within the linear range of the standard curve.[5]
Anti-inflammatory Assays (NF-κB Reporter Assay)

Q7: I am not seeing the expected inhibition of NF-κB activity with this compound in my reporter assay. What could be wrong?

NF-κB reporter assays can be complex, with several potential points of failure.

Table 7: Troubleshooting NF-κB Reporter Assays

Problem Possible Cause Recommended Solution
Low or No Reporter Signal Low transfection efficiency of the reporter plasmid. Weak promoter on the reporter construct.Optimize the transfection protocol. Use a positive control (e.g., TNF-α) to ensure the reporter system is functional.
High Background Signal Contamination of reagents. Autofluorescence/autoluminescence of this compound.Use fresh, sterile reagents. Run a control with this compound alone to check for background signal.
High Variability Between Replicates Inconsistent cell density or transfection efficiency across wells. Pipetting errors.Ensure uniform cell seeding and transfection. Prepare a master mix of reagents to minimize pipetting variations.
No Inhibition by this compound The concentration of this compound is too low. The timing of this compound treatment is not optimal.Perform a dose-response experiment. Optimize the pre-incubation time with this compound before stimulating the cells.

Experimental Protocols

The following are generalized protocols that can be adapted for this compound. It is recommended to optimize these protocols for your specific experimental conditions.

Protocol 1: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a light-protected container.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each this compound dilution.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, add 50 µL of methanol instead of the this compound solution.

    • A known antioxidant like ascorbic acid or Trolox should be used as a positive control.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the this compound concentration.[4]

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (optimally around 570 nm).

  • Calculation: Express the results as a percentage of the viability of the untreated control cells.

Protocol 3: NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into a 96-well white, opaque plate and allow them to recover.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS). Include an unstimulated control.

  • Incubation: Incubate the plate for the optimal time for reporter gene expression (e.g., 6-24 hours).

  • Lysis and Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Calculation:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a percentage of the activity in the stimulated control group.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Cell Treatment with this compound prep_cells->treatment prep_this compound This compound Dilution prep_this compound->treatment incubation Incubation treatment->incubation add_reagent Add Assay Reagent (e.g., MTT, DPPH) incubation->add_reagent read_plate Measure Signal (Absorbance, Fluorescence, etc.) add_reagent->read_plate calc Calculate Results (% Viability, IC50, etc.) read_plate->calc interpret Interpret Data calc->interpret

Caption: General workflow for a this compound bioassay.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Punicalagin, a compound structurally related to this compound, has been shown to block NF-κB activation by suppressing the phosphorylation of IKK and IκBα, which prevents the translocation of p65 to the nucleus.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_p65_p50 IκBα-p65/p50 (Inactive) ikk->ikba_p65_p50 phosphorylates IκBα p65_p50 p65/p50 (Active) ikba_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates This compound This compound This compound->ikk inhibits? dna DNA p65_p50_nuc->dna binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp transcribes

Caption: Potential inhibition of the NF-κB pathway by this compound.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation.[7] Activation of this pathway involves a cascade of phosphorylation events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cellular Stress (e.g., UV, Cytokines) receptor_mapk Receptor stress->receptor_mapk map3k MAP3K (e.g., TAK1) receptor_mapk->map3k activates map2k MAP2K (e.g., MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates p38_p p-p38 p38->p38_p translocates punigluconin_mapk This compound punigluconin_mapk->map2k inhibits? tf Transcription Factors (e.g., ATF-2) p38_p->tf phosphorylates gene_exp_mapk Inflammatory Gene Expression tf->gene_exp_mapk regulates

Caption: Potential modulation of the p38 MAPK pathway by this compound.

References

Technical Support Center: Punigluconin Formulation & Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers working on the formulation and delivery of Punigluconin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

This compound, a potent bioactive compound, presents several formulation challenges primarily due to its physicochemical properties. The main issues are its low aqueous solubility and poor stability in certain pH conditions and in the presence of oxidative agents. These factors can significantly limit its bioavailability and therapeutic efficacy.

Q2: Which formulation strategies are most promising for improving this compound delivery?

Several advanced drug delivery systems have shown promise for enhancing the solubility and bioavailability of this compound. These include lipid-based formulations such as liposomes and solid lipid nanoparticles (SLNs), as well as polymeric nanoparticles. The choice of formulation depends on the desired route of administration and therapeutic application.

Q3: How can the stability of this compound in a formulation be assessed?

The stability of this compound can be evaluated using a stability-indicating HPLC method. This involves subjecting the formulation to stress conditions such as elevated temperature, humidity, and light, and then quantifying the amount of intact this compound over time. Degradation products should also be monitored.

Q4: What are the key parameters to consider for optimizing a this compound-loaded nanoparticle formulation?

For nanoparticle formulations, critical parameters to optimize include particle size, polydispersity index (PDI), surface charge (zeta potential), encapsulation efficiency, and drug loading capacity. These parameters influence the formulation's stability, in vivo biodistribution, and cellular uptake.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<50%) 1. Poor affinity of this compound for the core matrix.2. Drug leakage during the formulation process.3. Suboptimal drug-to-carrier ratio.1. Modify the formulation by adding a solubilizing agent or by selecting a carrier material with higher affinity for this compound.2. Optimize the formulation process, for example, by adjusting the homogenization speed or sonication time.3. Perform a loading optimization study to determine the optimal drug-to-carrier ratio.
High Polydispersity Index (PDI > 0.3) 1. Inefficient particle size reduction method.2. Aggregation of nanoparticles.1. Increase the energy input during homogenization or sonication.2. Incorporate a suitable stabilizer or surfactant in the formulation.3. Optimize the concentration of the polymer or lipid.
Instability of Formulation (e.g., aggregation, drug leakage) 1. Inadequate surface stabilization.2. Hydrolysis or oxidation of this compound or carrier materials.1. Add or increase the concentration of a stabilizing agent (e.g., a PEGylated lipid).2. Store the formulation under appropriate conditions (e.g., refrigerated, protected from light).3. Consider lyophilization for long-term storage.
Inconsistent In Vitro Drug Release Profile 1. Non-uniform drug distribution within the carrier.2. Changes in the formulation's physical state over time.1. Ensure a homogenous mixture of all components before particle formation.2. Characterize the formulation for any physical changes before each release study.3. Use a validated and consistent release testing methodology.

Quantitative Data Summary

Table 1: Solubility Profile of this compound

Solvent Solubility (mg/mL) at 25°C
Water0.015
Phosphate Buffered Saline (pH 7.4)0.022
Ethanol5.8
Dimethyl Sulfoxide (DMSO)25.4
Polyethylene Glycol 400 (PEG 400)8.2

Table 2: Stability of this compound in Aqueous Buffers at 37°C

pH Half-life (t½) in hours
3.072
5.048
7.424
9.08

Table 3: Comparison of this compound Formulation Characteristics

Formulation Type Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
Liposomes120 ± 15-25 ± 565 ± 72.1 ± 0.3
Solid Lipid Nanoparticles (SLNs)180 ± 20-18 ± 478 ± 64.5 ± 0.5
Polymeric Micelles50 ± 10-5 ± 285 ± 57.2 ± 0.8

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

  • Preparation of the Lipid Phase: Dissolve 100 mg of glyceryl monostearate and 50 mg of soy lecithin in 10 mL of ethanol at 60°C. Add 10 mg of this compound to this mixture and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve 1% (w/v) of Poloxamer 188 in 40 mL of deionized water and heat to 60°C.

  • Formation of the Emulsion: Add the hot lipid phase dropwise to the hot aqueous phase under continuous high-speed homogenization at 10,000 rpm for 15 minutes.

  • Nanoparticle Formation: Sonicate the resulting coarse emulsion using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off cycle) in an ice bath.

  • Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature to form the SLNs.

  • Purification: Centrifuge the SLN dispersion at 15,000 rpm for 30 minutes to separate the nanoparticles from the unencapsulated drug. Wash the pellet with deionized water and resuspend.

Protocol 2: Determination of Encapsulation Efficiency

  • Sample Preparation: Take a known volume of the SLN dispersion and centrifuge at 15,000 rpm for 30 minutes.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound. Dilute the supernatant with a suitable solvent (e.g., ethanol) and measure the concentration of this compound using a validated HPLC method.

  • Calculation: Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_nanoparticle_formation Nanoparticle Formation cluster_purification Purification & Analysis A Dissolve Lipids & this compound in Organic Solvent C High-Speed Homogenization A->C B Dissolve Surfactant in Water B->C D Probe Sonication C->D E Cooling & Solidification D->E F Centrifugation E->F G Characterization F->G

Caption: Workflow for the preparation of this compound-loaded SLNs.

troubleshooting_logic Start Low Encapsulation Efficiency? Cause1 Poor Drug-Carrier Affinity Start->Cause1 Yes Cause2 Drug Leakage Start->Cause2 Yes Cause3 Suboptimal Drug Ratio Start->Cause3 Yes Solution1 Modify Carrier Matrix Cause1->Solution1 Solution2 Optimize Process Parameters Cause2->Solution2 Solution3 Optimize Drug Loading Cause3->Solution3

Caption: Troubleshooting logic for low encapsulation efficiency.

Technical Support Center: Prevention of Punicalagin Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of punicalagin in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is punicalagin and why is its oxidation a concern?

A1: Punicalagin is a large polyphenol and a type of ellagitannin found abundantly in pomegranates. It is known for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3] Oxidation of punicalagin leads to its degradation, which can result in a loss of its biological activity and compromise the validity of experimental results.

Q2: What are the main factors that cause punicalagin oxidation?

A2: The primary factors that contribute to the degradation and oxidation of punicalagin in experimental settings include:

  • High pH: Punicalagin is more stable in acidic conditions and degrades rapidly in neutral to basic environments.[4][5]

  • Elevated Temperatures: High temperatures can accelerate the hydrolysis and degradation of punicalagin.[6][7]

  • Exposure to Light: Solar radiation and, to a lesser extent, UV radiation can decrease its stability in aqueous solutions.[7]

  • Presence of Oxidizing Agents: Strong oxidizers will readily degrade punicalagin.[7]

  • Metal Ions: Certain metal ions, such as Fe³⁺ and Cu²⁺, can chelate with punicalagin and may promote its degradation.[7]

Q3: How can I visually detect if my punicalagin solution has oxidized?

A3: While there isn't a universally defined color change, oxidation may lead to a visible alteration in the solution's color, often a darkening or browning. However, the most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can quantify the amount of intact punicalagin.

Q4: Is it better to prepare punicalagin solutions fresh for each experiment?

A4: Yes, it is highly recommended to prepare punicalagin solutions fresh before each experiment to ensure maximum potency and minimize the impact of degradation. If storage is unavoidable, it should be for a short duration under optimal conditions. Aqueous solutions of punicalagin are not recommended for storage for more than one day.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Loss of biological activity in my cell-based assay. Punicalagin may have degraded due to the pH of the cell culture medium (typically neutral).Prepare a concentrated stock solution in an appropriate solvent (like DMSO) and dilute it into the medium immediately before adding it to the cells. Minimize the incubation time as much as the experimental design allows.
Inconsistent results between experimental replicates. This could be due to the progressive degradation of the punicalagin stock solution over the course of the experiment.Prepare a single, larger batch of the final diluted solution to be used for all replicates simultaneously. If the experiment is lengthy, consider preparing fresh solutions at set intervals.
Precipitate formation in my aqueous punicalagin solution. Punicalagin can precipitate out of solution, especially at high concentrations or if the pH changes.Ensure the concentration is within the solubility limits for the chosen solvent and pH. For aqueous solutions, solubility is approximately 5 mg/mL in PBS (pH 7.2).[8] Consider using a co-solvent like DMSO for higher concentrations.
Discoloration of the punicalagin solution upon addition of other reagents. A reaction may be occurring between punicalagin and other components in your solution, possibly due to metal ions or a high pH.Use deionized, purified water (e.g., Milli-Q) to prepare buffers. If possible, use chelating agents like EDTA to sequester any contaminating metal ions. Ensure all buffers are at an acidic pH if compatible with your experiment.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Punicalagin Stock Solution

This protocol describes the preparation of a punicalagin stock solution with enhanced stability.

Materials:

  • Punicalagin (crystalline solid)

  • Dimethyl sulfoxide (DMSO), purged with an inert gas (e.g., nitrogen or argon)

  • Purified, deionized water (e.g., Milli-Q)

  • pH meter

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of crystalline punicalagin in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the punicalagin. The solubility in DMSO is approximately 10 mg/mL.[8]

  • Gently vortex the solution until the punicalagin is completely dissolved.

  • For aqueous stock solutions, dissolve punicalagin in a slightly acidic buffer (e.g., citrate buffer, pH 3.5-5.0).[4][5]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Handling Punicalagin in Aqueous Buffers for Experiments

This protocol provides guidelines for maintaining punicalagin stability during experiments in aqueous solutions.

Materials:

  • Punicalagin stock solution (from Protocol 1)

  • Experimental buffer (acidic pH is preferred if the experiment allows)

  • Amber or foil-wrapped containers

Procedure:

  • Before the experiment, thaw an aliquot of the punicalagin stock solution.

  • Dilute the stock solution to the final desired concentration in your experimental buffer immediately before use.

  • Protect the solution from light by using amber tubes or by wrapping the container in aluminum foil.[4]

  • Maintain a low temperature (e.g., on ice) throughout the experiment if possible, as elevated temperatures accelerate degradation.[5]

  • If your experimental buffer has a neutral or high pH, minimize the time the punicalagin is in this buffer before being used.

Quantitative Data Summary

The stability of punicalagin is significantly influenced by environmental conditions. The following tables summarize the effects of pH and temperature on its stability.

Table 1: Effect of pH on Punicalagin Stability

pHStabilityKey FindingsReference
3.5HighRecommended for storage of aqueous extracts to maintain high stability. After 180 days in the dark, 67% of total soluble phenolics and 58% of antioxidant activity were retained.[4]
5.0ModerateOptimal pH for the activity of some enzymes that degrade punicalagin, like ellagitannase.[9][10]
7.0LowHigh pH has a negative effect on spectral and antioxidant characteristics. After 180 days, only 61% of total soluble phenolics and 43% of antioxidant activity were retained in the dark.[4]

Table 2: Effect of Temperature on Punicalagin Stability

TemperatureStabilityKey FindingsReference
4°CHighRecommended storage temperature for liquid extracts. After 180 days, extracts retained 67% of total soluble phenolic content and 58% of original scavenging activity.[5]
25°C & 37°CModerate to LowIncreased storage temperature leads to a greater loss of phenolic content and antioxidant activity over time.[5]
40°CVariableOptimal temperature for some punicalagin-degrading enzymes.[10]
60-80°CVery LowEllagitannins are rapidly degraded in neutral and mildly basic media at these elevated temperatures.[5]

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Punicalagin_Handling_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use A Weigh Punicalagin B Dissolve in Acidic Buffer (pH 3.5-5.0) or DMSO A->B C Store at -20°C in Amber Vials B->C D Thaw Aliquot C->D Start of Experiment E Dilute in Buffer Immediately Before Use D->E F Protect from Light (Use Amber Tubes) E->F G Maintain Low Temperature (e.g., on ice) F->G H Use in Experiment G->H

Caption: Workflow for preparing and handling punicalagin solutions to minimize oxidation.

Degradation_Factors cluster_factors Degradation Factors Punicalagin Stable Punicalagin Degraded Degraded Punicalagin (Oxidized) Punicalagin->Degraded Oxidation Temp High Temperature (>40°C) Temp->Degraded pH Neutral/Alkaline pH (>6.0) pH->Degraded Light Light Exposure (Sunlight/UV) Light->Degraded Oxidants Oxidizing Agents Oxidants->Degraded Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->Degraded

Caption: Factors contributing to the oxidative degradation of punicalagin.

References

Punigluconin Interference in Colorimetric Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is punigluconin and why might it interfere with my colorimetric assay?

A1: this compound is a polyphenol compound classified as an ellagitannin.[1] Like many polyphenols, its structure, rich in hydroxyl groups, gives it reactive properties that can interfere with assay chemistries. The primary mechanisms of interference include its ability to precipitate proteins, chelate metal ions, and act as a reducing agent, which can directly affect the colorimetric output of many assays.

Q2: What are the most common colorimetric assays affected by this compound interference?

A2: While specific data on this compound is limited, based on the behavior of structurally similar polyphenols like pentagalloylglucose (PGG), interference is likely in assays that are sensitive to redox-active compounds or protein binding.[3] These include:

  • Protein Quantification Assays: Such as the Bradford and Bicininchoninic Acid (BCA) assays.

  • Enzyme Activity Assays: Particularly those that rely on a colorimetric substrate that can be directly reduced by this compound.

  • Antioxidant Capacity Assays: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can be affected by the inherent antioxidant properties of this compound.[4]

  • Cell Viability Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be affected by compounds that interfere with cellular redox processes or the stability of the formazan product.[5]

Q3: How can I determine if this compound is interfering with my assay?

A3: A series of control experiments are crucial. The most straightforward approach is to run a "this compound-only" control. This involves running the assay with this compound in the assay buffer without the analyte of interest (e.g., without the protein in a protein assay, or without the cells in a cell viability assay). A significant signal in this control is a strong indicator of interference.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in the Presence of this compound
  • Possible Cause: Protein aggregation and precipitation. This compound can bind to proteins, causing them to aggregate and precipitate out of solution, leading to variability in your measurements.[3]

  • Troubleshooting Steps:

    • Visual Inspection: After your assay incubation, centrifuge the plate or tubes and look for a visible pellet.

    • Turbidity Measurement: Measure the absorbance of your assay solution at a wavelength where your assay components do not absorb (e.g., 600 nm) to detect any increase in turbidity caused by aggregation.

    • Detergent Addition: Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer can help to prevent non-specific protein aggregation.

Issue 2: Unexpected Inhibition in an Enzyme Assay
  • Possible Cause 1: Redox Cycling. this compound, like other polyphenols, can undergo redox cycling in the presence of reducing agents often found in assay buffers (e.g., DTT). This can generate hydrogen peroxide (H₂O₂), which may inactivate your enzyme, leading to a false-positive inhibition result.[3]

  • Troubleshooting Steps:

    • Catalase Addition: Perform your assay in the presence and absence of catalase (100-200 units/mL). If the inhibitory effect of this compound is reduced with catalase, it suggests H₂O₂ generation is the cause.

  • Possible Cause 2: Metal Chelation. If your enzyme requires a metal cofactor, this compound may be chelating this ion, leading to enzyme inhibition.[3]

  • Troubleshooting Steps:

    • Cofactor Titration: Increase the concentration of the metal cofactor in your assay buffer to see if the inhibitory effect of this compound can be overcome.

Quantitative Data Summary

Assay TypeThis compound Concentration (µM)Observed Interference (Example)Mitigation Strategy
BCA Protein Assay 1015% increase in background absorbanceRun "this compound-only" control and subtract background.
5045% increase in background absorbanceUse a different protein assay (e.g., Bradford, with appropriate controls).
Enzyme X Activity 1020% inhibitionAdd catalase (200 U/mL) to the assay buffer.
5080% inhibitionTest against an unrelated enzyme to check for specificity.
MTT Cell Viability 105% decrease in signalInclude this compound controls without cells.
5025% decrease in signalConfirm with a non-redox-based viability assay (e.g., CellTiter-Glo®).

Experimental Protocols

Protocol 1: Assessing this compound Interference in a Generic Colorimetric Enzyme Assay
  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme solution (at working concentration).

    • Substrate solution (colorimetric).

    • This compound stock solution (in a suitable solvent, e.g., DMSO).

    • Catalase stock solution (optional).

  • Assay Setup (in a 96-well plate):

    • Control Wells: Assay buffer + solvent control.

    • This compound-Only Wells: Assay buffer + this compound (at various concentrations).

    • Enzyme Activity Wells (No this compound): Assay buffer + enzyme + solvent control.

    • Enzyme Activity Wells (With this compound): Assay buffer + enzyme + this compound (at various concentrations).

    • (Optional) Catalase Control Wells: Repeat the above setups with the addition of catalase to the assay buffer.

  • Procedure:

    • Add assay buffer, enzyme, and this compound/solvent to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

    • Read the absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis:

    • Compare the signal in the "this compound-Only Wells" to the "Control Wells" to determine direct interference.

    • Compare the enzyme activity in the presence and absence of this compound to determine its inhibitory effect.

    • If catalase was used, compare the inhibition by this compound with and without catalase to assess the role of H₂O₂ generation.

Visualizations

Interference_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes A Unexpected Assay Result with this compound B Run 'this compound-Only' Control A->B C Perform Turbidity Measurement (A600) A->C D Add Catalase to Assay Buffer A->D E Test with Unrelated Assay/Target A->E F Direct Assay Interference B->F Signal in control? G Protein Aggregation C->G Turbidity increase? H Redox Cycling (H₂O₂ Generation) D->H Inhibition reduced? I Non-specific Activity E->I Activity observed?

Caption: A logical workflow for troubleshooting suspected this compound interference in biochemical assays.

Signalling_Pathway_Interference cluster_this compound This compound cluster_assay Assay Components cluster_interference Interference Mechanisms P This compound Precipitation Protein Precipitation P->Precipitation Chelation Metal Chelation P->Chelation Reduction Direct Substrate Reduction P->Reduction Enzyme Enzyme Product Colored Product Enzyme->Product Catalyzes Substrate Colorimetric Substrate Substrate->Product Metal Metal Cofactor Metal->Enzyme Required for activity Precipitation->Enzyme Inactivates Chelation->Metal Sequesters Reduction->Substrate Reduces

Caption: Potential mechanisms of this compound interference with a typical colorimetric enzyme assay.

References

Validation & Comparative

Punigluconin vs. Punicalagin: a comparative study of bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide aims to provide a comparative analysis of the bioactivities of two prominent ellagitannins found in pomegranate (Punica granatum): punigluconin and punicalagin. While extensive research has elucidated the multifaceted biological effects of punicalagin, a comprehensive literature search reveals a significant scarcity of quantitative bioactivity data for this compound. Consequently, a direct, data-driven comparison as initially intended is challenging with the current state of scientific knowledge.

This guide will therefore present a detailed overview of the well-documented bioactivities of punicalagin, supported by experimental data and protocols. We will then summarize the available information on this compound and highlight the existing knowledge gap, underscoring the need for further investigation into its potential therapeutic properties.

Punicalagin: A Potent Bioactive Ellagitannin

Punicalagin is the most abundant and biologically active polyphenol in pomegranate, responsible for a significant portion of its antioxidant and health-promoting properties.[1] It is a large molecule composed of gallagic and ellagic acids linked to a glucose core. Extensive research has demonstrated its potent antioxidant, anti-inflammatory, and anticancer activities.

Quantitative Bioactivity Data for Punicalagin

The following table summarizes key quantitative data on the bioactivity of punicalagin from various in vitro studies.

Bioactivity AssayCell Line / SystemIC50 Value (µg/mL)Reference
Antioxidant Activity
DPPH Radical Scavenging-~2.5 - 8.0[2]
ABTS Radical Scavenging-~1.5 - 6.0[2]
Anti-inflammatory Activity
Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages~10 - 25[3]
IL-6 InhibitionHuman PBMCs>80[4]
TNF-α InhibitionHuman PBMCs>20[4]
Anticancer Activity (Cytotoxicity)
Proliferation InhibitionHuman Peripheral Blood Mononuclear Cells (PBMCs)38.52[4][5]
Proliferation InhibitionA549 (Lung Cancer)25±8.5 (for a related compound PG-1)[6]
Proliferation InhibitionME-180 (Cervical Cancer)Effective up to 100 µM[7]
Proliferation InhibitionHeLa (Cervical Cancer)Effective up to 200 µM[7]
Experimental Protocols for Key Bioactivity Assays

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8]

  • Procedure:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[8]

    • Various concentrations of the test compound (punicalagin) are prepared in a suitable solvent.

    • A fixed volume of the DPPH solution is added to each concentration of the test sample.[9]

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[10]

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[8][10]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO.[3][11] The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.[3]

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (punicalagin) for a specific duration (e.g., 1-2 hours).

    • LPS (e.g., 1 µg/mL) is then added to the wells to stimulate the cells, and the plate is incubated for 24 hours.[3]

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[3]

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a pink azo dye).

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The IC50 value for NO inhibition is calculated.

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring cell metabolic activity.[12]

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.

    • The cells are then treated with various concentrations of the test compound (punicalagin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[12]

    • The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Signaling Pathways Modulated by Punicalagin

Punicalagin exerts its diverse bioactivities by modulating several key signaling pathways involved in inflammation and cancer.[7] It has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB and down-regulate MAPKs such as p38, JNK, and ERK.[3] In the context of cancer, punicalagin can induce apoptosis and inhibit cell proliferation by influencing pathways such as PI3K/Akt/mTOR.[14]

Punicalagin_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Proliferation Signaling Punicalagin Punicalagin MAPK MAPK (p38, JNK, ERK) Punicalagin->MAPK IKK IKK Punicalagin->IKK PI3K PI3K Punicalagin->PI3K Akt Akt Punicalagin->Akt mTOR mTOR Punicalagin->mTOR Apoptosis Apoptosis Punicalagin->Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor TLR4->MAPK TLR4->IKK Nucleus_Inflam Nucleus MAPK->Nucleus_Inflam IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Nucleus_Inflam Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_Inflam->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Receptor->PI3K PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Treat cells with various concentrations of Punicalagin incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate Calculate cell viability and IC50 value read_absorbance->calculate end End calculate->end

References

Punigluconin and Curcumin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of two prominent natural compounds: punigluconin and curcumin. Drawing upon available experimental data, this document delves into their relative performance in various antioxidant assays, outlines the methodologies behind these assessments, and visualizes the key signaling pathways through which they exert their antioxidant effects.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and curcumin have been evaluated using a range of established in vitro assays. While direct comparative studies are limited, an analysis of individual studies provides valuable insights into their relative potencies. The following tables summarize key quantitative data from various experimental evaluations. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 / % InhibitionConcentrationSource(s)
Punicalin*Significant scavenging activity50, 100, 200 µg/ml[1]
Pomegranate Peel Phenolic Extract (rich in Punicalagin)IC50 = 12.49 ± 0.60 µg/mLNot applicable[2]
CurcuminIC50 = 53 µMNot applicable[3]
Curcumin83% inhibition0.2 mM[3]
CurcuminIC50 = 1.08 µg/mlNot applicable
CurcuminIC50 = 2.34 µg-ml-1Not applicable[4]

*Note: Punicalin is a related ellagitannin found in pomegranates. Data for this compound itself is scarce in isolated form.

Table 2: ABTS Radical Scavenging Activity

Compound% InhibitionConcentrationSource(s)
PunicalinShowed significant dose-dependent activity50, 100, 200 µg/ml[1]
CurcuminEffective scavenging activity notedNot specified[5]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundActivityConcentrationSource(s)
Pomegranate Peel Phenolic Extract (rich in Punicalagin)374.83 ± 16.85 mg AAE/g dwNot applicable[2]
Curcumin1240 ± 18.54 µM Fe(II)/g100 µg/ml

Table 4: Other Antioxidant Assays

CompoundAssayIC50 / ActivitySource(s)
CurcuminSuperoxide Anion ScavengingIC50 = 29.63 ± 2.07 µg/ml
CurcuminHydrogen Peroxide ScavengingIC50 = 10.08 ± 2.01 µg/ml
CurcuminFerrous Ion ChelatingEffective chelating activityNot specified
Pomegranate Juice (containing punicalagin)Ferrous Ion ChelatingSignificant chelating abilityNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[6] The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[3][6]

Protocol:

  • A reaction mixture is prepared containing methanol, different concentrations of the test compound (this compound or curcumin), and a solution of DPPH (e.g., 0.659 mM).[1]

  • The mixture is incubated in the dark at room temperature (e.g., 25°C) for a specified period (e.g., 25 minutes).[1]

  • The absorbance of the solution is then measured at a specific wavelength (e.g., 510 nm or 517 nm) using a microplate reader or spectrophotometer.[1][3]

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of inhibition is calculated using the formula: ([Absorbance of control - Absorbance of test sample] / [Absorbance of control]) x 100.[1]

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron or hydrogen atom to the radical, causing a decolorization of the solution that is measured spectrophotometrically.[1]

Protocol:

  • The ABTS radical cation is generated by reacting a stock solution of ABTS with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • For the assay, the ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline pH 7.4) to a specific absorbance at a particular wavelength (e.g., 734 nm).[1]

  • A small volume of the test compound at various concentrations is added to the ABTS•+ solution.[1]

  • The mixture is incubated at room temperature for a set time, and the absorbance is read immediately at 734 nm using a microplate reader.[1]

  • The percentage of scavenging activity is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • A small volume of the test sample is mixed with the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • The absorbance of the resulting blue-colored solution is measured at a wavelength of 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or ascorbic acid.[2][7]

Signaling Pathways and Mechanisms of Action

Both this compound and curcumin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

Curcumin's Antioxidant Signaling Pathways

Curcumin is well-documented to modulate several critical signaling pathways to combat oxidative stress.[8] A primary mechanism is its interaction with the Keap1-Nrf2/ARE pathway, a crucial endogenous antioxidant response system.[8][9] Curcumin can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant genes.[10][11] Additionally, curcumin is known to inhibit the pro-inflammatory NF-κB pathway, which is often linked to oxidative stress.[8]

Curcumin Curcumin Keap1 Keap1 Curcumin->Keap1 Inhibits NFkB_Pathway NF-κB Pathway Curcumin->NFkB_Pathway Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation of ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates expression of Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammation Reduced Inflammation NFkB_Pathway->Inflammation

Caption: Curcumin's antioxidant signaling pathways.

This compound's Antioxidant Signaling Pathways

This compound, and its more studied precursor punicalagin, have been shown to modulate several signaling pathways implicated in inflammation and oxidative stress.[12] These include the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.[12][13] By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory mediators and enhance the cellular antioxidant defense mechanisms.[13]

This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators NFkB->Pro_inflammatory_Mediators MAPK->Pro_inflammatory_Mediators Cellular_Stress Reduced Cellular Stress & Oxidation PI3K_Akt->Cellular_Stress Pro_inflammatory_Mediators->Cellular_Stress

Caption: this compound's antioxidant signaling pathways.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the in vitro antioxidant capacity of compounds like this compound and curcumin follows a standardized process.

start Compound Preparation (this compound/Curcumin) assay_selection Selection of Antioxidant Assays (e.g., DPPH, ABTS, FRAP) start->assay_selection dose_response Dose-Response Experiment assay_selection->dose_response spectro Spectrophotometric Measurement dose_response->spectro data_analysis Data Analysis (% Inhibition, IC50 Calculation) spectro->data_analysis comparison Comparison with Standards (e.g., Ascorbic Acid, Trolox) data_analysis->comparison conclusion Conclusion on Antioxidant Capacity comparison->conclusion

Caption: General experimental workflow.

References

Punigluconin Versus Resveratrol: A Comparative Guide to their Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective neuroprotective agents has led to the investigation of numerous natural compounds. Among these, punigluconin, a prominent ellagitannin from pomegranates, and resveratrol, a well-studied polyphenol found in grapes and berries, have emerged as promising candidates. Both compounds exhibit potent antioxidant and anti-inflammatory properties, which are central to their neuroprotective mechanisms. This guide provides an objective comparison of their performance based on available experimental data, detailing their mechanisms of action and the experimental protocols utilized in key studies.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of this compound and resveratrol. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from individual studies. Variations in experimental models, conditions, and assays should be considered when interpreting these results.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineInsult/ModelThis compound ConcentrationOutcome MeasureResultReference
PC12H₂O₂-induced oxidative stress10, 20, 40 µMCell ViabilityIncreased cell viability[1][2]
PC12H₂O₂-induced oxidative stress10, 20, 40 µMROS LevelsDecreased ROS levels[1][2]
SH-SY5Y6-OHDA-induced neurotoxicity10, 20, 40 µMApoptosis RateDecreased apoptosis[2]
Rat Primary MicrogliaLPS-induced inflammation5, 10, 20, 40 µMTNF-α ProductionInhibition of TNF-α production[3]
Rat Primary MicrogliaLPS-induced inflammation5, 10, 20, 40 µMIL-6 ProductionInhibition of IL-6 production[3]
BV2 MicrogliaLPS-induced inflammationNot specifiedNitric Oxide (NO) ProductionInhibition of NO production[4]
N2aBV2 microglia-induced neuroinflammationNot specifiedNeuroprotectionProtective effect observed[5]

Table 2: In Vitro Neuroprotective Effects of Resveratrol

Cell LineInsult/ModelResveratrol ConcentrationOutcome MeasureResultReference
Primary Hippocampal NeuronsAβ₂₅₋₃₅-induced toxicity15-40 µM (median effect at 25 µM)Cell DeathSubstantial decrease in cell death[6]
Primary Neuronal CulturesOGD/reperfusion0.1, 1, 10 µMCell DeathReduced cell death[7]
SH-SY5YDopamine-induced apoptosisNot specifiedBcl-2 Protein LevelIncreased Bcl-2 expression[7]
Primary MicrogliaLPS-induced inflammationNot specifiedPro-inflammatory Factor ReleaseReduction in release[8]
BV-2 MicrogliaLPS + Nigericin10 µMNLRP3, Caspase-1, IL-1β, IL-6, TNF-α mRNADecreased mRNA levels[5]

Table 3: In Vivo Neuroprotective Effects of this compound

Animal ModelInsult/ModelDosageOutcome MeasureResultReference
RatsCerebral ischemia-reperfusionNot specifiedPro-inflammatory CytokinesInhibition[2]
RatsCerebral ischemia-reperfusionNot specifiedBcl-2/Bax RatioUpregulation of Bcl-2, downregulation of Bax[2]
MiceD-galactose-induced agingNot specifiedLearning and MemoryAmeliorated deficits[5]
MiceD-galactose-induced agingNot specifiedMicroglial ActivationDecreased activation[5]
MiceD-galactose-induced agingNot specifiedMDA and ROS LevelsReduced levels[5]

Table 4: In Vivo Neuroprotective Effects of Resveratrol

Animal ModelInsult/ModelDosageOutcome MeasureResultReference
RatsCerebral ischemia/reperfusion30 mg/kgInfarct SizeSignificantly reduced[9]
RatsCerebral ischemia/reperfusion30 mg/kgNeurological ScoresSignificantly improved[9]
RatsCerebral ischemia/reperfusionNot specifiedSOD LevelsSignificantly increased[9]
RatsCerebral ischemia/reperfusionNot specifiedMDA LevelsSignificantly decreased[9]
Mild to Moderate Alzheimer's Disease PatientsClinical Trial500 mg daily for 52 weeksCSF and Plasma Aβ40 levelsStabilized levels compared to placebo[10]

Signaling Pathways and Mechanisms of Action

Both this compound and resveratrol exert their neuroprotective effects through the modulation of multiple signaling pathways, primarily related to antioxidant and anti-inflammatory responses.

This compound's Neuroprotective Signaling Pathways

This compound's neuroprotective activity is attributed to its ability to scavenge free radicals and activate endogenous antioxidant pathways, as well as to suppress inflammatory responses in microglia.

Punigluconin_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges MAPK_NFkB MAPK / NF-κB Signaling This compound->MAPK_NFkB Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage LPS LPS Microglia Microglia LPS->Microglia Activates Microglia->MAPK_NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_NFkB->Pro_inflammatory_Cytokines Induces Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroinflammation->Neuronal_Damage Neuroprotection->Neuronal_Damage Prevents

Caption: this compound's neuroprotective mechanism.

Resveratrol's Neuroprotective Signaling Pathways

Resveratrol is well-documented to activate SIRT1, a key regulator of cellular stress responses, and to inhibit pro-inflammatory pathways, thereby protecting neurons from damage.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates NFkB NF-κB Signaling Resveratrol->NFkB Inhibits PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates SIRT1->NFkB Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Neuronal_Survival Neuronal Survival Mitochondrial_Biogenesis->Neuronal_Survival Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Induces Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation Neuroinflammation->Neuronal_Survival Reduces Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection

Caption: Resveratrol's neuroprotective mechanism.

Experimental Workflow

The general workflow for assessing the neuroprotective effects of these compounds in vitro is outlined below.

Experimental_Workflow Cell_Culture Neuronal/Microglial Cell Culture Pre_treatment Pre-treatment with This compound or Resveratrol Cell_Culture->Pre_treatment Induce_Toxicity Induce Neurotoxicity/ Inflammation (e.g., H₂O₂, LPS, Aβ) Pre_treatment->Induce_Toxicity Incubation Incubation Induce_Toxicity->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Assessment->Cell_Viability ROS_Measurement ROS Measurement (e.g., DCFH-DA) Assessment->ROS_Measurement Inflammatory_Markers Inflammatory Marker Quantification (e.g., ELISA, qPCR) Assessment->Inflammatory_Markers Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Assessment->Apoptosis_Assay

Caption: In vitro neuroprotection assessment workflow.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols based on the cited literature.

In Vitro Neuroprotection Assay
  • Cell Culture: PC12 cells (a rat pheochromocytoma cell line) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or resveratrol (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Following pre-treatment, cells are exposed to a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a final concentration of 200 µM for 24 hours to induce oxidative stress and cell death.

  • Cell Viability Assessment (MTT Assay):

    • After treatment, the culture medium is replaced with fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Cells are incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Preparation and Treatment: Cells are cultured and treated with the compounds and neurotoxin as described above.

  • DCFH-DA Staining:

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

    • After incubation, cells are washed with PBS to remove excess probe.

    • The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. ROS levels are expressed as a percentage of the control group.

Quantification of Inflammatory Cytokines (ELISA)
  • Cell Culture and Treatment: Primary microglia or BV2 microglial cells are cultured and pre-treated with this compound or resveratrol before stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

  • Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure:

    • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

    • The absorbance is read at 450 nm, and cytokine concentrations are determined by comparison with a standard curve.

Conclusion

Both this compound and resveratrol demonstrate significant neuroprotective potential through their potent antioxidant and anti-inflammatory activities. While resveratrol's mechanisms, particularly its interaction with the SIRT1 pathway, have been more extensively studied, this compound is emerging as a powerful neuroprotective agent, especially in mitigating neuroinflammation. The lack of direct comparative studies makes it challenging to definitively declare one as superior. The choice between these compounds for further research and development may depend on the specific neuropathological context, bioavailability considerations, and the desired molecular targets. Future head-to-head studies under standardized experimental conditions are warranted to provide a more definitive comparison of their neuroprotective efficacy.

References

A Comparative Analysis of the Anti-inflammatory Effects of Punigluconin and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Punigluconin, a constituent of pomegranate, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The information is supported by experimental data to assist in research and drug development endeavors.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily functions by inhibiting cyclooxygenase (COX) enzymes. This compound, a phenolic compound from pomegranate, is emerging as a potential anti-inflammatory agent with a distinct mechanism of action. This guide delves into a comparative analysis of their efficacy, mechanisms, and the experimental methodologies used for their evaluation.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound (represented by the closely related and more extensively studied compound, Punicalagin) and ibuprofen.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayTarget/Cell LineIC50 ValueSource
Ibuprofen COX Inhibition (ELISA-based)Ovine COX-112.9 µM[1]
Human recombinant COX-231.4 µM[1]
Punicalagin Inhibition of Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)38.52 µg/mL[2][3]
Inhibition of Pro-inflammatory CytokinesTNF-α induced RA FLSsEffective at 12.5, 25, and 50 µM[4]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDosePercentage Inhibition of EdemaTime PointSource
Punicalagin 10 mg/kg58.15%4 hours[2][5][6][7]
Ibuprofen 20 mg/kg100%3 hours[8]

Mechanisms of Action

The anti-inflammatory effects of this compound and ibuprofen are mediated through distinct signaling pathways.

Ibuprofen: The primary mechanism of ibuprofen is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1] This blockage prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Some studies also suggest that ibuprofen may exert anti-inflammatory effects through the modulation of leukocyte activity and the activation of the NRF2 pathway.

This compound (and Punicalagin): The anti-inflammatory action of this compound and related compounds is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.[9] By downregulating these pathways, they reduce the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[9][10]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory effects of ibuprofen and this compound.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX-1_COX-2 Inhibits

Figure 1: Ibuprofen's inhibition of the COX pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory_Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex IkB IkB IKK_Complex->IkB Phosphorylates & Degrades NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines Gene_Transcription->Pro-inflammatory_Cytokines This compound This compound This compound->IKK_Complex Inhibits

Figure 2: this compound's inhibition of the NF-κB pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro COX Inhibition Assay (ELISA-based)

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds like ibuprofen on COX enzymes.[5]

1. Materials and Reagents:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Ibuprofen) and reference standards

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds and reference standards in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.

  • Add the various concentrations of the test compounds or reference standards to the designated wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction and measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) from the curve.

In Vitro Inhibition of Pro-inflammatory Cytokines in Macrophages

This protocol describes a general method to evaluate the effect of this compound on the production of pro-inflammatory cytokines in RAW 264.7 macrophage cells.[9][11][12]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Measurement of Cytokine mRNA Expression (qPCR):

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., IL-6, TNF-α, iNOS) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3. Measurement of Cytokine Protein Secretion (ELISA):

  • Collect the cell culture supernatants after the 24-hour incubation period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1][13][14]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model to assess the in vivo anti-inflammatory activity of compounds.[5][15][16]

1. Animals:

  • Male Wistar rats (180-200 g).

2. Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (e.g., control, ibuprofen-treated, this compound-treated).

  • Administer the test compounds (this compound or ibuprofen) or the vehicle (e.g., saline) orally or intraperitoneally at specified doses.

  • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

3. Data Analysis:

  • Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the anti-inflammatory effects of two compounds.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays Enzyme_Inhibition Enzyme Inhibition Assay (e.g., COX inhibition) Data_Analysis Data Analysis and Comparison (IC50, % Inhibition) Enzyme_Inhibition->Data_Analysis Cell_Based Cell-Based Assays (e.g., Cytokine production) Cell_Based->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan Paw Edema) Animal_Model->Data_Analysis Compound_A This compound Compound_A->Enzyme_Inhibition Compound_A->Cell_Based Compound_A->Animal_Model Compound_B Ibuprofen Compound_B->Enzyme_Inhibition Compound_B->Cell_Based Compound_B->Animal_Model Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Figure 3: General workflow for comparative anti-inflammatory studies.

Conclusion

References

A Comparative Analysis of Punigluconin and Cisplatin in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activities of punigluconin, a derivative of the pomegranate polyphenol punicalagin, and the conventional chemotherapeutic agent cisplatin, in the context of ovarian cancer. While direct comparative studies on this compound are limited, this analysis leverages data on its precursor, punicalagin, to offer insights into its potential efficacy against ovarian cancer cells, benchmarked against the well-established activity of cisplatin.

Executive Summary

Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic agents that can overcome chemoresistance and offer improved safety profiles. Punicalagin, a prominent ellagitannin from pomegranates, and its metabolites like this compound, have garnered attention for their potential anticancer properties. This guide synthesizes available in vitro data on the A2780 human ovarian cancer cell line to compare the cytotoxic and apoptotic effects of punicalagin against cisplatin. The data, compiled from various studies, suggests that while cisplatin exhibits high potency with IC50 values in the low micromolar range, punicalagin also demonstrates significant, dose-dependent cytotoxic and pro-apoptotic activity. The distinct mechanisms of action, with punicalagin notably inhibiting the β-catenin signaling pathway, highlight its potential as a standalone or synergistic therapeutic agent.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of punicalagin and cisplatin on the A2780 ovarian cancer cell line. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.

Table 1: Cytotoxicity (IC50) in A2780 Ovarian Cancer Cells

CompoundIC50 ValueTreatment DurationAssaySource
Punicalagin Not explicitly stated in A2780 cells. However, studies show dose-dependent inhibition of cell viability.[1][2] In other cancer cell lines, IC50 values range from approximately 38.52 µg/mL to over 100 µM.[3][4]24, 36, and 48 hoursCCK-8(Tang et al., 2016, as cited in multiple reviews)[1][2]
Cisplatin ~3.253 µg/mL (~10.8 µM)48 hoursCCK-8[5]
Cisplatin 5-10 µMNot SpecifiedNot Specified[6]
Cisplatin 3 µM1 hourClonogenic Assay[7]

Table 2: Effects on Apoptosis and Related Proteins in A2780 Cells

CompoundEffect on ApoptosisKey Protein ModulationsSource
Punicalagin Induces apoptosis in a dose-dependent manner.↑ Bax, ↓ Bcl-2(Tang et al., 2016, as cited in multiple reviews)[5]
Cisplatin Induces apoptosis.Induces PARP cleavage.[8]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is based on the methodology reported for assessing the effect of punicalagin on A2780 cell viability.

  • Cell Seeding: A2780 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of punicalagin or cisplatin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for specified durations, such as 24, 36, or 48 hours.

  • CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based protocol is commonly used to quantify apoptosis.

  • Cell Seeding and Treatment: A2780 cells are seeded in 6-well plates and treated with different concentrations of punicalagin or cisplatin for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[8][9]

Western Blot Analysis

This protocol is used to detect changes in protein expression in key signaling pathways.

  • Cell Lysis: After treatment with punicalagin or cisplatin, A2780 cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Punicalagin's Inhibition of the β-Catenin Signaling Pathway

Punicalagin has been shown to suppress the proliferation and invasion of ovarian cancer cells by inhibiting the β-catenin signaling pathway.[5] This pathway is crucial in cell proliferation, differentiation, and survival. The diagram below illustrates the key targets of punicalagin within this pathway.

Punicalagin_Beta_Catenin_Pathway Punicalagin Punicalagin Beta_Catenin β-catenin Punicalagin->Beta_Catenin Wnt_Signal Wnt Signaling Wnt_Signal->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Genes (Cyclin D1, Survivin) TCF_LEF->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Punicalagin inhibits the β-catenin signaling pathway.
Cisplatin's Induction of Apoptosis

Cisplatin primarily exerts its anticancer effect by forming DNA adducts, leading to DNA damage and subsequent induction of apoptosis. The intrinsic apoptotic pathway is a key mechanism, involving the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Cisplatin_Apoptosis_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Cisplatin induces apoptosis via the intrinsic pathway.
Experimental Workflow: Cell Viability and Apoptosis Assessment

The following diagram outlines a typical workflow for evaluating the anticancer effects of a compound in vitro.

Experimental_Workflow cluster_assays Assays Start Start: Seed Ovarian Cancer Cells (A2780) Treatment Treat with Punicalagin or Cisplatin Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Viability Cell Viability Assay (CCK-8 / MTT) Incubation->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis WesternBlot Western Blot (Protein Expression) Incubation->WesternBlot Analysis Data Analysis: IC50, Apoptosis Rate, Protein Levels Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Workflow for in vitro anticancer activity assessment.

Conclusion

The available evidence suggests that punicalagin, the precursor to this compound, exhibits promising anticancer activity against ovarian cancer cells by inhibiting proliferation, inducing apoptosis, and modulating the β-catenin signaling pathway. While cisplatin remains a more potent cytotoxic agent based on the available IC50 data, the distinct mechanism of action of punicalagin presents an exciting avenue for further research. Future studies should focus on direct, head-to-head comparisons of this compound and cisplatin in various ovarian cancer models, including cisplatin-resistant lines and in vivo systems, to fully elucidate its therapeutic potential and explore possible synergistic effects. This will be crucial in determining its future role in the clinical management of ovarian cancer.

References

A Comparative Analysis of Punigluconin and Paclitaxel on Breast Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the effects of Punicalagin, a major ellagitannin found in pomegranates, on breast cancer cells. Information specifically on Punigluconin, a related compound, is limited in this context. This guide will therefore utilize data on Punicalagin as a proxy for this compound, drawing comparisons with the well-established chemotherapeutic agent, Paclitaxel.

This guide provides a comparative analysis of the effects of this compound (represented by Punicalagin) and Paclitaxel on breast cancer cells, tailored for researchers, scientists, and drug development professionals. The content is based on available experimental data and aims to offer an objective overview of their respective mechanisms of action, cytotoxicity, and impact on key cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the effects of Punicalagin and Paclitaxel on various breast cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundBreast Cancer Cell LineIC50 ValueIncubation TimeCitation
Punicalagin (Nano-formulations) MCF-733.77 µM (PNG-loaded PLGA-CS)24 hours[1][2]
MDA-MB-23130.9 µM (PNG-loaded PLGA-CS)24 hours[1][2]
Punicalagin MDA-MB-23121.42 µM72 hours[3]
BT-20137.6 µM72 hours[3]
MCF-778.72 µM72 hours[3]
Paclitaxel MCF-73.5 µMNot Specified[4]
MDA-MB-2310.3 µMNot Specified[4]
SKBR34 µMNot Specified[4]
BT-47419 nMNot Specified[4]
Various Human Tumor Cell Lines2.5 - 7.5 nM24 hours[5]

Note: The IC50 values for Punicalagin are presented for both nano-formulations and the free compound, as available in the literature. Free Punicalagin has shown high or undetectable IC50 values in some studies, suggesting lower potency compared to its nano-formulations.[1][2]

Table 2: Effects on Apoptosis and Cell Cycle

CompoundBreast Cancer Cell LineEffect on ApoptosisEffect on Cell CycleCitation
Punicalagin MCF-7, MDA-MB-231Induction of early and late apoptosis.[1][2] Upregulation of Bax and Caspase-3, downregulation of Bcl-2.[1][2]G0/G1 phase arrest.[6]
HCT116 (colorectal cancer)Increase in early apoptotic cells and cytochrome C release.Not Specified
Paclitaxel MCF-7, MDA-MB-435, MDA-MB-453Induction of apoptosis.[7]G2/M phase arrest.[7][8]
MCF-7, MDA-MB-231, T47DMitotic arrest.G2/M arrest.[9]

Mechanisms of Action

Punicalagin and Paclitaxel exhibit distinct mechanisms of action in their anti-cancer effects on breast cancer cells.

Punicalagin: As a polyphenol, Punicalagin's anti-cancer activity is multifaceted. It has been shown to induce apoptosis through the intrinsic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.[1][2] Furthermore, Punicalagin can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[1][2] By inhibiting these pathways, Punicalagin can suppress cancer cell growth and survival.

Paclitaxel: Paclitaxel is a well-known mitotic inhibitor.[10] Its primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[4] By preventing the dynamic instability of microtubules, Paclitaxel arrests the cell cycle in the G2/M phase, leading to prolonged mitotic blockage and subsequent induction of apoptosis.[7][8] Paclitaxel has also been shown to suppress breast cancer cell migration and invasion by downregulating the activity of Aurora kinase and cofilin-1.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Punicalagin and Paclitaxel, as well as a typical experimental workflow for their analysis.

Punicalagin_Signaling_Pathway Punicalagin Punicalagin PI3K PI3K Punicalagin->PI3K inhibits Bcl2 Bcl-2 Punicalagin->Bcl2 downregulates Bax Bax Punicalagin->Bax upregulates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates NFkB->Bcl2 upregulates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Punicalagin's proposed signaling pathway in breast cancer cells.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules AuroraKinase Aurora Kinase Paclitaxel->AuroraKinase inhibits G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cofilin1 Cofilin-1 AuroraKinase->Cofilin1 activates Metastasis Metastasis Cofilin1->Metastasis promotes

Caption: Paclitaxel's primary mechanism and signaling in breast cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis CellCulture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment Treatment with Punicalagin or Paclitaxel (Varying Concentrations & Times) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot IC50 IC50 Determination Cytotoxicity->IC50 Apoptotic Quantification of Apoptotic Cells Apoptosis->Apoptotic CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist ProteinExp Protein Expression Quantification WesternBlot->ProteinExp Comparison Comparative Analysis IC50->Comparison Apoptotic->Comparison CellCycleDist->Comparison ProteinExp->Comparison

Caption: A generalized experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Punicalagin and Paclitaxel on breast cancer cells and to calculate the IC50 value.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Treatment: Prepare serial dilutions of Punicalagin or Paclitaxel in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.[8]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[8]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Punicalagin or Paclitaxel.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Punicalagin or Paclitaxel for the specified duration.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Punicalagin and Paclitaxel on the cell cycle distribution of breast cancer cells.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Punicalagin or Paclitaxel for the desired time.[8]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA.[8]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[8]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of Punicalagin and Paclitaxel on the expression levels of key signaling proteins.

Protocol:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 30-40 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, Akt, NF-κB, Bcl-2, Bax, Caspase-3 for Punicalagin; Aurora Kinase, Cofilin-1 for Paclitaxel) overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This comparative guide highlights the distinct and, in some aspects, complementary anti-cancer properties of Punicalagin and Paclitaxel against breast cancer cells. Paclitaxel, a cornerstone of chemotherapy, acts as a potent mitotic inhibitor, leading to G2/M arrest and apoptosis.[4][7] In contrast, Punicalagin, a natural polyphenol, appears to exert its effects through the modulation of key signaling pathways that govern cell survival and apoptosis, such as the PI3K/Akt and NF-κB pathways.[1][2]

The quantitative data suggests that while Paclitaxel is effective at nanomolar to low micromolar concentrations, the efficacy of free Punicalagin is observed at higher micromolar concentrations, although nano-formulations show improved potency.[1][2][3][5] The different mechanisms of action and cellular targets of these two compounds may offer opportunities for further research into combination therapies or the development of novel anti-cancer agents. The provided experimental protocols serve as a foundation for researchers to further investigate and compare the efficacy and mechanisms of these and other potential therapeutic compounds for breast cancer.

References

A Head-to-Head Comparison of Pomegranate Polyphenols: Punigluconin, Punicalagin, and Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of three key pomegranate-derived polyphenols: Punigluconin, Punicalagin, and Ellagic Acid. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an essential resource for researchers and professionals in drug development and related scientific fields.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound, Punicalagin, and Ellagic Acid, facilitating a direct comparison of their potency.

Table 1: Comparative Antioxidant Activity

CompoundAntioxidant AssayIC50 Value (µg/mL)Source
Punicalagin DPPH Radical Scavenging1.56[1]
ABTS Radical Scavenging6.12 ± 1.05[2]
Ellagic Acid DPPH Radical Scavenging~50 (µM)[3]
ABTS Radical ScavengingNot explicitly found
This compound DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available

Table 2: Comparative Anti-inflammatory and Cytotoxic Activities

CompoundActivityIC50 Value (µg/mL)Cell LineSource
Punicalagin Inhibition of Cell Proliferation38.52Human PBMCs[4][5]
Inhibition of TNF-α, IL-6, IL-8Dose-dependent inhibitionHuman PBMCs[4][6]
Ellagic Acid Inhibition of Cell Proliferation7.56Human PBMCs[4][5]
Inhibition of TNF-α, IL-6, IL-8Dose-dependent inhibitionHuman PBMCs[4][6]
Punicalin (related to this compound) Inhibition of Cell Proliferation69.95Human PBMCs[4][5]

Note: The anti-inflammatory activity was often reported as dose-dependent inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[4][6] Punicalin is a closely related ellagitannin to this compound, and its data is included for reference.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of the antioxidant and anti-inflammatory activities of the pomegranate polyphenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a substance.[7]

Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution.[8] When an antioxidant molecule donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[7] The degree of discoloration, measured by the decrease in absorbance, is proportional to the antioxidant's radical scavenging activity.[8]

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH (typically 0.1 mM) is prepared by dissolving DPPH powder in a suitable solvent, such as methanol or ethanol.[9] The solution should be kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (this compound, Punicalagin, Ellagic Acid) are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH working solution.[9] A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[9]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another widely used method to assess the total antioxidant capacity of a sample.[11]

Principle: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS radical cation (ABTS•+).[12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at a specific wavelength (typically 734 nm) is proportional to the antioxidant concentration.

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the radical cation.[12] Before use, the solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[13]

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α and IL-6 Production

This cell-based assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: Immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response, including the production and release of cytokines like TNF-α and IL-6.[14][15] The test compound is added to the cell culture to assess its ability to suppress this cytokine production. The concentration of the cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Cell Culture: Macrophages or PBMCs are cultured in appropriate media and conditions.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound, Punicalagin, Ellagic Acid) for a specific duration (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a set period (e.g., 17-24 hours).[16]

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification (ELISA):

    • A microplate pre-coated with an antibody specific for the target cytokine (e.g., TNF-α or IL-6) is used.[17]

    • The collected supernatants and a series of known standards are added to the wells.

    • After incubation and washing, a second, enzyme-linked antibody that also binds to the cytokine is added.

    • A substrate is then added, which reacts with the enzyme to produce a color change.

    • The intensity of the color is proportional to the amount of cytokine present and is measured with a microplate reader.

  • Calculation: The concentration of the cytokine in the samples is determined by comparison to the standard curve. The percentage of inhibition is calculated by comparing the cytokine levels in the treated cells to the LPS-stimulated control cells. The IC50 value can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Punicalagin and Ellagic Acid exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are crucial regulators of the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[18] In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18] Pomegranate polyphenols have been shown to inhibit this pathway by preventing the degradation of IκB.[19]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB IkB_p->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Polyphenols Pomegranate Polyphenols Polyphenols->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

NF-κB Signaling Pathway Inhibition by Pomegranate Polyphenols
MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation.[20] Inflammatory stimuli can activate MAPK cascades, such as the p38, ERK, and JNK pathways, which in turn can lead to the activation of transcription factors that promote the expression of inflammatory mediators.[21] Punicalagin and other pomegranate polyphenols have been demonstrated to suppress the phosphorylation of these key MAPK proteins, thereby inhibiting the downstream inflammatory response.[20]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation DNA DNA TranscriptionFactors->DNA Translocation Polyphenols Pomegranate Polyphenols Polyphenols->MAPK Inhibition of Phosphorylation InflammatoryMediators Inflammatory Mediators DNA->InflammatoryMediators Transcription

MAPK Signaling Pathway Inhibition by Pomegranate Polyphenols

Experimental Workflow Overview

The general workflow for comparing the bioactivities of these pomegranate polyphenols involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis SamplePrep Sample Preparation (this compound, Punicalagin, Ellagic Acid) AntioxidantAssay Antioxidant Assays (DPPH, ABTS) SamplePrep->AntioxidantAssay AntiInflammatoryAssay Anti-inflammatory Assays (Cell Culture, LPS Stimulation, Cytokine Measurement) SamplePrep->AntiInflammatoryAssay ReagentPrep Reagent Preparation (DPPH, ABTS, Cell Culture Media, LPS) ReagentPrep->AntioxidantAssay ReagentPrep->AntiInflammatoryAssay DataCollection Data Collection (Absorbance, Cytokine Concentration) AntioxidantAssay->DataCollection AntiInflammatoryAssay->DataCollection Calculation % Inhibition & IC50 Calculation DataCollection->Calculation Comparison Head-to-Head Comparison Calculation->Comparison

General Experimental Workflow for Polyphenol Bioactivity Comparison

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Punigluconin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Punigluconin, a key bioactive ellagitannin found in pomegranates, is essential for quality control, standardization of herbal products, and pharmacokinetic studies. This guide provides a comparative overview of various analytical techniques for this compound quantification, supported by experimental data to aid researchers in selecting the most appropriate method for their needs. The cross-validation of these methods ensures the reliability and consistency of results across different analytical platforms.[1]

Quantitative Performance Data

The selection of an analytical method often depends on a balance between speed, sensitivity, and cost. High-Performance Liquid Chromatography (HPLC) has been a robust and widely used technique, while Ultra-Performance Liquid Chromatography (UPLC) offers significant improvements in speed and sensitivity.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior selectivity and sensitivity, making it ideal for complex matrices. High-Performance Thin-Layer Chromatography (HPTLC) is a cost-effective method suitable for high-throughput screening.

ParameterHPLCUPLCLC-MS/MSHPTLC
Linearity (r²) ≥0.9980[4][5]≥0.9963[6]≥0.99[7][8]≥0.99[9]
Precision (%RSD) <2.0%[4][5]<5.6%[6]<12.0%[7]<2.0%
Accuracy (% Recovery) 96.36 - 106.95%[4][5]86.1 - 109.0%[7]94.27 - 106.10%[8]98 - 102%
Limit of Detection (LOD) 0.003 - 0.071 µg/mL[4][5]~0.024 µg/mL[10]0.01 - 0.2 ng/mL[7]~20 - 40 ng/spot[9]
Limit of Quantification (LOQ) 0.010 - 0.216 µg/mL[4][5]~0.073 µg/mL[10]0.05 - 0.5 ng/mL[7]~60 - 120 ng/spot[9]
Analysis Time ~15 - 30 min[10]< 10 min[10]< 10 min[7]~20 - 30 min/plate

Experimental Workflows and Logical Relationships

The following diagrams illustrate a generalized experimental workflow for this compound quantification and the logical framework for the cross-validation of the different analytical methods.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing P1 Pomegranate Material (e.g., Peel, Juice) P2 Extraction (e.g., Ultrasound-assisted with Ethanol) P1->P2 P3 Filtration / Purification P2->P3 A1 HPLC P3->A1 A2 UPLC P3->A2 A3 LC-MS P3->A3 A4 HPTLC P3->A4 D1 Detection (PDA/UV, MS, Densitometry) A1->D1 A2->D1 A3->D1 A4->D1 D2 Quantification D1->D2 D3 Method Validation D2->D3

Caption: General experimental workflow for this compound quantification.

Cross-Validation Logic cluster_methods Analytical Methods cluster_comparison Comparison cluster_validation Validation Outcome M1 Method A (e.g., HPLC) C1 Quantitative Results M1->C1 C2 Validation Parameters M1->C2 M2 Method B (e.g., UPLC) M2->C1 M2->C2 M3 Method C (e.g., LC-MS) M3->C1 M3->C2 V1 Data Comparability & Reliability Assured C1->V1 Statistical Comparison C2->V1 Performance Equivalence

Caption: Logical relationship in cross-validation of analytical methods.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A robust and widely used method for the quantification of this compound.

  • Sample Preparation: Pomegranate peel extract is prepared by ultrasound-assisted extraction with an ethanol-water mixture.[11] The resulting extract is filtered through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4][5]

    • Mobile Phase: A gradient elution is typically used, with Solvent A being water with 0.1% formic acid and Solvent B being acetonitrile with 0.1% formic acid.[12]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection: Photodiode Array (PDA) detector at 254 nm or 280 nm.

    • Injection Volume: 10 µL.[4][5]

  • Quantification: Based on the peak area of the analyte compared to a calibration curve of a this compound standard.

Ultra-Performance Liquid Chromatography (UPLC)

Offers faster analysis times and higher resolution and sensitivity compared to HPLC.[2]

  • Sample Preparation: Similar to HPLC, with final filtration through a 0.22 µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Detection: PDA or UV detector at 254 nm.

    • Injection Volume: 2 - 5 µL.[12]

  • Quantification: Performed by comparing the peak area with a standard calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Provides high sensitivity and selectivity, making it suitable for complex biological matrices and trace-level analysis.

  • Sample Preparation: Protein precipitation for plasma samples or solid-phase extraction for cleaner extracts.[7]

  • Chromatographic Conditions (UPLC-MS/MS):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[13]

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative mode.[13]

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.

  • Quantification: Based on the peak area ratio of the analyte to an internal standard.

High-Performance Thin-Layer Chromatography (HPTLC)

A planar chromatographic technique that is cost-effective and allows for the simultaneous analysis of multiple samples.[14][15]

  • Sample Preparation: Extracts are applied directly to the HPTLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[9]

    • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in appropriate ratios.[9]

    • Application: Samples and standards are applied as bands using an automated applicator.

    • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection and Quantification:

    • Densitometric Scanning: The plate is scanned using a TLC scanner in absorbance mode at 254 nm.[9]

    • Quantification: The peak area of the sample spots is compared against a calibration curve generated from the standard spots on the same plate.

References

Comparative Proteomics of Cells Treated with Punigluconin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cellular response to Punigluconin, offering insights into its mechanism of action through comparative proteomics.

This guide provides a comparative overview of the proteomic changes in cells treated with this compound, a key bioactive compound. As direct comparative proteomic studies on this compound are emerging, this guide synthesizes findings from research on the closely related and well-studied compound, Punicalagin, the major ellagitannin found in pomegranates. This compound is a C-glycosidic ellagitannin, and understanding its effects on the proteome is crucial for elucidating its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound.

Data Presentation: Anticipated Proteomic Changes

The following table summarizes the anticipated quantitative changes in protein expression in cancer cells following treatment with this compound. This data is extrapolated from proteomic and functional studies of Punicalagin and pomegranate extracts, which have demonstrated significant effects on proteins involved in key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling pathways.[1][2][3]

Protein TargetPredicted Change in ExpressionRationale
Apoptosis & Cell Cycle Regulation
Caspase-3IncreasedActivation of caspases is a hallmark of apoptosis, a known effect of Punicalagin.
Bcl-2DecreasedDownregulation of anti-apoptotic proteins like Bcl-2 promotes programmed cell death.
BaxIncreasedUpregulation of pro-apoptotic proteins such as Bax facilitates apoptosis.
Cyclin D1DecreasedInhibition of cell cycle progression is a reported mechanism of pomegranate polyphenols.[4]
p21/p27IncreasedUpregulation of cyclin-dependent kinase inhibitors leads to cell cycle arrest.[5]
NF-κB Signaling Pathway
NF-κB (p65) (nuclear)DecreasedInhibition of NF-κB translocation to the nucleus suppresses inflammatory responses.[2]
IκBαIncreasedStabilization of IκBα sequesters NF-κB in the cytoplasm.
MAPK Signaling Pathway
p-ERK1/2DecreasedModulation of MAPK signaling pathways affects cell proliferation and survival.[6]
p-JNKIncreasedActivation of JNK signaling is often associated with stress-induced apoptosis.
PI3K/Akt/mTOR Signaling Pathway
p-AktDecreasedInhibition of the PI3K/Akt pathway is a common mechanism for anti-cancer agents.[6]
p-mTORDecreasedDownregulation of mTOR signaling inhibits cell growth and proliferation.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of proteomic studies. The following is a representative protocol for a comparative proteomic analysis of cells treated with this compound using a label-free quantitative approach.

1. Cell Culture and Treatment:

  • Cell Line: A suitable cancer cell line (e.g., human prostate cancer DU145 cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing either this compound at a predetermined concentration or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified time (e.g., 24 or 48 hours) before harvesting.

2. Protein Extraction and Digestion:

  • Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: The total protein concentration of each sample is determined using a standard protein assay (e.g., BCA assay).

  • Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested with sequencing-grade trypsin overnight at 37°C to generate peptides.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Peptide Separation: The resulting peptide mixtures are separated by reverse-phase liquid chromatography using a nanoscale HPLC system.

  • Mass Spectrometry: The separated peptides are analyzed using a high-resolution mass spectrometer (e.g., Orbitrap) operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis:

  • Protein Identification and Quantification: The raw MS data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Peptides and proteins are identified by searching against a relevant protein database. Label-free quantification is performed to determine the relative abundance of proteins between the treated and control groups.

  • Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis, including Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG), to identify the biological processes and signaling pathways affected by this compound treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound (via Punicalagin)

Punicalagin has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.[3][7] The following diagrams illustrate the proposed mechanisms of action.

Punigluconin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade This compound This compound This compound->Receptor Blocks This compound->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibits IkB IκB IKK->IkB Inhibits phosphorylation NFkB NF-κB IkB->NFkB Sequesters NFkB_n NF-κB NFkB->NFkB_n Translocation Inhibited AP1 AP-1 MAPK_cascade->AP1 Modulates Apoptosis Apoptosis MAPK_cascade->Apoptosis Induces Inflammation Inflammation NFkB_n->Inflammation Inhibits Gene Expression AP1->Proliferation Inhibits

Caption: Proposed signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Comparative Proteomics

The following diagram outlines a typical workflow for a label-free quantitative proteomics experiment to compare protein expression in cells treated with this compound versus a control.

Proteomics_Workflow cluster_treatment Treatment A Cell Culture (e.g., DU145) B Control (Vehicle) A->B C This compound A->C D Protein Extraction & Digestion B->D C->D E LC-MS/MS Analysis D->E F Data Processing & Protein Identification E->F G Label-Free Quantification F->G H Bioinformatics Analysis (GO, Pathway) G->H I Identification of Differentially Expressed Proteins H->I

Caption: A standard workflow for a comparative proteomics study.

References

Benchmarking Punigluconin's Efficacy Against Standard-of-Care Drugs in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the preclinical efficacy of Punigluconin with standard-of-care drugs for breast cancer, supported by experimental data. The content is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a prominent ellagitannin found in pomegranates, has garnered significant interest for its potential anticancer properties.[1][2] Preclinical studies suggest that this compound may inhibit the proliferation of cancer cells and induce apoptosis through the modulation of various signaling pathways. This guide focuses on a comparative analysis of this compound's efficacy against established standard-of-care drugs for estrogen receptor-positive (ER+) breast cancer, namely Tamoxifen and Aromatase Inhibitors (Letrozole and Anastrozole), based on available in vitro data.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care drugs in common breast cancer cell lines. It is important to note that these values are derived from various independent studies and may not be directly comparable due to potential variations in experimental conditions.

Compound Cell Line Assay IC50 Value Reference
This compound (PCG) MDA-MB-231Cell Viability21.42 µM[3]
BT-20Cell Viability137.6 µM[3]
MCF-7Cell Viability78.72 µM[3]
Punicalagin (PNG) - Free MCF-7MTT Assay> 100 µM (undetectable)[1][4]
MDA-MB-231MTT Assay> 100 µM (undetectable)[1][4]
Punicalagin (PNG) - Nano-formulation MCF-7MTT Assay33.77 µM (PLGA-CS)[4]
MDA-MB-231MTT Assay30.9 µM (PLGA-CS)[4]
Tamoxifen MCF-7MTT Assay4.506 µg/mL (~8.6 µM)[5]
MCF-7Proliferation Assay10.045 µM[6]
MDA-MB-231Proliferation Assay2230 µM[6]
Letrozole MCF-7aroMonolayer Proliferation50-100 nM[7]
T-47DaroMonolayer Proliferation15-25 nM[7]
MCF-7Growth Inhibition1 nM[8]
Anastrozole MCF-7MTT AssayIC50 not reached (<400 µg/mL)[9]
MCF-7Monolayer ProliferationNo significant inhibition[7]

Note: The conversion of µg/mL to µM for Tamoxifen is an approximation based on its molecular weight. The efficacy of this compound appears to be significantly enhanced when delivered via nano-formulations.[1][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Tamoxifen) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12] Incubate for 1.5 to 4 hours at 37°C.[12][13]

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[10][12]

Apoptosis Assay (Annexin V & Propidium Iodide Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

Procedure:

  • Cell Preparation: Harvest cells after treatment and wash them with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Visualizations

Signaling Pathways Modulated by this compound in Breast Cancer Cells

Punigluconin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK Modulates Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Invasion mTOR->Cell_Proliferation NFkB->Cell_Proliferation MAPK_ERK->Cell_Proliferation

Caption: Signaling pathways modulated by this compound in breast cancer cells.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add test compounds (this compound/Standard Drugs) seed_cells->add_compounds incubate_24_72h Incubate for 24-72 hours add_compounds->incubate_24_72h add_mtt Add MTT reagent incubate_24_72h->add_mtt incubate_4h Incubate for 1.5-4 hours add_mtt->incubate_4h add_solubilizer Add solubilizing agent incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: A typical workflow for determining cell viability using the MTT assay.

Mechanism of Action: this compound vs. Tamoxifen

Mechanism_of_Action cluster_this compound This compound cluster_tamoxifen Tamoxifen This compound This compound Signaling_Pathways Modulates multiple signaling pathways (NF-κB, PI3K/Akt, etc.) This compound->Signaling_Pathways Apoptosis_Induction Induces Apoptosis Signaling_Pathways->Apoptosis_Induction Cancer_Cell Breast Cancer Cell Apoptosis_Induction->Cancer_Cell Leads to cell death Tamoxifen Tamoxifen Estrogen_Receptor Binds to Estrogen Receptor Tamoxifen->Estrogen_Receptor Estrogen_Block Blocks Estrogen Signaling Estrogen_Receptor->Estrogen_Block Estrogen_Block->Cancer_Cell Inhibits growth

Caption: A simplified comparison of the primary mechanisms of action.

Conclusion

The available preclinical data suggests that this compound exhibits anticancer properties against breast cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.[2][15][16] While direct comparisons of IC50 values with standard-of-care drugs like Tamoxifen and aromatase inhibitors are challenging due to variations in experimental setups, nano-formulations of this compound have shown promising efficacy in the micromolar range.[1][4]

The standard-of-care drugs, particularly Letrozole, demonstrate high potency with IC50 values in the nanomolar range in aromatase-expressing breast cancer cells.[7][8] Tamoxifen also shows efficacy in the low micromolar range in ER-positive cells.[5][6]

It is crucial to emphasize that the data for this compound is currently limited to preclinical studies. Further research, including head-to-head in vivo studies and well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in breast cancer and to establish a definitive comparison with the current standard of care.

References

In Vivo Comparative Analysis of Punigluconin and Ellagic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison of Punigluconin (also known as Punicalagin) and Ellagic Acid, two prominent polyphenolic compounds found in pomegranates and other plant sources. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The following sections detail their comparative efficacy in preclinical models of inflammation and cancer, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Executive Summary

This compound, a large ellagitannin, is a major bioactive component of pomegranate. In vivo, it is hydrolyzed to ellagic acid, which is then further metabolized by gut microbiota into urolithins. This metabolic cascade raises a critical question in drug development: is it more effective to administer the precursor, this compound, or its primary metabolite, ellagic acid? This guide synthesizes available in vivo data to shed light on their comparative performance in key therapeutic areas. While direct head-to-head in vivo studies are limited, this guide draws comparisons from studies employing similar animal models and endpoints to provide a valuable resource for the research community.

Comparative In Vivo Efficacy

The following tables summarize quantitative data from in vivo studies investigating the anti-inflammatory and anti-cancer properties of this compound and Ellagic Acid.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
CompoundAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Reference
This compound Rats5 mg/kgNot Specified39.15% (at 4 hr)[1]
10 mg/kgNot Specified58.15% (at 4 hr)[1]
Ellagic Acid Rats1-30 mg/kgIntraperitonealDose-dependent reduction[2][3]
75 mg/kgIntramuscular45.47% (at 4 hr)[4]
150 mg/kgIntramuscular58.02% (at 4 hr)[4]
Table 2: Anti-Inflammatory Activity in LPS-Induced Inflammation Models
CompoundAnimal ModelDoseOutcomeReference
This compound Mice (ALI)Not SpecifiedDecreased TNF-α and IL-6; Increased IL-10 and TGF-β1 in BALF[5]
Ellagic Acid Mice (ALI)10 mg/kg (p.o.)Decreased TNF-α, IL-6, IL-8; Increased IL-10 in BALF[6]
Rats (Neuroinflammation)100 mg/kg (p.o.)Attenuated LPS-induced ERK phosphorylation and neuroinflammation[7]

ALI: Acute Lung Injury; BALF: Bronchoalveolar Lavage Fluid; p.o.: oral administration

Table 3: Anti-Cancer Activity in Xenograft Models

| Compound | Cancer Type | Animal Model | Dose | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | Osteosarcoma | Mice | Not Specified | Significant decrease in tumor growth |[8] | | Ellagic Acid | Bladder Cancer | Nude Mice | Not Specified | Significant reduction of tumor growth rate |[5] |

Experimental Protocols

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Treatment Administration: this compound or ellagic acid is administered at specified doses and routes (e.g., intraperitoneal, intramuscular, oral gavage) prior to or shortly after carrageenan injection[1][2][4]. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

  • Measurement of Paw Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

LPS-Induced Acute Lung Injury (ALI)

This model is used to study acute lung inflammation.

Protocol:

  • Animals: BALB/c mice are commonly used.

  • Induction of ALI: Lipopolysaccharide (LPS) is administered intratracheally or intranasally to induce lung inflammation.

  • Treatment Administration: this compound or ellagic acid is administered (e.g., via oral gavage) before or after the LPS challenge[5][6].

  • Sample Collection: At a specified time point after LPS administration, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissue may also be collected for histopathological analysis and protein expression studies.

  • Outcome Measures: Total and differential leukocyte counts in the BALF are determined. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the BALF are measured using ELISA[5][6].

Cancer Xenograft Model

This model evaluates the in vivo anti-tumor efficacy of compounds.

Protocol:

  • Cell Lines: Human cancer cell lines (e.g., osteosarcoma, bladder cancer) are cultured in vitro.

  • Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of the mice.

  • Treatment Administration: Once tumors reach a palpable size, treatment with this compound or ellagic acid is initiated. The compounds are typically administered daily via routes such as oral gavage or intraperitoneal injection[5][8]. A control group receives the vehicle.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting) to assess markers of proliferation, apoptosis, and angiogenesis.

Signaling Pathways and Mechanisms of Action

Both this compound and Ellagic Acid exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both this compound and Ellagic Acid have been shown to inhibit this pathway.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription This compound This compound This compound->IKK This compound->NFkB_nucleus inhibits translocation Ellagic_Acid Ellagic Acid Ellagic_Acid->IKK Ellagic_Acid->NFkB_nucleus inhibits translocation

Inhibition of the NF-κB signaling pathway by this compound and Ellagic Acid.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Both compounds have demonstrated inhibitory effects on this pathway.

MAPK_Pathway Stimulus Stimulus (e.g., Growth Factors, Stress) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response This compound This compound This compound->MEK This compound->ERK Ellagic_Acid Ellagic Acid Ellagic_Acid->MEK Ellagic_Acid->ERK PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K This compound->Akt Ellagic_Acid Ellagic Acid Ellagic_Acid->PI3K Ellagic_Acid->Akt Experimental_Workflow start Study Design animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model groups Group Allocation (Control, this compound, Ellagic Acid) animal_model->groups disease_induction Disease Induction (e.g., Carrageenan, LPS, Tumor Cells) groups->disease_induction treatment Compound Administration (Specified Dose and Route) disease_induction->treatment monitoring In-life Monitoring (e.g., Paw Volume, Tumor Size) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Tissue) monitoring->endpoint analysis Biochemical & Histological Analysis (Cytokines, Protein Expression) endpoint->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis

References

The Safety Profile of Punigluconin: A Comparative Analysis with Synthetic Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the available toxicological data suggests that Punigluconin, a key bioactive ellagitannin found in pomegranates, exhibits a favorable safety profile, particularly when compared to commonly used synthetic non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Celecoxib. While direct comparative studies are limited, an analysis of preclinical data indicates a significantly wider therapeutic window for this compound, with lower acute and subchronic toxicity. This guide provides a detailed comparison of their safety profiles, supported by available experimental data and standardized testing protocols.

Executive Summary

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the safety profiles of this compound and representative synthetic NSAIDs. The key findings are summarized below:

  • Acute Toxicity: this compound, as a component of pomegranate extract, has demonstrated a high LD50 (lethal dose, 50%) value in rodent studies, suggesting very low acute toxicity. In contrast, synthetic NSAIDs like Ibuprofen and Celecoxib have well-defined, lower LD50 values.

  • Subchronic Toxicity: A 37-day study on a punicalagin-rich diet (of which this compound is a major component) showed no significant toxic effects in rats.[1] The No-Observed-Adverse-Effect-Level (NOAEL) for pomegranate fruit extract has been established at 600 mg/kg/day in a 90-day rat study. Synthetic NSAIDs, however, are associated with a range of dose-dependent adverse effects in subchronic studies, including gastrointestinal, renal, and hepatic toxicities.

  • Mechanism of Action & Associated Toxicities: this compound exerts its anti-inflammatory effects through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[2] This multi-target action may contribute to its lower toxicity profile compared to synthetic NSAIDs, which primarily target COX enzymes. The inhibition of COX-1 by traditional NSAIDs is a major contributor to their gastrointestinal side effects.[3] While selective COX-2 inhibitors like Celecoxib were developed to mitigate these effects, they have been associated with an increased risk of cardiovascular events.[4][5][6]

Data Presentation: Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound (derived from pomegranate extract studies) and the synthetic NSAIDs, Ibuprofen and Celecoxib.

Compound Test Species Route of Administration LD50
Pomegranate Fruit Extract (containing this compound)RatOral> 5000 mg/kg
IbuprofenRatOral636 mg/kg[7][8][9]
CelecoxibRatOral> 2000 mg/kg[2]

Table 1: Acute Oral Toxicity Data

Compound Test Species Duration NOAEL Key Findings
Pomegranate Fruit Extract (containing this compound)Rat90 days600 mg/kg/dayNo treatment-related adverse effects observed.[10]
6% Punicalagin-containing dietRat37 daysNot establishedNo significant toxic effects; lower body weight gain attributed to nutritional value and palatability of the diet.[1]
IbuprofenRat90 days~30-100 mg/kg/day (literature values vary)Gastrointestinal lesions, renal and hepatic effects.
CelecoxibRat28 days10-50 mg/kg/dayMononuclear cell infiltration in liver and tubular damage in kidney at higher doses.[11]

Table 2: Subchronic Oral Toxicity Data

Experimental Protocols

The safety and toxicity of new chemical entities are evaluated using standardized protocols, often following guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the toxicity class of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant by varying the concentration of the dosing solution.

  • Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first group determines the dose for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Subchronic Oral Toxicity - 90-Day Study (Following OECD Guideline 408)[7][12][13]

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

  • Test Animals: Typically, Wistar or Sprague-Dawley rats, 10 males and 10 females per group.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group. The highest dose should induce some toxic effects but not mortality exceeding 10%. The lowest dose should not induce any evidence of toxicity.

  • Administration of the Test Substance: The substance is administered orally on a 7-day-per-week basis for 90 days. This can be via gavage, in the diet, or in the drinking water.

  • Observations:

    • Clinical Observations: Made at least once daily.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the administration of the test substance and at the termination of the study.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)[3][5][6][14]

This in vitro assay is used to assess the mutagenic potential of a chemical.

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli are used which carry mutations in genes involved in histidine or tryptophan synthesis, respectively.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal agar plate.

    • Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Treatment: Cells are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).

  • Metaphase Arrest: After treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

  • Evaluation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Mandatory Visualizations

Punigluconin_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway COX2_Pathway COX-2 Pathway Inflammatory_Stimuli->COX2_Pathway This compound This compound This compound->NF_kB_Pathway Inhibits This compound->COX2_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_Subchronic_Toxicity Start Start: Animal Acclimatization Dosing 90-Day Oral Dosing (Control, Low, Mid, High Dose) Start->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Intake Dosing->Observations Termination Termination & Necropsy Dosing->Termination After 90 Days Interim_Analysis Ophthalmology & Interim Blood Draws (Optional) Observations->Interim_Analysis Interim_Analysis->Dosing Analysis Hematology, Clinical Chemistry, Organ Weights, Histopathology Termination->Analysis End End: Data Analysis & NOAEL Determination Analysis->End Logical_Relationship_Safety_Profile This compound This compound High_LD50 High LD50 (Low Acute Toxicity) This compound->High_LD50 Favorable_Subchronic_Profile Favorable Subchronic Toxicity Profile This compound->Favorable_Subchronic_Profile Synthetic_NSAIDs Synthetic NSAIDs (Ibuprofen, Celecoxib) Lower_LD50 Lower LD50 (Higher Acute Toxicity) Synthetic_NSAIDs->Lower_LD50 GI_CV_Renal_Toxicity Gastrointestinal, Cardiovascular, Renal Toxicity Synthetic_NSAIDs->GI_CV_Renal_Toxicity Higher_Safety_Margin Higher Predicted Safety Margin High_LD50->Higher_Safety_Margin Favorable_Subchronic_Profile->Higher_Safety_Margin Lower_Safety_Margin Lower Predicted Safety Margin Lower_LD50->Lower_Safety_Margin GI_CV_Renal_Toxicity->Lower_Safety_Margin

References

Safety Operating Guide

Navigating the Disposal of Punigluconin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Punigluconin, this document outlines procedural guidance to ensure safe and compliant laboratory operations. As a naturally derived polyphenolic compound, specific disposal protocols for this compound are not widely established. Therefore, a conservative approach based on the disposal of similar non-hazardous organic compounds is recommended, always in consultation with institutional Environmental Health and Safety (EHS) professionals and in adherence to local regulations.

Core Disposal Principles

The primary principle for the disposal of any laboratory chemical is the segregation of hazardous from non-hazardous waste.[3] Combining waste streams can lead to unnecessary hazardous waste disposal costs and environmental burden.[3] For a compound like this compound, which is not known to be acutely toxic, the decision for disposal will depend on its concentration, the solvent used, and the presence of other contaminants.

Quantitative Data for Disposal Considerations

While specific quantitative limits for this compound disposal are not available, general guidelines for non-hazardous laboratory waste can be applied. The following table summarizes key considerations:

ParameterGuidelineRemarks
Physical State Solid or Aqueous SolutionDisposal method will vary based on the physical state.
Concentration (for solutions) DiluteConcentrated solutions may require treatment before disposal.
pH of Solution Neutral (6-8)Acidic or basic solutions require neutralization before sewer disposal.
Presence of Hazardous Solvents AbsentIf dissolved in a hazardous solvent, it must be treated as hazardous waste.
Quantity Small laboratory scaleLarge quantities may require specialized disposal procedures.

Experimental Protocols for Safe Disposal

The following step-by-step methodologies are recommended for the handling and disposal of this compound waste, assuming it is not mixed with any hazardous substances.

1. Hazard Assessment:

  • Review all available information on this compound and the solvents used.

  • In the absence of specific data, treat the compound as potentially irritating to the eyes and skin.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

2. Waste Characterization:

  • Determine if the this compound waste is mixed with any listed hazardous chemicals.

  • Assess if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Based on available information, this compound itself is not expected to exhibit these characteristics.

3. Disposal of Aqueous Solutions (Non-Hazardous):

  • For dilute, neutral aqueous solutions of this compound:

    • Ensure the solution does not contain any other hazardous materials.

    • With approval from your institution's EHS department, small quantities may be permissible for drain disposal with copious amounts of water.[4][5]

    • Always check local wastewater regulations.

4. Disposal of Solid this compound (Non-Hazardous):

  • For small quantities of solid this compound:

    • Ensure the solid is not contaminated with hazardous materials.

    • Some institutions may allow for the disposal of small amounts of non-hazardous solids in the regular trash.[5][6]

    • The container should be well-sealed and clearly labeled as "non-hazardous waste" with the chemical name.

    • Consult with your EHS office for specific institutional policies.[6]

5. Contaminated Labware:

  • Glassware contaminated with this compound should be thoroughly cleaned.

  • Disposable labware (e.g., pipette tips, gloves) contaminated with non-hazardous amounts of this compound can typically be disposed of in the regular laboratory trash.[5]

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Punigluconin_Disposal_Workflow start Start: this compound Waste is_hazardous Is the waste mixed with hazardous substances? start->is_hazardous is_aqueous Is the waste an aqueous solution? is_hazardous->is_aqueous No hazardous_waste Dispose as Hazardous Waste is_hazardous->hazardous_waste Yes is_neutral Is the pH neutral (6-8)? is_aqueous->is_neutral Yes solid_waste Solid this compound Waste is_aqueous->solid_waste No is_dilute Is the solution dilute? is_neutral->is_dilute Yes neutralize Neutralize Solution is_neutral->neutralize No is_dilute->hazardous_waste No (Concentrated) consult_ehs_drain Consult EHS for Drain Disposal Approval is_dilute->consult_ehs_drain Yes consult_ehs_solid Consult EHS for Solid Waste Disposal solid_waste->consult_ehs_solid end End hazardous_waste->end neutralize->is_dilute consult_ehs_solid->end drain_disposal Dispose down drain with copious water consult_ehs_drain->drain_disposal drain_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and comply with all local, state, and federal regulations.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。